molecular formula C20H20N2O3 B7805369 Cyclopiazonic acid

Cyclopiazonic acid

Número de catálogo: B7805369
Peso molecular: 336.4 g/mol
Clave InChI: SZINUGQCTHLQAZ-DQYPLSBCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is a natural product found in Penicillium aurantiogriseum, Aspergillus flavus, and other organisms with data available.

Propiedades

IUPAC Name

(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,24H,7H2,1-3H3/t12-,16+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINUGQCTHLQAZ-DQYPLSBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C([C@@H]2[C@@H]3[C@@H](CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18172-33-3
Record name Cyclopiazonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18172-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6aR,11aS,11bR)-rel-10-Acetyl-2,6,6a,7,11a,11b-hexahydro-7,7-dimethyl-9H-pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Isolation of Cyclopiazonic Acid from Penicillium cyclopium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of cyclopiazonic acid (CPA), a mycotoxin produced by various species of Penicillium and Aspergillus. Initially identified from Penicillium cyclopium, this indole-tetramic acid has garnered significant interest due to its specific inhibitory action on sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), making it a valuable tool in cell biology and a concern for food safety. This document details the historical context of its discovery, the intricate biosynthetic pathway, and detailed protocols for its extraction and purification, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Discovery and Historical Context

This compound was first isolated and characterized in 1968 by C.W. Holzapfel from Penicillium cyclopium Westling.[1][2][3][4] The fungus was found contaminating groundnuts that had caused acute toxicosis in ducklings and rats.[1] Although initially attributed to P. cyclopium, the producing strain (CSIR 1082) was later reclassified as Penicillium griseofulvum Dierckx.[1][2] Subsequent research has identified numerous other Penicillium and Aspergillus species as producers of CPA, including P. camemberti, P. commune, and A. flavus.[3][5]

The initial isolation by Holzapfel yielded 395 mg of pure this compound from 20 kg of moldy maize meal, highlighting the relatively low concentrations typically produced under natural conditions.[3] CPA is chemically characterized as an indole-tetramic acid and is related to the ergoline alkaloids.[3] Its toxic effects, which include anorexia, dehydration, and convulsions in animals, are primarily attributed to its potent and specific inhibition of SERCA pumps.[3]

Biosynthesis of this compound

The biosynthesis of α-cyclopiazonic acid is a multi-enzymatic process involving three key enzymes: a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) known as CpaS, a dimethylallyltransferase (CpaD), and a flavoprotein oxidocyclase (CpaO).[6] The pathway begins with the synthesis of cyclo-acetoacetyl-L-tryptophan (cAATrp) from acetyl-CoA, malonyl-CoA, and tryptophan, catalyzed by CpaS. The intermediate cAATrp is then prenylated by CpaD to form β-cyclopiazonic acid (β-CPA). The final step involves the conversion of β-CPA to α-CPA by CpaO, an FAD-dependent oxidoreductase.[6]

This compound Biosynthesis cluster_0 Precursors cluster_1 Biosynthetic Pathway Acetyl-CoA Acetyl-CoA cAATrp cyclo-Acetoacetyl-L-tryptophan Acetyl-CoA->cAATrp CpaS (PKS-NRPS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->cAATrp Tryptophan Tryptophan Tryptophan->cAATrp DMAPP Dimethylallyl pyrophosphate beta_CPA β-Cyclopiazonic Acid DMAPP->beta_CPA CpaD cAATrp->beta_CPA alpha_CPA α-Cyclopiazonic Acid beta_CPA->alpha_CPA CpaO (FAD-dependent) Experimental_Workflow_CPA_Isolation Start Fungal Culture (1 L Fermentation Medium) Extraction Solvent Extraction (Chloroform:Methanol 80:20) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude CPA Extract (approx. 324 mg) Concentration->Crude_Extract Prep_LC Preparative Liquid Chromatography (Oxalic Acid/Silica, Chloroform:Methanol 99:1) Crude_Extract->Prep_LC Semi_Prep_LC Semi-preparative Liquid Chromatography (Oxalic Acid/Silica, Chloroform:Methanol 99.5:0.5) Prep_LC->Semi_Prep_LC Crystallization Crystallization Semi_Prep_LC->Crystallization Final_Product Pure Crystalline CPA (approx. 106.7 mg, 33% recovery) Crystallization->Final_Product CPA_Mechanism_of_Action SERCA SERCA Pump SR_ER_Ca SR/ER Ca2+ Store SERCA->SR_ER_Ca CPA This compound CPA->SERCA Inhibits Cytosolic_Ca Cytosolic Ca2+ Cytosolic_Ca->SERCA Transport Inhibition->SR_ER_Ca Ca2+ reuptake blocked Depletion->Cytosolic_Ca Store Depletion Cellular_Effects Disrupted Ca2+ Homeostasis (e.g., altered muscle contraction, signaling) Elevation->Cellular_Effects Elevated Cytosolic Ca2+

References

Mechanism of action of Cyclopiazonic acid on SERCA pumps

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Cyclopiazonic Acid on SERCA Pumps

Introduction

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a P-type ATPase pump integral to calcium signaling and homeostasis in a vast array of cell types.[1] In muscle cells, it is responsible for transporting Ca²⁺ ions from the cytosol back into the sarcoplasmic reticulum (SR) lumen, thereby inducing muscle relaxation.[1] This process is tightly coupled to the hydrolysis of one ATP molecule for every two Ca²⁺ ions transported.[1] The functional cycle of SERCA involves major conformational transitions between a high-calcium-affinity state (E1) and a low-calcium-affinity state (E2).[2]

This compound (CPA), a mycotoxin produced by Penicillium and Aspergillus fungi, is a potent, cell-permeable, and reversible inhibitor of SERCA pumps.[3][4] Its high specificity makes it an invaluable tool for studying Ca²⁺ signaling, muscle function, and for distinguishing SERCA activity from that of other Ca²⁺ transporters.[4][5] This guide provides a detailed examination of the molecular mechanism by which CPA inhibits SERCA, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts.

Molecular Mechanism of Action

CPA exerts its inhibitory effect by binding to a specific site on the SERCA pump, locking it into a conformation that is incompetent for calcium transport. This mechanism can be broken down into the specific binding interactions, the resulting conformational stabilization, and the functional consequences for the pump's catalytic cycle.

Binding Site and Molecular Interactions

Unlike some other SERCA inhibitors like thapsigargin, CPA binds within the calcium access channel located in the transmembrane domain.[5][6] Crystallographic studies have revealed that the CPA binding pocket is a groove formed by transmembrane helices M1, M2, M3, and M4.[5][6][7]

Key residues involved in coordinating the CPA molecule include:

  • Gln⁵⁶, Leu⁶¹, Val⁶², and Asn¹⁰¹ [6]

  • Asp⁵⁹ [7]

A critical feature of this interaction is the requirement of a divalent metal ion, such as Mg²⁺ or Mn²⁺.[8][9] The tetramic acid moiety of CPA chelates this metal ion, which is in turn coordinated by SERCA residues, primarily the side chain of Gln⁵⁶, and several water molecules.[5][8] This complex effectively occludes the pathway for Ca²⁺ ions to enter their binding sites.[8]

Stabilization of the E2 Conformational State

The SERCA pump cycle involves a transition from the E1 state (high affinity for cytosolic Ca²⁺) to the E2 state (low affinity for Ca²⁺, sites facing the lumen). CPA preferentially binds to and stabilizes an E2-like, calcium-free conformation of the enzyme.[5][7][10] By locking the pump in this state, CPA prevents the conformational changes necessary for the enzyme to transition back to the E1 state, bind cytosolic Ca²⁺, and initiate a new transport cycle.[4] This stabilization immobilizes a subset of the transmembrane helices, effectively arresting the pump's structural dynamics.[6]

Functional Consequences

The binding of CPA and stabilization of the E2 state leads to several functional consequences:

  • Inhibition of Ca²⁺ Transport : By physically blocking the Ca²⁺ entry channel, CPA directly prevents Ca²⁺ ions from accessing their high-affinity binding sites.[4][6]

  • Inhibition of ATPase Activity : The pump's catalytic cycle is stalled, leading to a halt in ATP hydrolysis.[4] The inhibition of ATPase activity is essentially complete at stoichiometric concentrations of CPA (1-2 moles of CPA per mole of ATPase), particularly at low ATP levels.[4]

  • Competitive Interaction with ATP : ATP can protect the enzyme from CPA inhibition in a competitive manner.[4] This suggests that ATP binding, which favors the E1 state, and CPA binding, which favors the E2 state, are mutually antagonistic.

  • Depletion of Ca²⁺ Stores : In intact cells, the inhibition of SERCA-mediated Ca²⁺ reuptake into the ER/SR leads to a gradual depletion of these internal calcium stores.[5][11][12]

Quantitative Data Summary

The interaction between CPA and SERCA has been characterized by several key quantitative parameters. These values can vary depending on the experimental conditions, such as ATP concentration, temperature, and pH.

ParameterValueOrganism/PreparationConditionsReference
Apparent Kd 7 nMRabbit Sarcoplasmic ReticulumTurnover conditions, 10 µM ATP, 37°C[10]
Stoichiometry 6-8 nmol/mg proteinRabbit Sarcoplasmic ReticulumLow ATP (0.5-2 µM)[4]
Inhibition Complete at ~10 toxin/enzyme molar ratioRabbit Sarcoplasmic Reticulum1 mM ATP[10]
Concentration 20 µMEndothelial CellsUsed for maximal SERCA inhibition[11]

Key Experimental Methodologies

The elucidation of CPA's mechanism of action relies on several key biochemical and biophysical assays. Detailed protocols for the most common assays are provided below.

SERCA ATPase Activity Assay (Coupled Enzyme Assay)

This is the most common method to measure the rate of ATP hydrolysis by SERCA. The production of ADP is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.

Principle :

  • SERCA hydrolyzes ATP to ADP + Pi.

  • PK uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate.

  • LDH reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

  • The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.

Protocol :

  • Prepare Assay Buffer : Prepare a fresh assay mix containing 50 mM imidazole (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 10 mM phosphoenolpyruvate, 5 mM ATP, and 10 mM NaN₃ (to inhibit mitochondrial ATPases).[13]

  • Add Coupling Enzymes and NADH : To the assay buffer in a 1 mL quartz cuvette, add pyruvate kinase (5-10 units/mL), lactate dehydrogenase (10-20 units/mL), and 0.2-0.4 mM NADH.[13][14]

  • Equilibrate : Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C).[14]

  • Establish Free Ca²⁺ Concentration : Add a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 10 µM).[13] A calcium ionophore (e.g., A23187, ~2 µM) is added to prevent Ca²⁺ gradient formation in vesicular preparations.[13]

  • Initiate Reaction : Add the SERCA-containing preparation (e.g., 10-20 µg of SR vesicles) to the cuvette and mix.

  • Monitor Absorbance : Immediately begin recording the absorbance at 340 nm over time. The slope of this line represents the total ATPase activity.

  • Determine SERCA-specific Activity : To measure the activity specifically due to SERCA, add a saturating concentration of CPA (e.g., 10-20 µM) or another specific inhibitor like thapsigargin. The remaining slope represents non-SERCA ATPase activity.[13]

  • Calculation : The SERCA-specific activity is the difference between the total activity and the non-SERCA activity.

SERCA-Mediated Calcium Uptake Assay (Fluorometric)

This assay directly measures the transport of Ca²⁺ into SR/ER vesicles or by purified SERCA reconstituted into liposomes. It uses a fluorescent Ca²⁺ indicator dye that remains in the extra-vesicular solution.

Principle : As SERCA pumps Ca²⁺ into the vesicles, the concentration of free Ca²⁺ in the surrounding buffer decreases. This decrease is detected by a ratiometric Ca²⁺-sensitive fluorophore like Indo-1.

Protocol :

  • Prepare Uptake Buffer : Prepare a buffer containing, for example, 20 mM HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM potassium oxalate (to precipitate Ca²⁺ inside vesicles and prevent back-leak), and 5 mM NaN₃.

  • Add Reagents : In a fluorometer cuvette, add the uptake buffer, the SERCA preparation (e.g., muscle homogenate), and the fluorescent Ca²⁺ indicator (e.g., Indo-1).[15]

  • Set Ca²⁺ Concentration : Add a known amount of CaCl₂ to establish a starting extra-vesicular Ca²⁺ concentration within the dynamic range of the dye.

  • Initiate Uptake : Start the reaction by adding ATP (e.g., 1-5 mM).[15]

  • Monitor Fluorescence : Record the fluorescence ratio (e.g., 405 nm / 485 nm for Indo-1) over time. A decrease in the ratio corresponds to Ca²⁺ uptake into the vesicles.

  • Inhibitor Control : To confirm that the observed uptake is SERCA-mediated, a parallel experiment is run in the presence of a saturating concentration of CPA. In this control, no significant change in fluorescence should be observed after ATP addition.[15]

  • Data Analysis : The initial slope of the fluorescence trace is proportional to the rate of Ca²⁺ uptake.

Analysis of Conformational Changes (Intrinsic Tryptophan Fluorescence)

This method exploits the sensitivity of the intrinsic fluorescence of tryptophan residues within SERCA to their local environment, which changes during the enzyme's conformational transitions.

Principle : The transition between E1 and E2 states, induced by ligands like Ca²⁺ or inhibitors like CPA, alters the environment of one or more tryptophan residues, leading to a change in fluorescence intensity or emission wavelength.

Protocol :

  • Prepare Sample : Purified SERCA is diluted in a suitable buffer (e.g., MOPS or HEPES) in a fluorescence cuvette. The buffer should be free of components that absorb or fluoresce in the UV range.

  • Set Spectrofluorometer : Set the excitation wavelength to ~295 nm (to selectively excite tryptophan) and record the emission spectrum from ~310 nm to 400 nm.

  • Acquire Baseline Spectrum : Record the fluorescence spectrum of the enzyme in a Ca²⁺-free buffer (containing EGTA) to establish the baseline E2-like state.

  • Induce Conformational Change :

    • Ca²⁺-induced change : Add CaCl₂ to the cuvette to a saturating concentration to induce the E1-Ca²⁺ state and record the new spectrum.

    • CPA-induced change : To the enzyme in the Ca²⁺-free (E2) state, add a stoichiometric amount of CPA and record the spectrum. The affinity of SERCA for CPA is high in the absence of Ca²⁺.[10]

  • Data Analysis : Compare the spectra before and after the addition of the ligand/inhibitor. A shift in the emission maximum or a change in fluorescence intensity indicates a conformational change. For example, CPA binding can block the fluorescence changes normally induced by Ca²⁺.[4]

Visualizations

The following diagrams illustrate the mechanism of CPA action and a typical experimental workflow.

SERCA_CPA_Mechanism cluster_cycle SERCA Catalytic Cycle cluster_inhibition Inhibition Pathway E1 E1 State (High Ca²⁺ Affinity) E1_Ca E1-Ca₂²⁺-ATP E1->E1_Ca  2 Ca²⁺ (cyto) + ATP E2P E2-P (Low Ca²⁺ Affinity) E1_Ca->E2P  Phosphorylation & Ca²⁺ Release (lumen) E2 E2 State E2P->E2 Dephosphorylation E2->E1 Conformational Reset E2_CPA E2-CPA Complex (Inhibited State) E2->E2_CPA Binding to Ca²⁺ Channel CPA This compound (CPA) CPA->E2_CPA E2_CPA->E2 Reversible Dissociation E2_CPA->Inhibition_Point BLOCKS CYCLE

Caption: Mechanism of SERCA inhibition by this compound (CPA).

ATPase_Assay_Workflow cluster_measure Measurement Phase start Start prep_mix Prepare Assay Mix (Buffer, PEP, ATP, NADH, PK/LDH Enzymes) start->prep_mix equilibrate Equilibrate to 37°C in Cuvette prep_mix->equilibrate add_ca Add CaCl₂ and Ca²⁺ Ionophore equilibrate->add_ca initiate_rxn Initiate Reaction (Add SERCA Prep) add_ca->initiate_rxn monitor_total Monitor A₃₄₀ Decrease (Total ATPase Activity) initiate_rxn->monitor_total add_cpa Add CPA (Inhibitor) monitor_total->add_cpa monitor_bg Monitor A₃₄₀ Decrease (Non-SERCA Activity) add_cpa->monitor_bg calculate Calculate SERCA Activity (Total Rate - Non-SERCA Rate) monitor_bg->calculate end End calculate->end

Caption: Workflow for a coupled-enzyme SERCA ATPase activity assay.

References

The Biosynthesis of Cyclopiazonic Acid in Aspergillus flavus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA) is a mycotoxin produced by several species of Aspergillus and Penicillium, most notably Aspergillus flavus, a common contaminant of agricultural commodities. This indole-tetramic acid neurotoxin is a potent and specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), making its biosynthetic pathway a subject of significant interest for toxicological and pharmacological research. This technical guide provides an in-depth overview of the CPA biosynthesis pathway in A. flavus, detailing the genetic and enzymatic machinery, key chemical transformations, and regulatory aspects. Furthermore, this guide includes a compilation of relevant experimental protocols and quantitative data to facilitate further research in this field.

Introduction

Aspergillus flavus is a ubiquitous saprophytic fungus capable of producing a variety of secondary metabolites, including the highly carcinogenic aflatoxins and the neurotoxic mycotoxin, this compound (CPA)[1][2][3]. CPA was first isolated from Penicillium cyclopium and has since been identified in numerous other fungal species[2]. Its primary mode of action involves the inhibition of Ca2+-ATPase, disrupting cellular calcium homeostasis[4]. The co-occurrence of CPA with aflatoxins in food and feed poses a significant health risk to both humans and animals[2]. Understanding the biosynthesis of CPA is crucial for developing strategies to mitigate its contamination and for exploring its potential as a pharmacological tool.

The biosynthesis of CPA in A. flavus is a three-step enzymatic pathway encoded by a gene cluster located adjacent to the aflatoxin biosynthesis gene cluster on chromosome 3[1][5][6]. This pathway utilizes precursors from primary metabolism to construct the complex pentacyclic structure of α-CPA.

The this compound Biosynthesis Pathway

The biosynthesis of α-cyclopiazonic acid from primary metabolic precursors involves three key enzymes: CpaS (a hybrid polyketide synthase-nonribosomal peptide synthetase), CpaD (a dimethylallyltransferase), and CpaO (a flavin-dependent oxidase)[7]. The pathway initiates with the formation of a tetramic acid intermediate, which is subsequently prenylated and oxidatively cyclized.

Precursors

The biosynthesis of CPA draws upon several key precursors from primary metabolism:

  • Acetyl-CoA and Malonyl-CoA: These serve as the building blocks for the polyketide portion of the molecule.

  • L-Tryptophan: This amino acid forms the indole core of CPA.

  • Dimethylallyl pyrophosphate (DMAPP): This isoprenoid unit is essential for the prenylation of the indole ring and is synthesized via the mevalonate pathway[7].

Core Biosynthetic Steps

The conversion of these precursors into α-CPA is a sequential process catalyzed by the three core enzymes of the pathway.

Step 1: Synthesis of cyclo-acetoacetyl-L-tryptophan (cAATrp) by CpaS

The initial and committing step in CPA biosynthesis is catalyzed by the large, multidomain enzyme CpaS , a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS)[4]. This enzyme is responsible for the condensation of acetyl-CoA, malonyl-CoA, and L-tryptophan to form the first stable intermediate, cyclo-acetoacetyl-L-tryptophan (cAATrp) . The PKS module of CpaS first synthesizes an acetoacetyl group from one molecule of acetyl-CoA and one molecule of malonyl-CoA. Simultaneously, the NRPS module activates L-tryptophan. These two moieties are then condensed and cyclized to release cAATrp[4].

Step 2: Prenylation of cAATrp by CpaD

The second step involves the prenylation of the indole ring of cAATrp by the enzyme CpaD , a dimethylallyltransferase[7]. CpaD transfers a dimethylallyl group from DMAPP to the C4 position of the indole ring of cAATrp, yielding β-cyclopiazonic acid (β-CPA) . This reaction is a key branching point, committing the intermediate to the CPA pathway.

Step 3: Oxidative Cyclization of β-CPA by CpaO

The final step in the formation of α-CPA is the oxidative cyclization of β-CPA, catalyzed by CpaO , a flavin adenine dinucleotide (FAD)-dependent oxidase[7]. This enzyme facilitates the formation of the fifth ring of the α-CPA molecule through a dehydrogenation reaction, leading to the final product, α-cyclopiazonic acid .

CPA_Biosynthesis cluster_pathway CPA Biosynthesis Pathway Acetyl-CoA Acetyl-CoA cAATrp cyclo-acetoacetyl-L-tryptophan (cAATrp) Acetyl-CoA->cAATrp Malonyl-CoA Malonyl-CoA Malonyl-CoA->cAATrp L-Tryptophan L-Tryptophan DMAPP Dimethylallyl Pyrophosphate (DMAPP) L-Tryptophan->cAATrp beta_CPA β-Cyclopiazonic Acid (β-CPA) DMAPP->beta_CPA cAATrp->beta_CPA CpaD alpha_CPA α-Cyclopiazonic Acid (α-CPA) beta_CPA->alpha_CPA CpaO

Figure 1. Biosynthesis pathway of α-cyclopiazonic acid in A. flavus.

Genetic Organization and Regulation

The genes encoding the three core enzymes of the CPA biosynthesis pathway (cpaS, cpaD, and cpaO) are organized in a gene cluster in A. flavus[1][5][6]. This cluster is physically linked to the aflatoxin biosynthesis gene cluster, suggesting a potential for co-regulation.

The regulation of the cpa gene cluster is complex and not yet fully elucidated. However, the global secondary metabolism regulator, LaeA , has been shown to positively regulate the expression of the cpa genes[8]. Deletion of laeA results in a significant reduction in CPA production. Additionally, the gene veA, which is involved in morphogenesis and the regulation of aflatoxin biosynthesis, also appears to influence the production of CPA[9]. While a putative transcription factor, ctfR1, is located within the cpa cluster, its disruption did not affect CPA production, indicating that other regulatory elements are at play[2].

CPA_Regulation cluster_regulators Regulatory Factors cluster_genes CPA Gene Cluster cluster_output Output LaeA LaeA cpaS cpaS LaeA->cpaS + cpaD cpaD LaeA->cpaD + cpaO cpaO LaeA->cpaO + veA veA CPA_Production CPA Production veA->CPA_Production + cpaS->CPA_Production cpaD->CPA_Production cpaO->CPA_Production

Figure 2. Known regulatory inputs on the CPA biosynthesis gene cluster.

Quantitative Data

The production of CPA by A. flavus is influenced by environmental factors such as temperature and water activity. Quantitative data on CPA production under various conditions is essential for risk assessment and for optimizing fermentation processes for research purposes.

ParameterConditionCPA Production (µg/g)Reference
Temperature25°C1876[10]
30°C709[10]
Water Activity (aw)0.991876[10]
0.90709[10]

Note: The provided data is illustrative and derived from a specific study. CPA production levels can vary significantly between different strains of A. flavus and under different culture conditions.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the CPA biosynthesis pathway.

Gene Disruption in Aspergillus flavus

Gene disruption is a fundamental technique to elucidate the function of specific genes in a biosynthetic pathway. A common method involves homologous recombination to replace the target gene with a selectable marker.

Gene_Disruption_Workflow start Start: Target Gene Identification construct Construct Disruption Cassette (Target Gene Flanks + Selectable Marker) start->construct transform Protoplast Transformation of A. flavus construct->transform select Selection of Transformants on appropriate medium transform->select screen Screening of Transformants by PCR and Southern Blot select->screen analyze Phenotypic Analysis of Mutant (CPA production, etc.) screen->analyze end End: Gene Function Elucidated analyze->end

Figure 3. A generalized workflow for gene disruption in A. flavus.

Protocol Outline:

  • Construction of the Gene Disruption Cassette:

    • Amplify the 5' and 3' flanking regions of the target gene (e.g., cpaS) from A. flavus genomic DNA using PCR.

    • Amplify a selectable marker gene (e.g., pyrG or a drug resistance gene like hygB).

    • Fuse the three DNA fragments (5' flank - marker - 3' flank) using fusion PCR or restriction enzyme-based cloning.

  • Transformation of Aspergillus flavus :

    • Generate protoplasts from young A. flavus mycelia by enzymatic digestion of the cell wall.

    • Transform the protoplasts with the gene disruption cassette using polyethylene glycol (PEG)-mediated transformation.

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent.

  • Screening and Verification of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Verify the homologous recombination event by PCR using primers flanking the target gene locus.

    • Confirm the single integration of the disruption cassette by Southern blot analysis.

  • Phenotypic Analysis:

    • Culture the confirmed gene disruption mutants and the wild-type strain under CPA-producing conditions.

    • Extract secondary metabolites and analyze for the presence or absence of CPA and its intermediates using HPLC-MS/MS.

Heterologous Expression and Purification of Cpa Enzymes

The biochemical characterization of the Cpa enzymes requires their production in a heterologous host, such as Escherichia coli or a fungal expression system like Aspergillus oryzae.

Protocol Outline:

  • Cloning of cpa Genes into an Expression Vector:

    • Amplify the coding sequences of cpaS, cpaD, and cpaO from A. flavus cDNA.

    • Clone the amplified genes into an appropriate expression vector containing a suitable promoter and an affinity tag (e.g., His-tag or GST-tag) for purification.

  • Heterologous Expression:

    • Transform the expression constructs into the chosen host organism.

    • Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification:

    • Lyse the cells and clarify the lysate by centrifugation.

    • Purify the recombinant protein using affinity chromatography based on the engineered tag.

    • Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

    • Assess the purity of the enzyme by SDS-PAGE.

Enzyme Assays

In vitro enzyme assays are essential for determining the function and kinetic parameters of the purified Cpa enzymes.

CpaS Assay:

  • Substrates: Acetyl-CoA, malonyl-CoA, L-tryptophan, and a phosphopantetheinyl transferase (to activate the apo-enzyme).

  • Reaction Conditions: Incubate the purified CpaS with its substrates in a suitable buffer at an optimal temperature and pH.

  • Product Detection: Monitor the formation of cAATrp using LC-MS/MS.

CpaD Assay:

  • Substrates: Purified cAATrp and DMAPP.

  • Reaction Conditions: Incubate purified CpaD with its substrates in a suitable buffer.

  • Product Detection: Monitor the formation of β-CPA by LC-MS/MS.

CpaO Assay:

  • Substrate: Purified β-CPA.

  • Reaction Conditions: Incubate purified CpaO with β-CPA in a buffer containing FAD.

  • Product Detection: Monitor the formation of α-CPA by LC-MS/MS.

Quantitative Analysis of CPA and Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of CPA and its biosynthetic intermediates.

Protocol Outline:

  • Sample Preparation:

    • Extract secondary metabolites from fungal cultures or enzyme assay mixtures using an appropriate organic solvent (e.g., chloroform or ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Separate the analytes using a reverse-phase C18 column with a gradient of water and acetonitrile or methanol containing a small amount of formic acid or ammonium acetate.

    • Detect and quantify the target molecules using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for CPA, cAATrp, and β-CPA should be used for accurate quantification.

Conclusion

The biosynthesis of this compound in Aspergillus flavus is a well-defined three-step enzymatic pathway. The genetic and biochemical characterization of this pathway has provided significant insights into the production of this important mycotoxin. The experimental protocols and data presented in this guide offer a valuable resource for researchers investigating fungal secondary metabolism, mycotoxin biosynthesis, and for those interested in the pharmacological potential of CPA and its biosynthetic enzymes. Further research is needed to fully elucidate the regulatory networks governing CPA production and to explore the potential for protein-protein interactions within the biosynthetic machinery. Such knowledge will be instrumental in developing effective strategies to control CPA contamination in the food chain and in harnessing the bioactivity of this fascinating natural product.

References

Toxicological Profile of Cyclopiazonic Acid in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi, is a common contaminant of agricultural commodities. This technical guide provides a comprehensive overview of the toxicological profile of CPA in various animal models, synthesizing data from acute, subchronic, and chronic toxicity studies. The primary mechanism of CPA toxicity is the specific and reversible inhibition of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a disruption of intracellular calcium homeostasis. This guide details the toxicokinetics, organ-specific toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects of CPA, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Acute Toxicity

CPA exhibits a wide range of acute toxicity across different animal species, which is largely attributed to varying reliance on the SERCA pump.[1]

Quantitative Acute Toxicity Data
SpeciesStrainRoute of AdministrationLD50 (mg/kg)Reference(s)
MouseOral12 - 63[1]
RatSprague-DawleyOral30 - 70[2]
RatIntraperitoneal2.3[3]
ChickenOral36 - 63[1]
DogOral (repeated exposure)0.5[1]
Experimental Protocol: Acute Oral Toxicity in Rats
  • Test Guideline: Based on general principles of OECD Test Guideline 401.

  • Animals: Male Sprague-Dawley rats.[4]

  • Housing: Housed in cages under controlled conditions of temperature (22 ± 3°C), humidity (50 ± 20%), and a 12-hour light/dark cycle.[5]

  • Dosage: CPA is dissolved in a suitable vehicle (e.g., 1 N sodium bicarbonate) and administered by oral gavage.[6] Doses are typically administered in a volume of 2.5 ml/kg body weight.[6]

  • Procedure: Animals are fasted overnight prior to dosing.[4] A single dose of CPA is administered.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[4] Body weight is recorded weekly.[4]

  • Endpoint: The LD50 is calculated based on the mortality data.[5]

Subchronic and Chronic Toxicity

Repeated exposure to CPA induces a range of toxic effects, with the liver, spleen, and gastrointestinal tract being prominent target organs.

Quantitative Subchronic and Chronic Toxicity Data
SpeciesStrainDurationRouteDose (mg/kg/day)NOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed EffectsReference(s)
RatSprague-Dawley13 weeksOral0, 0.2, 0.6, 2.0, 4.0-< 0.6Mild to moderate acute inflammation of the gastric epithelium.[7]
RatSprague-Dawley13 weeksOral2.0, 4.0-2.0Increased serum creatinine.[7]
RatSprague-Dawley13 weeksOral4.02.04.0Disruption of the endoplasmic reticulum in hepatocytes.[7]
Dog90 daysOral0.05, 0.25, 0.5, 1.00.050.25Vomiting, diarrhea, weight loss, CNS depression, hyperemia and ulceration of the alimentary tract.[8]
Pig---~1.0-Considered the most sensitive species.[2]
Experimental Protocol: 13-Week Subchronic Oral Toxicity in Rats
  • Animals: Male Sprague-Dawley rats.[7]

  • Dosage: CPA administered orally by gavage daily for 13 consecutive weeks at doses of 0, 0.2, 0.6, 2.0, or 4.0 mg/kg body weight/day.[7]

  • Observations: General appearance, behavior, body weight, and food consumption are monitored throughout the study.[7]

  • Clinical Pathology: Blood samples are collected at specified intervals (e.g., 7 and 13 weeks) for hematological and serum chemistry analysis.[7]

  • Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.[7] Ultrastructural examination of the liver may also be performed.[7]

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target organ for CPA toxicity. Observed effects include:

  • Diffuse pycnotic nuclei and focal areas of coagulative necrosis at high doses.[4]

  • Elevated serum aspartate and alanine aminotransferase activities.[4]

  • Disruption of the cisternal pattern of the endoplasmic reticulum with ribosomal detachment.[7]

  • Vacuolated to granular hepatocyte cytoplasm.[9]

Nephrotoxicity

Kidney effects are also observed, particularly at higher doses:

  • Increased serum creatinine concentrations in subchronic studies.[7]

  • Dilated renal convoluted tubules with pyknotic nuclei and scattered hyaline casts.[9]

  • Renal infarcts in dogs in subacute studies.[8]

Neurotoxicity

CPA is a neurotoxin, and its effects can manifest as:

  • Hypokinesia, hypothermia, catalepsy, tremors, and irregular respiration in mice.[1]

  • CNS depression in dogs.[8]

Gastrointestinal Toxicity

The gastrointestinal tract is significantly affected, especially in dogs:

  • Diffuse hyperemia with focal areas of hemorrhage and ulceration.[8]

  • Mild to moderate acute inflammation of the lamina propria and submucosa of the gastric epithelium in rats.[7]

Myotoxicity

Skeletal muscle is a target for CPA, which is consistent with its mechanism of action on the sarcoplasmic reticulum Ca2+-ATPase.

  • Degeneration of skeletal muscle in rats treated with 8 mg/kg/day for 4 days.[1]

Mechanism of Action: SERCA Inhibition

The primary molecular mechanism of CPA toxicity is the specific and reversible inhibition of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump.[1][10]

Signaling Pathway of SERCA Inhibition by CPA

SERCA_Inhibition CPA CPA SERCA_P SERCA_P CPA->SERCA_P Binds to E2 state, prevents conformational change SERCA SERCA SERCA_P->SERCA Dephosphorylation (Cycle regeneration blocked) ADP_Pi ADP_Pi Ca_sr Ca_sr SERCA_P->Ca_sr Ca²⁺ released into SR/ER (BLOCKED by CPA) Ca_cytosol Ca_cytosol Ca_cytosol->SERCA 2 Ca²⁺ bind SERCA_Ca SERCA_Ca ATP ATP ATP->SERCA_P ATP Hydrolysis

CPA binds to the SERCA pump, stabilizing it in an E2-like conformation.[11] This prevents the conformational changes necessary for Ca2+ translocation into the sarcoplasmic/endoplasmic reticulum and subsequent ATP hydrolysis, leading to an accumulation of Ca2+ in the cytoplasm.[1]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

ADME Profile in Rats
  • Absorption: CPA is absorbed from the gastrointestinal tract following oral administration.[1]

  • Distribution: Radiolabelled CPA administered intraperitoneally or intragastrically to rats showed wide distribution. Skeletal muscle tissue contained 48% of the radioactive dose 6 hours after administration by either route.[1]

  • Metabolism: In vivo and in vitro experiments indicate that CPA is not extensively metabolized.[12]

  • Excretion: CPA is excreted in both urine and feces. Biliary excretion plays a major role, with 38% of an intraperitoneal dose excreted in the feces within 72 hours.[1]

ADME Workflow

ADME_Workflow Ingestion Oral Ingestion of CPA GI_Tract Gastrointestinal Tract Ingestion->GI_Tract Absorption Absorption GI_Tract->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution Systemic_Circulation->Distribution Liver Liver Systemic_Circulation->Liver Excretion Excretion Systemic_Circulation->Excretion Tissues Tissues (Skeletal Muscle, Liver, etc.) Distribution->Tissues Metabolism Metabolism (Limited) Metabolism->Systemic_Circulation Liver->Metabolism Bile_Feces Bile -> Feces Excretion->Bile_Feces Urine Kidney -> Urine Excretion->Urine

Genotoxicity and Carcinogenicity

Genotoxicity

The genotoxicity of CPA is a subject of some debate, with conflicting results reported.

  • Ames Test: Some studies have reported that CPA is not mutagenic in bacterial assays.[11] However, other in silico predictions suggest a positive result in the Ames test.[13]

Carcinogenicity

CPA is generally not considered to be a carcinogen.[11]

Reproductive and Developmental Toxicity

Study in Fischer-344 Rats

A study in Fischer-344 rats assessed the effects of CPA on pregnancy and fetal development.[14]

  • Maternal Toxicity: At a dose of 10 mg/kg/day, maternal toxicity was observed, including decreased feed consumption and mortality in some dams.[14]

  • Developmental Toxicity: No significant differences in pup weights, pre- or post-implantation losses, or fetal deaths were observed.[14] There was evidence of retarded ossification of cervical and caudal vertebrae at the highest doses.[14]

Experimental Protocol: Developmental Toxicity Study in Rats
  • Animals: Pregnant Fischer-344 rats.[14]

  • Dosage: Daily oral administration of CPA at doses of 0, 1, 5, or 10 mg/kg body weight during specific periods of gestation (e.g., days 8-11 or 12-15).[14]

  • Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight, and food consumption.[14]

  • Fetal Examination: On day 21 of gestation, dams are euthanized, and fetuses are examined for external, visceral, and skeletal abnormalities.[14] Parameters such as pup weight, and pre- and post-implantation loss are recorded.[14]

Hematological and Biochemical Effects

CPA administration can lead to alterations in hematological and serum biochemical parameters, particularly at higher doses and with repeated exposure.

Summary of Hematological and Biochemical Changes
ParameterAnimal ModelStudy DurationDoseChangeReference(s)
Hematology
White Blood Cell CountRat4 days4.0, 8.0 mg/kg/dayDecreased[4]
LeukocytosisDog90 days≥ 0.25 mg/kg/dayIncreased[8]
NeutrophiliaDog90 days≥ 0.25 mg/kg/dayIncreased[8]
LymphopeniaDog90 days≥ 0.25 mg/kg/dayDecreased[8]
MonocytosisDog90 days≥ 0.25 mg/kg/dayIncreased[8]
Biochemistry
Aspartate Aminotransferase (AST)Rat4 days8.0 mg/kg/dayIncreased[4]
Alanine Aminotransferase (ALT)Rat4 days8.0 mg/kg/dayIncreased[4]
Serum CreatinineRat13 weeks2.0, 4.0 mg/kg/dayIncreased[7]
Alkaline PhosphataseDog90 days≥ 0.25 mg/kg/dayIncreased[8]
Experimental Workflow for Hematology and Biochemistry Analysis

Hem_Biochem_Workflow Start Animal Dosing (e.g., Rat, Dog) Blood_Collection Blood Collection (e.g., Cardiac Puncture, Venipuncture) Start->Blood_Collection Sample_Processing Sample Processing Blood_Collection->Sample_Processing Hematology Hematology Analysis (e.g., CBC) Sample_Processing->Hematology Biochemistry Serum Biochemistry Analysis (e.g., Liver/Kidney function tests) Sample_Processing->Biochemistry Data_Analysis Data Analysis and Interpretation Hematology->Data_Analysis Biochemistry->Data_Analysis

Conclusion

This compound exhibits a multifaceted toxicological profile in animal models, primarily driven by its potent inhibition of the SERCA pump. The toxicity of CPA is species-dependent, with dogs and pigs showing higher sensitivity. The primary target organs include the liver, kidneys, gastrointestinal tract, and skeletal muscle. While CPA is not considered a carcinogen and its genotoxic potential is not definitively established as a significant in vivo concern, its acute and subchronic toxicity warrant careful consideration in risk assessment for both animal and human health. Further research to obtain more precise quantitative data on chronic exposure and in vivo genotoxicity would be beneficial for a more complete understanding of its toxicological profile.

References

The Ubiquitous Mycotoxin: A Technical Guide to the Natural Occurrence of Cyclopiazonic Acid in Food and Feedstuffs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopiazonic acid (CPA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2] This indole-tetramic acid neurotoxin is a frequent contaminant of a wide range of agricultural commodities and animal feed, posing a potential risk to human and animal health.[1][2][3] CPA exerts its toxic effect by acting as a specific inhibitor of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA), disrupting cellular calcium homeostasis.[1] While not considered as acutely potent as other mycotoxins like aflatoxins, its widespread occurrence, often in conjunction with other toxins, necessitates a thorough understanding of its prevalence and detection.[1][3] This technical guide provides an in-depth overview of the natural occurrence of CPA in food and feedstuffs, detailing quantitative data, analytical methodologies, and the biosynthetic pathway of this mycotoxin.

Natural Occurrence and Quantitative Data

CPA contamination is a global issue, with its presence reported in a diverse array of food and feed products. The primary producing fungi, Aspergillus flavus and various Penicillium species such as P. commune and P. camemberti, are ubiquitous in many agricultural environments.[1][4] Consequently, CPA can be found in grains, oilseeds, cheese, and animal products derived from livestock that have consumed contaminated feed.[1][2][5] The following tables summarize the quantitative data on the natural occurrence of CPA in various commodities.

Table 1: Occurrence of this compound in Grains and Grain Products

CommodityCountry/RegionNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference
CornIndonesia2621 (80.8%)Up to 9000-[3]
CornUSA (Georgia)4523 (51%)<25 - 2800467 (average)[6]
CornNigeria50--1.173 (mean)[7]
RiceNigeria50--1.271 (mean)[7]
WheatNigeria50--6.783 (mean)[7]
SorghumNigeria50--1.481 (mean)[7]
MilletNigeria50--2.921 (mean)[7]

Table 2: Occurrence of this compound in Peanuts and Peanut Products

CommodityCountry/RegionNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference
PeanutsUSA (Southeastern)27 (loose-shell kernels)21 (78%)32 - 6525-[8][9]
PeanutsUSA (Southeastern)21 (sound mature kernels)4 (19%)32 - 130-[8][9]
PeanutsBotswana8317 (21%)1 - 10-[10]
PeanutsUSA (Georgia)5045 (90%)<50 - 2900460 (average)[6]

Table 3: Occurrence of this compound in Cheese

Cheese TypeCountry/RegionNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference
Soft-ripened CheesesUSA7936 (45.6%)-48.5 (median)[11]
Blue-veined CheesesUSA16841 (24.4%)-30 (median)[11]
BrieUSA--Up to 3820-[11]
Blue CheeseUSA--Up to 1250-[11]
Monte EnebroUSA--Up to 7900-[11]
White Mould Cheese---Up to 3700-[12]

Table 4: Occurrence of this compound in Animal Feed and Products

CommodityCountry/RegionNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference
Animal FeedBrazil-6 (12%)12.5 - 153.357.6 (mean)[5]
MilkBrazil-3 (6%)6.4 - 9.1 (µg/L)-[5]
Poultry FeedIndonesia--20 - 9220-[13]
FeedIndia--400 - 12000-[13]

Factors Influencing this compound Production

The production of CPA by fungi is influenced by various environmental factors, with water activity (aw) and temperature being the most critical.

  • Water Activity (aw): Penicillium commune can produce CPA at aw levels ranging from 0.85 to 0.996.[14][15] For Aspergillus flavus on maize, the minimum aw for CPA production was found to be 0.90.[16]

  • Temperature: The optimal temperature for CPA production by P. commune is around 25°C, with the range for production being between 20°C and 30°C.[4][15] Studies on maize have shown that the highest CPA production by P. commune occurs at 20°C with an aw of 0.98, while for A. flavus it is also at 20°C and 0.98 aw.[16] Interestingly, temperature appears to be a more dominant factor than water activity in influencing CPA production.[4]

Biosynthesis of this compound

The biosynthesis of α-cyclopiazonic acid is a multi-step process involving three key enzymes.[1] The pathway begins with the precursors acetyl-CoA, malonyl-CoA, and L-tryptophan.

CPA_Biosynthesis Precursors Acetyl-CoA + Malonyl-CoA + L-Tryptophan CpaS CpaS (PKS-NRPS) Precursors->CpaS cAATrp cyclo-Acetoacetyl-L-tryptophan (cAATrp) CpaD CpaD (Dimethylallyltransferase) cAATrp->CpaD beta_CPA β-Cyclopiazonic Acid (β-CPA) CpaO CpaO (Flavoprotein Oxidocyclase) beta_CPA->CpaO alpha_CPA α-Cyclopiazonic Acid (α-CPA) CpaS->cAATrp Dieckmann condensation CpaD->beta_CPA Prenylation CpaO->alpha_CPA Oxidative Cyclization DMAPP DMAPP DMAPP->CpaD

Biosynthetic pathway of α-cyclopiazonic acid.
  • Formation of cyclo-Acetoacetyl-L-tryptophan (cAATrp): The initial step is catalyzed by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme known as CpaS.[1] This enzyme utilizes acetyl-CoA, malonyl-CoA, and L-tryptophan to synthesize and then cyclize the intermediate via a Dieckmann condensation to release cAATrp.[17]

  • Prenylation to form β-Cyclopiazonic Acid (β-CPA): The second enzyme, CpaD, a dimethylallyltransferase, catalyzes the prenylation of cAATrp at the C4 position of the indole ring using dimethylallyl pyrophosphate (DMAPP) to form β-CPA.[1][17]

  • Oxidative Cyclization to α-Cyclopiazonic Acid (α-CPA): The final step is an oxidative cyclization of β-CPA to α-CPA, catalyzed by the FAD-dependent oxidoreductase, CpaO.[1]

Experimental Protocols for this compound Analysis

Accurate quantification of CPA in complex food and feed matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

A generic workflow for the extraction and cleanup of CPA from food and feed samples is outlined below. Specific modifications may be required depending on the matrix.

Sample_Prep_Workflow Start Sample Homogenization Extraction Extraction with Solvent (e.g., alkaline methanol-water, acetonitrile with formic acid) Start->Extraction Defatting Defatting (for high-fat matrices) (e.g., Hexane) Extraction->Defatting Cleanup Optional Cleanup (e.g., Solid Phase Extraction - SPE) Defatting->Cleanup Final_Prep Solvent Evaporation & Reconstitution in Mobile Phase Cleanup->Final_Prep Analysis HPLC or LC-MS/MS Analysis Final_Prep->Analysis

General workflow for CPA sample preparation.

Detailed Protocol for Extraction from Grains (Corn, Wheat, Rice) and Peanuts: [18]

  • Extraction: Weigh 25 g of the homogenized sample into a blender jar. Add 100 mL of a methanol-water mixture (specific ratio may vary, often alkaline) and blend at high speed for 2 minutes.

  • Filtration: Filter the extract through a fluted filter paper.

  • Defatting (for peanuts): Transfer a portion of the filtrate to a separatory funnel and add an equal volume of hexane. Shake vigorously for 1 minute and allow the layers to separate. Discard the upper hexane layer.

  • Cleanup (optional): For cleaner extracts, a solid-phase extraction (SPE) step can be employed. The choice of SPE sorbent depends on the specific method. A mixed-mode reversed-phase anion-exchange sorbent has been shown to be effective.[19]

  • Final Preparation: Evaporate the solvent from the extract under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC analysis.

Detailed Protocol for Extraction from Cheese: [12][20]

  • Extraction: Weigh 5 g of grated cheese sample into a centrifuge tube. Add 20 mL of 1% formic acid in acetonitrile. Homogenize using a high-speed disperser for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into a vial for LC-MS/MS analysis. For some methods, a dilution step with acetonitrile may be included before filtration.[20]

High-Performance Liquid Chromatography (HPLC) Method
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A common mobile phase is a gradient of methanol and water, sometimes with the addition of zinc sulfate to the mobile phase to improve peak shape.[6] For example, a gradient starting with a higher proportion of aqueous phase and increasing the organic phase over time.

  • Detector: UV detector set at 284 nm.[21]

  • Flow Rate: Typically 1.0 mL/min.

  • Internal Standard: Indomethacin can be used as an internal standard to improve quantification.[22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity for CPA analysis.

  • Chromatography: Similar to HPLC, a reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of water and methanol or acetonitrile, with additives like formic acid or ammonium hydroxide to enhance ionization.[12][19]

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly used.[18]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions for CPA: The precursor ion is [M-H]⁻ at m/z 335. Common product ions for quantification and confirmation are m/z 196 and m/z 182.[12]

    • Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₂₀-cyclopiazonic acid, is recommended for the most accurate quantification to compensate for matrix effects.[12] The MRM transitions for ¹³C₂₀-CPA are a precursor ion of m/z 355 and product ions of m/z 210 and m/z 191.[12]

Conclusion

This compound is a mycotoxin of significant concern due to its widespread natural occurrence in a variety of food and feed commodities. This guide has provided a comprehensive overview of its prevalence, with quantitative data highlighting the contamination levels in different products. The influence of environmental factors, particularly water activity and temperature, on CPA production underscores the importance of proper storage and handling of agricultural goods. The elucidation of the biosynthetic pathway provides a basis for understanding the fungal production of this toxin. Furthermore, the detailed experimental protocols for sample preparation and analysis using HPLC and LC-MS/MS offer valuable resources for researchers and analysts in the field of food safety and mycotoxin research. Continuous monitoring and research are essential to mitigate the risks associated with CPA contamination and to ensure the safety of the global food and feed supply.

References

Cyclopiazonic Acid: A Fungal Secondary Metabolite with Potent Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium, is a highly specific and reversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1] This inhibition disrupts intracellular calcium homeostasis, leading to a cascade of cellular events, including endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, toxicology, and analytical methods for this compound, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further investigation and application of this potent fungal secondary metabolite.

Introduction

This compound (CPA) is an indole-tetramic acid mycotoxin that contaminates a variety of agricultural commodities, including grains, corn, peanuts, and cheese.[1] Produced by common molds such as Aspergillus flavus and Penicillium camemberti, CPA poses a potential risk to both human and animal health.[2][3] Its primary mechanism of toxicity stems from its high-affinity and specific inhibition of the SERCA pump, a crucial enzyme for maintaining low cytosolic calcium concentrations.[1][4] This targeted action makes CPA a valuable tool for studying intracellular calcium signaling and has garnered interest in its potential as a lead compound in drug development. This guide aims to provide a detailed technical resource on the core aspects of CPA, from its molecular origins to its cellular consequences.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving three key enzymes: CpaS, CpaD, and CpaO. The pathway begins with the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, CpaS, which utilizes acetyl-CoA, malonyl-CoA, and tryptophan to synthesize the intermediate cyclo-acetoacetyl-L-tryptophan (cAATrp). The subsequent prenylation of cAATrp is catalyzed by the dimethylallyltransferase, CpaD, forming β-cyclopiazonic acid. The final step is an oxidative cyclization reaction mediated by the flavoprotein oxidocyclase, CpaO, to yield α-cyclopiazonic acid, the active form of the toxin.

CPA_Biosynthesis AcetylCoA Acetyl-CoA CpaS CpaS (PKS-NRPS) AcetylCoA->CpaS MalonylCoA Malonyl-CoA MalonylCoA->CpaS Tryptophan Tryptophan Tryptophan->CpaS cAATrp cyclo-Acetoacetyl-L-tryptophan (cAATrp) CpaS->cAATrp CpaD CpaD (Dimethylallyltransferase) cAATrp->CpaD DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->CpaD betaCPA β-Cyclopiazonic Acid CpaD->betaCPA CpaO CpaO (Flavoprotein oxidocyclase) betaCPA->CpaO alphaCPA α-Cyclopiazonic Acid CpaO->alphaCPA

Figure 1. Biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its toxic effects through the specific and reversible inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][4] SERCA is responsible for transporting calcium ions from the cytosol into the lumen of the sarcoplasmic and endoplasmic reticulum, a process essential for maintaining low cytosolic calcium levels and for proper muscle contraction and relaxation.[1] CPA binds to the SERCA pump, locking it in a conformation that prevents ATP binding and subsequent calcium transport.[1] This leads to an elevation of cytosolic calcium concentration and depletion of intracellular calcium stores.[1]

The sustained increase in cytosolic calcium triggers a compensatory mechanism known as store-operated calcium entry (SOCE), where calcium channels in the plasma membrane open to allow an influx of extracellular calcium.[3] This further exacerbates the disruption of calcium homeostasis.

CPA_Mechanism CPA This compound (CPA) SERCA SERCA Pump CPA->SERCA Inhibits Ca_transport Ca²⁺ Transport (Cytosol to ER/SR) SERCA->Ca_transport Cytosolic_Ca Increased Cytosolic Ca²⁺ SERCA->Cytosolic_Ca Leads to ER_SR_Ca Depleted ER/SR Ca²⁺ Stores SERCA->ER_SR_Ca Leads to SOCE Store-Operated Calcium Entry (SOCE) ER_SR_Ca->SOCE Activates Extracellular_Ca Extracellular Ca²⁺ Influx SOCE->Extracellular_Ca Extracellular_Ca->Cytosolic_Ca Further Increases

Figure 2. Mechanism of SERCA inhibition by CPA and its effect on calcium homeostasis.

Downstream Signaling Pathways: ER Stress, UPR, and Apoptosis

The disruption of calcium homeostasis and depletion of ER calcium stores by CPA triggers a cellular stress response known as the Unfolded Protein Response (UPR).[5][6] The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. CPA has been shown to induce the expression of UPR markers such as C/EBP homologous protein (CHOP) and binding immunoglobulin protein (BiP).[5][7] The IRE1α/XBP1 branch of the UPR is implicated in the pro-inflammatory response to CPA.[5]

Sustained ER stress and elevated cytosolic calcium levels can activate apoptotic pathways. CPA-induced apoptosis has been shown to be mediated through both p53-dependent and extrinsic pathways, involving the activation of caspases.[7]

CPA_Downstream_Signaling CPA This compound (CPA) SERCA SERCA Inhibition CPA->SERCA Ca_disruption Ca²⁺ Homeostasis Disruption SERCA->Ca_disruption ER_stress ER Stress Ca_disruption->ER_stress p53 p53-dependent pathway Ca_disruption->p53 UPR Unfolded Protein Response (UPR) ER_stress->UPR Apoptosis Apoptosis ER_stress->Apoptosis Prolonged IRE1 IRE1α/XBP1 UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 CHOP CHOP Upregulation UPR->CHOP CHOP->Apoptosis Caspases Caspase Activation Apoptosis->Caspases p53->Apoptosis

Figure 3. Downstream signaling pathways activated by this compound.

Toxicology

The toxicity of this compound varies depending on the animal species, dose, and duration of exposure. It is considered a moderately toxic mycotoxin. The following tables summarize key quantitative toxicological data for CPA.

Table 1: Acute Toxicity (LD₅₀) of this compound

Animal SpeciesRoute of AdministrationLD₅₀ (mg/kg body weight)
RatOral36
MouseIntraperitoneal13 ± 0.05
ChickenOral36-63

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound

Cell LineExposure TimeIC₅₀
Human Monocytes48 hours8.5 x 10⁻⁸ M
Human THP-1 (monocytic)48 hours1.75 x 10⁻⁷ M
Human Caco-2 (intestinal)48 hours>1.25 x 10⁻⁷ M
Human CD34+ (hematopoietic stem cells)48 hours>1.25 x 10⁻⁷ M

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound (CPA) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • CPA Treatment: Prepare serial dilutions of CPA in complete culture medium. Remove the overnight culture medium from the cells and replace it with the CPA-containing medium. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_CPA Treat with CPA dilutions Incubate_Overnight->Treat_CPA Incubate_Exposure Incubate for exposure time Treat_CPA->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Analyze_Data Analyze data and determine IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4. Workflow for the MTT cytotoxicity assay.
Quantification of this compound by HPLC-MS/MS

This protocol provides a general methodology for the extraction and quantification of CPA from a food matrix using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Food sample

  • Extraction solvent (e.g., acetonitrile/water or methanol/water with formic acid)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC-MS/MS system with a C18 column

  • CPA analytical standard

Procedure:

  • Sample Preparation: Homogenize the food sample.

  • Extraction: Weigh a representative portion of the homogenized sample and add the extraction solvent. Vortex or shake vigorously for a specified time.

  • Centrifugation: Centrifuge the extract at high speed to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate.

    • Injection Volume: Typically 5-20 µL.

    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for CPA.

  • Quantification: Create a calibration curve using CPA analytical standards and quantify the amount of CPA in the sample by comparing its peak area to the calibration curve.

HPLC_MS_Workflow Start Start Homogenize Homogenize sample Start->Homogenize Extract Extract with solvent Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter supernatant Centrifuge->Filter Analyze HPLC-MS/MS analysis Filter->Analyze Quantify Quantify CPA Analyze->Quantify End End Quantify->End

Figure 5. General workflow for CPA analysis by HPLC-MS/MS.

Conclusion

This compound is a mycotoxin of significant interest due to its specific and potent inhibition of the SERCA pump. This action provides a powerful tool for investigating the intricate roles of calcium signaling in cellular physiology and pathology. The disruption of calcium homeostasis by CPA triggers a cascade of events, including ER stress, the unfolded protein response, and apoptosis, making it a valuable compound for studying these fundamental cellular processes. The detailed information on its biosynthesis, mechanism of action, toxicology, and analytical methods provided in this guide serves as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Further research into the nuanced effects of CPA on various cell types and its potential therapeutic applications is warranted.

References

In Silico Analysis of Cyclopiazonic Acid: A Technical Guide to Predicting Toxicity and ADMET Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi, is a common contaminant in a range of agricultural commodities.[1] Its toxic effects are primarily attributed to the specific and reversible inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, a critical enzyme in maintaining intracellular calcium homeostasis.[2][3] Understanding the toxicological profile and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of CPA is crucial for risk assessment and in the context of drug development, where SERCA is a potential therapeutic target. This technical guide provides an in-depth overview of the in silico prediction of CPA's toxicity and ADMET characteristics, supported by experimental data and detailed methodologies. All quantitative data are summarized in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound (CPA)

This compound is an indole-tetramic acid mycotoxin that poses a potential threat to both human and animal health through the consumption of contaminated food and feed.[1] Its primary mechanism of action involves the potent and specific inhibition of the SERCA pump, leading to a disruption of calcium signaling and subsequent cellular dysfunction.[2] While not considered as acutely potent as some other mycotoxins, chronic exposure to CPA has been linked to various toxicological effects. In silico predictive models offer a rapid and cost-effective approach to evaluate the toxicological risks and pharmacokinetic profiles of chemical compounds like CPA, providing valuable insights for regulatory agencies and researchers in the early stages of drug discovery and development.

In Silico Prediction of ADMET Properties

A variety of computational tools are available to predict the ADMET properties of small molecules. In this guide, we utilized SwissADME, admetSAR, and ProTox-II web servers to generate a comprehensive ADMET profile for this compound. The canonical SMILES string for CPA, CC(=O)C1=C(O)[C@H]2N(C1=O)C(C)(C)[C@H]1CC3=C(NC4=CC=CC=C34)[C@H]21, was used as the input for these predictions.

Data Presentation: Predicted ADMET Properties of this compound
Parameter Predicted Value Prediction Tool Interpretation
Physicochemical Properties
Molecular Weight336.38 g/mol SwissADMEWithin the range for good oral bioavailability.
LogP (Consensus)2.59SwissADMEOptimal lipophilicity for membrane permeability.
Water Solubility (LogS)-3.54SwissADMESoluble.
Absorption
GI AbsorptionHighSwissADMEReadily absorbed from the gastrointestinal tract.
BBB PermeantYesSwissADMECapable of crossing the blood-brain barrier.
P-glycoprotein SubstrateYesSwissADMEMay be subject to efflux from cells.
Distribution
VDss (human)0.553 L/kgadmetSARModerate distribution into tissues.
Fraction Unbound (human)0.116admetSARHigh degree of plasma protein binding.
Metabolism
CYP1A2 InhibitorYesSwissADME, admetSARPotential for drug-drug interactions.
CYP2C9 InhibitorYesSwissADME, admetSARPotential for drug-drug interactions.
CYP2C19 InhibitorNoSwissADME, admetSARUnlikely to inhibit this metabolic pathway.
CYP2D6 InhibitorNoSwissADME, admetSARUnlikely to inhibit this metabolic pathway.
CYP3A4 InhibitorNoSwissADME, admetSARUnlikely to inhibit this metabolic pathway.
Excretion
Total Clearance0.863 mL/min/kgadmetSARModerate rate of elimination from the body.
Renal OCT2 SubstrateNoadmetSARNot a substrate for this renal transporter.
Toxicity
Ames MutagenicityNon-mutagenProTox-II, admetSARUnlikely to be mutagenic.
CarcinogenicityNon-carcinogenProTox-II, admetSARUnlikely to be carcinogenic.
hERG I InhibitorNoadmetSARLow risk of cardiotoxicity.
Oral Acute Toxicity (LD50)250 mg/kg (Class 4)ProTox-IIModerately toxic if swallowed.
HepatotoxicityYesProTox-II, admetSARPotential to cause liver damage.

In Vitro and In Vivo Toxicity Data

Experimental data from both in vitro and in vivo studies provide essential validation for the in silico predictions and a more complete picture of CPA's toxicological profile.

Data Presentation: In Vivo Acute Toxicity of this compound
Species Route of Administration LD50 (mg/kg) Reference
RatOral36 - 63[4]
MouseOral12[4]
ChickenOral36 - 63[4]
DogOral (repeated exposure)0.5[4]
Data Presentation: In Vitro Cytotoxicity of this compound
Cell Line Assay Exposure Time IC50 Reference
SH-SY5Y (monolayer)MTT24h864.01 nM[5]
SH-SY5Y (monolayer)MTT48h436.73 nM[5]
SH-SY5Y (monolayer)MTT72h392.33 nM[5]
SH-SY5Y (3D spheroid)MTT24h1132 nM[5]
SH-SY5Y (3D spheroid)MTT48h1069 nM[5]
SH-SY5Y (3D spheroid)MTT72h567 nM[5]
Human Monocytes-48h85 nM[6]
THP-1-48h175 nM[6]
Caco-2-48h>125 nM[6]
CD34+-48h>125 nM[6]

Mechanism of Action: SERCA Pump Inhibition

The primary molecular target of CPA is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. CPA binds to the transmembrane domain of the enzyme, stabilizing it in an E2-like conformation and thereby blocking the calcium access channel.[2] This inhibition disrupts the re-uptake of Ca2+ into the sarcoplasmic/endoplasmic reticulum, leading to an increase in cytosolic Ca2+ levels and a depletion of intracellular Ca2+ stores.

Mandatory Visualization: SERCA Pump Inhibition Pathway

Caption: Inhibition of the SERCA pump cycle by this compound.

Experimental Protocols

In Silico ADMET and Toxicity Prediction

Objective: To predict the ADMET and toxicity profile of this compound using publicly available web-based tools.

Methodology:

  • Input: The canonical SMILES string for this compound (CC(=O)C1=C(O)[C@H]2N(C1=O)C(C)(C)[C@H]1CC3=C(NC4=CC=CC=C34)[C@H]21) was obtained from the PubChem database.

  • Prediction Tools:

    • SwissADME (--INVALID-LINK--): The SMILES string was submitted to the SwissADME server to predict physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), drug-likeness, and medicinal chemistry friendliness.

    • admetSAR (--INVALID-LINK--): The SMILES string was submitted to the admetSAR server to predict a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity endpoints.

    • ProTox-II (--INVALID-LINK--): The SMILES string was submitted to the ProTox-II server to predict various toxicity endpoints, including oral acute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.

  • Data Compilation: The predicted parameters from each server were collected and compiled into a comprehensive table for analysis and comparison.

Mandatory Visualization: In Silico Prediction Workflow

In_Silico_Workflow start Obtain SMILES for CPA swissadme SwissADME Prediction start->swissadme admetsar admetSAR Prediction start->admetsar protox ProTox-II Prediction start->protox compile Compile and Analyze Data swissadme->compile admetsar->compile protox->compile end Comprehensive ADMET & Toxicity Profile compile->end

Caption: Workflow for in silico prediction of CPA properties.
In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Methodology (General Protocol):

  • Cell Culture: Plate cells in a 96-well microplate at a suitable density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of CPA. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the CPA concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

SERCA Activity Assay

Objective: To measure the inhibition of SERCA pump activity by this compound.

Methodology (General Protocol based on Ca2+ uptake): [7]

  • Preparation of Microsomes: Isolate sarcoplasmic/endoplasmic reticulum microsomes from a suitable tissue source (e.g., rabbit skeletal muscle) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing buffer salts, MgCl2, ATP, and a Ca2+-sensitive fluorescent dye (e.g., Fura-2 or Indo-1).

  • Baseline Measurement: Add the microsomal preparation to the reaction mixture in a fluorometer cuvette and record the baseline fluorescence.

  • Initiation of Ca2+ Uptake: Initiate the SERCA-mediated Ca2+ uptake by adding a known amount of CaCl2. Monitor the decrease in extra-vesicular Ca2+ concentration as a change in fluorescence over time.

  • Inhibition by CPA: To determine the inhibitory effect, pre-incubate the microsomes with varying concentrations of this compound before initiating the Ca2+ uptake.

  • Data Analysis: Calculate the initial rate of Ca2+ uptake from the fluorescence traces. Plot the percentage of inhibition of SERCA activity against the CPA concentration to determine the IC50 of inhibition.

Discussion and Conclusion

The in silico predictions presented in this guide provide a comprehensive overview of the likely ADMET and toxicity profile of this compound. The predictions for high gastrointestinal absorption and blood-brain barrier penetration are consistent with its observed systemic toxicity and neurotoxic effects.[5] The predicted hepatotoxicity aligns with in vivo studies showing liver damage.[8] The in silico predictions for a lack of mutagenicity and carcinogenicity are also supported by some experimental evidence.[4]

The in vitro cytotoxicity data demonstrate that CPA is toxic to various cell types in the nanomolar to micromolar range, with sensitivity varying between cell lines. The in vivo LD50 values confirm its moderate acute toxicity in several animal species.

The primary mechanism of CPA toxicity, the inhibition of the SERCA pump, is a well-established fact. The disruption of Ca2+ homeostasis resulting from this inhibition can trigger a cascade of downstream cellular events, ultimately leading to cell death.

References

Species-Specific Differences in Cyclopiazonic Acid Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium, is a frequent contaminant of agricultural commodities and processed foods. Its primary mechanism of toxicity involves the specific and reversible inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a disruption of intracellular calcium homeostasis. This guide provides a comprehensive overview of the species-specific differences in CPA toxicity, summarizing quantitative toxicological data, detailing experimental protocols, and visualizing key molecular pathways. Significant variations in susceptibility to CPA have been observed across different animal species, which are attributed to differences in metabolism, detoxification pathways, and the reliance on SERCA for cellular calcium regulation. Understanding these differences is crucial for accurate risk assessment and the development of potential therapeutic applications.

Quantitative Toxicity Data

The acute toxicity of this compound varies significantly among different animal species. This variability is evident in the wide range of reported median lethal dose (LD50) values. The following table summarizes the available quantitative data on the acute toxicity of CPA in various species.

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Other Toxicity DataReference(s)
Rat Oral36LD50 = 13 mg/kg
Mouse Oral12 - 64-
Chicken Oral36 - 63Diets with 100 ppm CPA caused high mortality.
Dog Oral (repeated exposure)0.5-
Rabbit Intravenous10 (induces tachycardia and sedation)-
Quail Oral69.6-
Monkey (Vervet) IntragastricLow toxicity observed; 60 mg/kg/day achieved without mortality.Mild pathological changes in hepatocytes, small vessels, and myocardium.

In Vitro Cytotoxicity Data

Cell LineSpeciesIC50 ValueExposure TimeReference(s)
SH-SY5Y (neuroblastoma) Human864.01 nM24 h
437 nM48 h
392 nM72 h
Hepatic spheroids Human231.97 µM24 h
145.99 µM48 h
62.36 µM72 h
THP-1 (monocytic leukemia) Human> 125 nM24 h
175 nM48 h
Caco-2 (colorectal adenocarcinoma) Human> 125 nM24 h

Mechanism of Action and Signaling Pathways

The primary molecular target of CPA is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), an essential enzyme responsible for pumping Ca2+ ions from the cytosol into the lumen of the sarcoplasmic and endoplasmic reticulum. By inhibiting SERCA, CPA disrupts the maintenance of low cytosolic Ca2+ concentrations, leading to a cascade of downstream effects.

SERCA Inhibition and Disruption of Calcium Homeostasis

CPA binds to the SERCA pump at the same site as another well-known inhibitor, thapsigargin, locking the enzyme in a specific conformation that prevents ATP binding and subsequent Ca2+ transport. This inhibition leads to:

  • Increased Cytosolic Ca2+: Unopposed leakage of Ca2+ from the ER/SR and influx from the extracellular space leads to a sustained elevation of intracellular Ca2+ levels.

  • Depletion of ER/SR Ca2+ Stores: The inability to pump Ca2+ back into the ER/SR results in the depletion of these critical intracellular calcium stores.

  • Activation of Store-Operated Calcium Entry (SOCE): Depletion of ER Ca2+ stores triggers the opening of store-operated calcium channels in the plasma membrane, leading to further Ca2+ influx.

The following diagram illustrates the signaling pathway affected by CPA:

CPA_Mechanism_of_Action cluster_cell Cell Cytosol CPA This compound (CPA) SERCA SERCA Pump CPA->SERCA Inhibits Ca_ER ER/SR Ca2+ (High) SERCA->Ca_ER Pumps Ca2+ into ER/SR ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) (High Ca2+) SOCE Store-Operated Ca2+ Entry (SOCE) ER_SR->SOCE Depletion Activates Ca_cytosol Cytosolic Ca2+ (Low) Ca_cytosol->SERCA Ca2+ uptake Downstream Downstream Cellular Effects (e.g., altered enzyme activity, gene expression, apoptosis) Ca_cytosol->Downstream Increased [Ca2+]i triggers Ca_ER->Ca_cytosol Leak SOCE->Ca_cytosol Ca2+ Influx

Caption: Mechanism of CPA-induced disruption of calcium homeostasis.

Species-Specific Differences in SERCA Reliance

The wide range of LD50 values observed across species is indicative of different levels of reliance on the SERCA pump for maintaining calcium homeostasis. Species that are more sensitive to CPA may have a greater dependence on rapid Ca2+ sequestration by SERCA for normal cellular function, particularly in excitable tissues like muscle and neurons.

Metabolism and Detoxification

The metabolic fate of CPA is a key determinant of its toxicity and varies significantly between species. The liver is the primary site of CPA metabolism.

Metabolic Pathways

Studies using liver microsomes from humans, rats, chickens, and other species have identified several key metabolic pathways for CPA:

  • Dehydrogenation: Formation of a dehydrogenated metabolite (C20H18N2O3).

  • Hydroxylation: Addition of a hydroxyl group (C20H20N2O4).

  • Methylation: Addition of a methyl group (C21H22N2O3).

  • Glucuronidation: Conjugation with glucuronic acid (C26H28N2O10).

Species-Specific Metabolic Capacity
  • Rats have been shown to have the highest metabolic capacity for CPA among the species studied.

  • Chickens exhibit a different metabolic profile, with dehydrogenated and glucuronic acid-conjugated metabolites not being detected in their liver microsomes. This suggests a lower capacity for detoxification via these pathways, which may contribute to their susceptibility to CPA.

  • Cytochrome P450 (CYP) enzymes , particularly CYP3A4, are involved in CPA metabolism. CPA has also been shown to have a moderate inhibitory effect on CYP3A4, indicating the potential for drug-drug interactions.

The following diagram illustrates the general metabolic pathways of CPA:

CPA_Metabolism cluster_metabolism CPA Metabolism in Liver Microsomes CPA This compound (CPA) Dehydrogenated Dehydrogenated CPA CPA->Dehydrogenated Dehydrogenation (e.g., Rats) Hydroxylated Hydroxylated CPA CPA->Hydroxylated Hydroxylation Methylated Methylated CPA CPA->Methylated Methylation Glucuronidated Glucuronidated CPA CPA->Glucuronidated Glucuronidation CYP3A4 CYP3A4 CYP3A4->Dehydrogenated CYP3A4->Hydroxylated UGTs UGTs UGTs->Glucuronidated

Caption: Overview of CPA metabolic pathways.

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature on CPA toxicity.

In Vivo Acute Toxicity Study (LD50 Determination)
  • Objective: To determine the median lethal dose (LD50) of CPA in a specific animal model.

  • Animal Model: Species of interest (e.g., rats, mice, chickens). Animals should be of a specific strain, age, and sex, and housed under controlled environmental conditions.

  • Test Substance: Purified CPA dissolved in a suitable vehicle (e.g., corn oil, propylene glycol).

  • Procedure:

    • A range of CPA doses is administered to different groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection).

    • A control group receives the vehicle only.

    • Animals are observed for a specified period (e.g., 7-14 days) for clinical signs of toxicity and mortality.

    • Body weights and food consumption are recorded regularly.

    • At the end of the study, a gross necropsy is performed on all animals.

    • The LD50 value is calculated using a statistical method such as probit analysis.

In Vitro Metabolism Study using Liver Microsomes
  • Objective: To investigate the metabolic pathways of CPA in the liver of different species.

  • Materials:

    • Liver microsomes from different species (e.g., human, rat, chicken).

    • This compound.

    • NADPH regenerating system.

    • Incubation buffer (e.g., potassium phosphate buffer).

  • Procedure:

    • Liver microsomes are incubated with CPA in the presence of the NADPH regenerating system at 37°C.

    • The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed for CPA metabolites using analytical techniques such as UPLC-Q/TOF-MS.

    • The metabolic profile is characterized by identifying the mass-to-charge ratio and fragmentation patterns of the metabolites.

The following diagram illustrates a typical experimental workflow for in vivo toxicity testing:

InVivo_Workflow start Start: Animal Acclimatization grouping Randomization into Dose Groups start->grouping dosing CPA Administration (e.g., Oral Gavage) grouping->dosing observation Clinical Observation (Toxicity Signs, Mortality) dosing->observation measurements Body Weight & Food Intake Measurement observation->measurements necropsy Gross Necropsy & Tissue Collection observation->necropsy analysis Histopathological Analysis necropsy->analysis ld50 LD50 Calculation analysis->ld50

Caption: Experimental workflow for an in vivo CPA toxicity study.

Conclusion

The toxicity of this compound is highly species-dependent, a phenomenon driven by a combination of factors including differences in metabolic capacity and the physiological reliance on the SERCA pump. While the rat appears to be relatively efficient at metabolizing and detoxifying CPA, other species such as dogs and chickens exhibit greater sensitivity. The detailed quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in toxicology, pharmacology, and drug development. A thorough understanding of these species-specific differences is paramount for accurate risk assessment of CPA in food and feed, and for exploring its potential as a pharmacological tool or therapeutic agent. Future research should focus on further elucidating the specific metabolic pathways in a wider range of species and on understanding the genetic and physiological basis for the differential reliance on SERCA.

Methodological & Application

Application Note: Quantification of Cyclopiazonic Acid in Maize using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of cyclopiazonic acid (CPA) in maize. This compound is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate various agricultural commodities, including maize.[1] The described protocol provides a reliable workflow for the extraction, separation, and detection of CPA, making it suitable for food safety testing, quality control, and research applications. The method utilizes a straightforward liquid extraction followed by analysis using a triple quadrupole mass spectrometer, ensuring high accuracy and precision.

Introduction

This compound (CPA) is an indole-tetramic acid mycotoxin that poses a potential health risk to both humans and livestock through the consumption of contaminated food and feed.[2] It is a neurotoxin that acts as a specific inhibitor of the Ca2+-ATPase in the sarcoplasmic and endoplasmic reticulum.[1] Given the widespread cultivation and consumption of maize, and its susceptibility to fungal contamination, robust analytical methods for monitoring CPA levels are essential. This document presents a validated HPLC-MS/MS method for the determination of CPA in maize, offering high sensitivity and selectivity.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Maize Sample Collection (5g) extraction Extraction (Acetonitrile/Water/Formic Acid) sample->extraction Homogenize vortex Vortex & Centrifuge extraction->vortex filtration Filtration (0.22 µm syringe filter) vortex->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms Elution quant Quantification (Calibration Curve) msms->quant report Reporting quant->report

Caption: Experimental workflow for CPA quantification in maize.

Detailed Protocols

Sample Preparation
  • Homogenization: Grind a representative portion of the maize sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

  • Extraction:

    • Weigh 5.0 g of the homogenized maize powder into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of extraction solvent (acetonitrile/water/formic acid, 79:20:1, v/v/v).[3]

    • Cap the tube and vortex vigorously for 2 minutes.

    • Place the tube on a rotary shaker for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4,500 rpm for 10 minutes to pellet the solid matrix components.[4]

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis. For some applications, a dilution step with a mixture of acetonitrile/water/acetic acid (20:79:1, v/v/v) may be performed before injection to reduce matrix effects.[3]

HPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.35 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 10-30% B, ramp to 95-100% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 to +5500 V
Temperature 550 °C
Monitoring Mode Multiple Reaction Monitoring (MRM)
Gas Settings Optimized for the specific instrument (Curtain, Nebulizer, Auxiliary Gas)

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound337.1196.1182.1Optimized for instrument (e.g., 25-35)

Note: The exact m/z transitions and collision energies should be optimized for the specific instrument used. The transitions m/z 337/196 and 337/182 are commonly reported for CPA.[5][6]

Quantitative Data Summary

The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.2 - 5.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 20.0 µg/kg
Recovery (%) 70 - 110%
Repeatability (RSDr %) < 15%
Reproducibility (RSDR %) < 20%

Data compiled from various sources. For instance, LODs down to 0.2 µg/kg and LOQs of 0.5 µg/kg have been reported in complex matrices.[6] Other studies report LOQs around 20 µg/kg in feed matrices.[7]

Table 2: Example Calibration Curve Data

Concentration (µg/L)Peak Area (Quantifier)
1.05,500
5.028,000
10.054,500
25.0135,000
50.0272,000
100.0540,000

Note: This data is for illustrative purposes only. A calibration curve should be prepared for each batch of samples using matrix-matched standards to compensate for matrix effects.[8]

Discussion

This HPLC-MS/MS method provides a robust and reliable means for the quantification of this compound in maize. The sample preparation protocol is straightforward and avoids complex cleanup steps, which increases sample throughput.[6] The use of a C18 column provides good chromatographic separation, and the triple quadrupole mass spectrometer operating in MRM mode ensures high selectivity and sensitivity, minimizing interferences from the complex maize matrix.[9] Method validation results from various studies demonstrate excellent linearity, low detection limits, and acceptable recovery and precision, making it suitable for routine analysis.[2][7]

Conclusion

The described HPLC-MS/MS method is fit for the purpose of quantifying this compound in maize samples. It meets the typical requirements for sensitivity, accuracy, and precision for mycotoxin analysis in complex food matrices. This application note provides a comprehensive protocol that can be implemented in analytical laboratories for food safety monitoring and research.

References

Application Note: Detection of Cyclopiazonic Acid in Fungal Cultures using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopiazonic acid (CPA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] It is a toxic indole-tetramic acid that can contaminate various agricultural commodities, including corn, peanuts, and cheese.[1] Monitoring for the presence of CPA in fungal cultures and food products is crucial for food safety and mycotoxin research. Thin-layer chromatography (TLC) is a widely used, simple, and cost-effective method for the detection and semi-quantitative analysis of CPA.[1][2] This application note provides detailed protocols for the extraction, detection, and visualization of CPA from fungal cultures using TLC.

Data Presentation

Table 1: TLC Systems for this compound (CPA) Analysis
Mobile Phase Composition (v/v/v)Stationary PhaseReported Rf ValueDetection LimitReference
Toluene:Ethyl Acetate:90% Formic Acid (5:4:1)Silica GelNot SpecifiedNot Specified[3]
n-Hexane:Dry Diethyl Ether (6:1)Oxalic Acid-Treated Silica GelNot SpecifiedNot Specified[2]
Methanol:Chloroform (20:80) for extractionNot SpecifiedNot Specified25 ng per spot[4][5]
Ethyl Acetate:2-Propanol:25% Aqueous Ammonia (55:20:5)Silica GelNot Specified0.2 ng (by HPLC)[6]

Experimental Protocols

Extraction of this compound from Fungal Cultures

This protocol is adapted from methods described for the extraction of CPA from various matrices.[4][5][7]

Materials:

  • Fungal culture grown on a suitable medium (e.g., solid agar or liquid broth).

  • Chloroform

  • Methanol

  • Sodium bicarbonate solution (aqueous)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream

  • Centrifuge and centrifuge tubes

  • Vortex mixer

Procedure:

  • Harvest the fungal biomass and culture medium. For solid cultures, the agar and mycelia can be extracted together.

  • Homogenize the sample with a mixture of methanol and chloroform (e.g., 20:80 v/v).[4][5]

  • Shake vigorously for an extended period (e.g., 30-60 minutes) to ensure thorough extraction.

  • Centrifuge the mixture to pellet the solids and collect the supernatant.

  • Partition the extract with an aqueous sodium bicarbonate solution to separate acidic compounds like CPA into the aqueous layer.

  • Acidify the aqueous layer with HCl to protonate the CPA.

  • Re-extract the acidified aqueous layer with chloroform.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of chloroform or a suitable solvent for TLC application.

Thin-Layer Chromatography Protocol

Materials:

  • Pre-coated silica gel TLC plates (e.g., Silica Gel G60).[8]

  • Oxalic acid solution (e.g., 10% w/v in methanol).[8]

  • This compound standard solution.

  • Developing tank.

  • Mobile phase (see Table 1 for examples).

  • Capillary tubes or micropipette for spotting.

  • Drying oven.

Procedure:

  • Plate Preparation: For enhanced detection, dip the silica gel TLC plates in a 10% solution of oxalic acid in methanol for 2 minutes.[8] Activate the plates by heating them in an oven at 110°C for 2-3 hours before use.[2][8]

  • Spotting: Using a capillary tube or micropipette, carefully spot the prepared sample extracts and a CPA standard onto the activated TLC plate. Keep the spots small and apply them about 1.5 cm from the bottom edge of the plate.

  • Development: Place the spotted TLC plate in a developing tank containing the chosen mobile phase. Ensure the solvent level is below the spots. Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.

Visualization of this compound

Materials:

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol and HCl).[2]

  • UV lamp (254 nm and/or 312 nm).[3]

  • Heat gun or oven.

Procedure:

  • UV Visualization: Examine the dried TLC plate under a UV lamp. Some mycotoxins fluoresce or quench fluorescence, appearing as bright or dark spots.[3]

  • Ehrlich's Reagent Staining: Spray the plate evenly with Ehrlich's reagent.

  • Color Development: Gently heat the plate with a heat gun or in an oven. This compound will appear as a characteristic bright purple spot.[2]

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the standard and the spots in the sample extracts using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Mandatory Visualization

TLC_Workflow_for_CPA_Detection cluster_extraction 1. Sample Extraction cluster_tlc 2. TLC Analysis cluster_visualization 3. Visualization and Analysis FungalCulture Fungal Culture Homogenization Homogenize in Methanol/Chloroform FungalCulture->Homogenization Extraction Shake and Centrifuge Homogenization->Extraction Partitioning Partition with NaHCO3 and Acidify Extraction->Partitioning ReExtraction Re-extract with Chloroform Partitioning->ReExtraction Evaporation Evaporate to Dryness ReExtraction->Evaporation Reconstitution Reconstitute in Chloroform Evaporation->Reconstitution Spotting Spot Extract and Standard on Oxalic Acid-Treated Plate Reconstitution->Spotting Development Develop Plate in Mobile Phase Spotting->Development Drying Air Dry the Plate Development->Drying UV Visualize under UV Light Drying->UV Staining Spray with Ehrlich's Reagent UV->Staining Heating Heat for Color Development Staining->Heating Analysis Analyze Rf and Spot Color (Purple for CPA) Heating->Analysis

Caption: Experimental workflow for the detection of this compound using TLC.

Logical_Relationship_TLC_Steps Start Start: Fungal Culture Extraction Extraction of CPA Start->Extraction Purification Liquid-Liquid Partitioning Extraction->Purification Concentration Solvent Evaporation Purification->Concentration Chromatography Chromatographic Separation Concentration->Chromatography TLC_Plate_Prep TLC Plate Preparation (Oxalic Acid Treatment) TLC_Plate_Prep->Chromatography Visualization Visualization (Ehrlich's Reagent) Chromatography->Visualization Result Result: CPA Detection Visualization->Result

Caption: Key logical steps in the TLC analysis of this compound.

References

Application Notes: High-Sensitivity Enzyme-Linked Immunosorbent Assay for the Screening of Cyclopiazonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclopiazonic acid (CPA) is a mycotoxin produced by fungi of the Aspergillus and Penicillium species. It is a frequent contaminant of various agricultural commodities, including corn, peanuts, and cheese.[1][2][3] Due to its neurotoxic effects and potential health risks to humans and animals, sensitive and reliable methods for its detection are crucial.[4][5] This application note describes a high-sensitivity enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of CPA in various sample matrices. The described protocol is based on a competitive ELISA format, which offers high throughput and specificity.[6][7]

Principle of the Assay:

The assay is a competitive enzyme-linked immunosorbent assay (cELISA). The wells of a microtiter plate are coated with antibodies specific to this compound. During the assay, a known amount of enzyme-conjugated CPA is added to the wells along with the sample or standard. The CPA present in the sample competes with the enzyme-conjugated CPA for binding to the limited number of antibody sites on the plate. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a color. The intensity of this color is inversely proportional to the concentration of CPA in the sample.[8][9]

Quantitative Data Summary

The following tables summarize the performance characteristics of the this compound ELISA based on published data.

Table 1: Assay Performance Characteristics

ParameterValueReference
Assay TypeCompetitive ELISA[6][7]
Detection Range0.15 - 1.3 ng/mL[10]
Sensitivity (IC50)0.4 ng/mL[11]
Lower Detection Limit~0.2 ng/mL (in buffer)[1]
Cross-Reactivity<0.01% with Aflatoxin B1, B2, G1, G2, L-tryptophan, and indole-3-acetic acid[11]
Precision (CV)5.26 - 9.32%[10]

Table 2: Matrix-Specific Performance and Recovery Rates

MatrixDetection Limit (ppb)Spiked Range (ppb)Average Recovery (%)Reference
Corn4050 - 500097.6[1]
Mixed Feed20050 - 500078.5[1]
Peanuts400500 - 500093.0[1]
Maize5 - 28 (working range)2 - 5088.6 ± 12.6[12]
Maize and Rice--76.9 - 105.1[11]

Experimental Protocols

This section provides a detailed methodology for the screening of this compound using a competitive ELISA.

1. Reagent Preparation:

  • Wash Buffer (1X PBS-T): 0.01 M Phosphate Buffered Saline (pH 7.4) with 0.05% Tween-20.

  • Sample Extraction Buffer: 70% Methanol in PBS.[1]

  • CPA Standard Solutions: Prepare a stock solution of CPA in a suitable organic solvent (e.g., methanol). From the stock, prepare a series of dilutions in the sample extraction buffer to create a standard curve (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5 ng/mL).

  • Antibody Solution: Dilute the anti-CPA monoclonal antibody to the working concentration recommended by the manufacturer in an appropriate buffer (typically a protein-stabilized buffer).

  • Enzyme Conjugate Solution: Dilute the HRP-conjugated CPA to its working concentration in a suitable buffer.

  • Substrate Solution: Prepare the TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution according to the manufacturer's instructions.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. Sample Preparation:

The sample preparation method will vary depending on the matrix. A general procedure for solid samples is as follows:

  • Homogenize a representative portion of the sample.

  • Weigh 5 g of the homogenized sample into a centrifuge tube.

  • Add 25 mL of Sample Extraction Buffer (70% Methanol/PBS).

  • Vortex vigorously for 3-5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and dilute it with PBS-T to reduce the methanol concentration to a level compatible with the assay (e.g., below 10%). The final dilution factor must be accounted for in the final concentration calculation.

3. ELISA Protocol:

  • Coating: This step is often pre-performed in commercial kits. If preparing plates in-house, coat the wells of a 96-well microtiter plate with an appropriate concentration of anti-CPA antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. Wash the plate three times with Wash Buffer. Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of each CPA standard or prepared sample extract to the appropriate wells.

  • Add 50 µL of the diluted Enzyme Conjugate Solution to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on absorbent paper.

  • Substrate Incubation: Add 100 µL of the TMB Substrate Solution to each well.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

4. Data Analysis:

  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of %B/B₀ versus the logarithm of the CPA concentration for the standards.

  • Determine the concentration of CPA in the samples by interpolating their %B/B₀ values on the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final CPA concentration in the original sample.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Homogenized Sample AddSample Add Sample/Standard Sample->AddSample 50 µL Std CPA Standards Std->AddSample 50 µL Plate Antibody-Coated Plate AddConjugate Add Enzyme Conjugate AddSample->Plate AddSample->AddConjugate 50 µL Incubate1 Incubate (Competition) AddConjugate->Incubate1 Wash1 Wash Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate 100 µL Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop 50 µL Read Read Absorbance @ 450nm AddStop->Read StdCurve Generate Standard Curve Read->StdCurve Calc Calculate CPA Concentration StdCurve->Calc

Caption: Workflow for the competitive ELISA of this compound.

This application note provides a comprehensive overview and a detailed protocol for the screening of this compound using an enzyme-linked immunosorbent assay. The method is sensitive, specific, and suitable for the analysis of various food and feed matrices. For optimal results, it is recommended to validate the assay for each specific matrix of interest.

References

Application Notes: Antiviral Activity of Cyclopiazonic Acid Against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. With no effective vaccine or broadly applicable antiviral therapy currently available, the need for novel therapeutic agents is critical. Cyclopiazonic acid (CPA), a mycotoxin produced by Aspergillus and Penicillium species, has been identified as a potent inhibitor of RSV replication in vitro. These application notes provide a detailed overview of the antiviral activity of CPA against RSV, including its mechanism of action, quantitative data, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2][3][4][5] The SERCA pump is responsible for transporting calcium ions (Ca2+) from the cytoplasm into the sarcoplasmic/endoplasmic reticulum, maintaining low cytosolic Ca2+ concentrations. By inhibiting SERCA, CPA disrupts this process, leading to a sustained increase in intracellular Ca2+ levels.[6][7] This elevation in cytosolic calcium has been shown to be detrimental to the replication of RSV, specifically interfering with the process of viral genome replication and/or transcription.[6][7] The antiviral effect is not unique to CPA; other SERCA inhibitors like thapsigargin and BHQ, as well as calcium ionophores such as A23187 and ionomycin, have demonstrated similar anti-RSV activity.[6][7]

cluster_cell Host Cell CPA This compound (CPA) SERCA SERCA Pump (Ca2+-ATPase) CPA->SERCA inhibits ER Endoplasmic Reticulum (ER) (Low Ca2+) SERCA->ER pumps Ca2+ into Cytosol Cytosol (High Ca2+) ER->Cytosol Ca2+ release (inhibited reuptake) RSV_Replication RSV Genome Replication/ Transcription Cytosol->RSV_Replication detrimental to Inhibition Inhibition

Mechanism of action of this compound (CPA) against RSV.

Quantitative Data

The antiviral activity of this compound against Respiratory Syncytial Virus has been quantified in cell-based assays. The key metric for antiviral efficacy is the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of the viral activity.

CompoundVirus Strain(s)Cell LineAssay TypeEC50 (µM)Citation(s)
This compound (CPA)RSV Subgroups A & BHEp-2Cytopathic Effect (CPE) Inhibition4.13[6][7]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the anti-RSV activity of this compound are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is designed to determine the ability of a compound to protect cells from the destructive effects of viral infection.

A Seed HEp-2 cells in 96-well plates B Incubate for 24h A->B D Infect cells with RSV (e.g., MOI of 0.05) B->D C Prepare serial dilutions of CPA E Add CPA dilutions to infected cells C->E D->E F Incubate for 4-5 days E->F G Assess cell viability (e.g., Crystal Violet or CCK-8) F->G H Calculate EC50 value G->H

Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Materials:

  • HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • RSV (e.g., A2 or B1 strain)

  • This compound (CPA)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Crystal Violet solution or Cell Counting Kit-8)

  • Plate reader

Protocol:

  • Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • On the day of the experiment, prepare serial dilutions of CPA in DMEM supplemented with 2% FBS.

  • Remove the growth medium from the cells and infect them with RSV at a multiplicity of infection (MOI) of 0.05 to 0.1.

  • After a 2-hour adsorption period at 37°C, remove the viral inoculum.

  • Add 100 µL of the CPA dilutions to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubate the plates for 4 to 5 days at 37°C until the virus-only control wells show significant cytopathic effect.

  • Assess cell viability. For Crystal Violet staining, fix the cells with methanol, stain with 0.1% Crystal Violet, wash, and solubilize the dye. Read the absorbance at 570 nm. For CCK-8, add the reagent to the wells, incubate, and read the absorbance at 450 nm.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the CPA concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by the antiviral compound.

A Seed HEp-2 cells in 24-well plates B Infect cells with RSV (MOI of 1) A->B C Add CPA at different time points post-infection (e.g., 0, 2, 4, 6, 8h) B->C D Incubate for 24h C->D E Harvest supernatant or cells D->E F Quantify viral yield (e.g., Plaque Assay or RT-qPCR) E->F G Determine the inhibitory stage of CPA F->G

Workflow for the Time-of-Addition Assay.

Materials:

  • HEp-2 cells

  • DMEM with 2% FBS

  • RSV

  • This compound (CPA)

  • 24-well cell culture plates

  • Reagents for viral quantification (e.g., for plaque assay or RT-qPCR)

Protocol:

  • Seed HEp-2 cells in 24-well plates to achieve a confluent monolayer on the day of infection.

  • Infect the cells with RSV at a high MOI (e.g., 1) to ensure a single round of replication.

  • At various time points post-infection (e.g., -2, 0, 2, 4, 6, and 8 hours), add a fixed, inhibitory concentration of CPA (e.g., 5x EC50).

  • Incubate the plates for a total of 24 hours post-infection.

  • Harvest the cell supernatant or total cellular RNA.

  • Quantify the viral yield using a plaque assay to determine infectious virus titers or RT-qPCR to measure viral RNA levels.

  • Plot the viral yield against the time of CPA addition. A significant reduction in viral yield when the compound is added at a particular time point indicates that the corresponding stage of the viral life cycle is inhibited.

RSV Minigenome Assay

This assay specifically assesses the effect of a compound on viral RNA synthesis (transcription and replication) in the absence of a full viral infection.

A Seed HEK293T cells in 24-well plates B Co-transfect with plasmids: - RSV Minigenome (with reporter) - N, P, L, M2-1 proteins A->B C Add CPA at various concentrations B->C D Incubate for 24-48h C->D E Lyse cells D->E F Measure reporter gene activity (e.g., Luciferase assay) E->F G Determine inhibition of polymerase activity F->G

Workflow for the RSV Minigenome Assay.

Materials:

  • HEK293T cells

  • Opti-MEM or similar transfection medium

  • Transfection reagent (e.g., Lipofectamine)

  • Plasmids encoding:

    • RSV minigenome with a reporter gene (e.g., luciferase)

    • RSV N, P, L, and M2-1 proteins

  • This compound (CPA)

  • 24-well cell culture plates

  • Luciferase assay system

  • Luminometer

Protocol:

  • Seed HEK293T cells in 24-well plates to reach 80-90% confluency at the time of transfection.

  • Prepare the plasmid DNA mixture containing the RSV minigenome plasmid and the support plasmids encoding the N, P, L, and M2-1 proteins.

  • Transfect the cells with the plasmid mixture using a suitable transfection reagent according to the manufacturer's instructions.

  • After 4-6 hours, replace the transfection medium with fresh growth medium containing serial dilutions of CPA.

  • Incubate the cells for 24 to 48 hours at 37°C.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer.

  • A dose-dependent decrease in reporter activity in the presence of CPA indicates inhibition of RSV polymerase activity.

Conclusion

This compound demonstrates significant antiviral activity against Respiratory Syncytial Virus by inhibiting the SERCA pump, leading to an increase in intracellular calcium that is detrimental to viral replication. The provided protocols offer a framework for researchers to further investigate the anti-RSV potential of CPA and other compounds with similar mechanisms of action. These assays are crucial for the primary screening, mechanism of action studies, and lead optimization in the development of novel anti-RSV therapeutics.

References

Troubleshooting & Optimization

Cyclopiazonic acid solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopiazonic Acid (CPA), particularly addressing challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPA) and what is its primary mechanism of action?

A1: this compound is a mycotoxin produced by fungi of the Aspergillus and Penicillium genera.[1] It is a highly specific and reversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[2][3][4] By inhibiting SERCA, CPA prevents the reuptake of calcium ions (Ca²⁺) from the cytosol into the sarcoplasmic or endoplasmic reticulum, leading to an increase in cytosolic Ca²⁺ levels and depletion of intracellular Ca²⁺ stores.[5] This disruption of calcium homeostasis affects various cellular processes, including muscle contraction and signal transduction.[5]

Q2: I'm having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS). Is this expected?

A2: Yes, this is expected. This compound is sparingly soluble in aqueous buffers.[2] Direct dissolution in aqueous solutions will likely result in incomplete solubilization or precipitation.

Q3: What is the recommended procedure for preparing a working solution of CPA in an aqueous buffer?

A3: The recommended method is to first dissolve CPA in a suitable organic solvent to create a concentrated stock solution.[2] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[6][7] This stock solution can then be diluted with the aqueous buffer of your choice (e.g., PBS) to the final desired concentration.[2]

Q4: What are the known solubility limits of CPA in various solvents?

A4: The solubility of CPA varies significantly between organic solvents and aqueous systems. The following table summarizes the approximate solubility data from various sources.

Quantitative Solubility Data

Solvent SystemApproximate SolubilityReference(s)
Dimethyl sulfoxide (DMSO)~20 mg/mL[2][8]
Dimethylformamide (DMF)~20 mg/mL[2][7]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2][7]
Ethanol~5 mM[7]
MethanolSoluble[4][6]
WaterInsoluble[7]
ChloroformSlightly Soluble[9]

Q5: How should I store my CPA solutions?

A5: CPA is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[2] Stock solutions in organic solvents like DMSO should also be stored at -20°C, and it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[6] Aqueous working solutions of CPA are not recommended for storage for more than one day.[2]

Troubleshooting Guide

Issue 1: Precipitation occurs when I dilute my DMSO stock solution of CPA into my aqueous buffer.

  • Possible Cause: The final concentration of CPA in the aqueous buffer may exceed its solubility limit in that specific solvent mixture. The percentage of DMSO in the final solution might be too low to maintain solubility.

  • Troubleshooting Steps:

    • Increase the DMSO concentration in the final solution: Try preparing a working solution with a higher percentage of DMSO. For example, a 1:1 dilution of a DMSO stock into PBS is a common starting point.[2]

    • Decrease the final CPA concentration: Your target concentration may be too high for the chosen buffer system. Try lowering the final concentration of CPA.

    • Ensure complete dissolution of the stock: Before diluting, make sure the CPA is fully dissolved in the DMSO stock. Gentle warming or vortexing can aid dissolution.

    • Check the pH of your buffer: While the effect of pH on CPA solubility in this context is not extensively documented, significant deviations from neutral pH could potentially impact solubility.

Issue 2: I am not observing the expected biological effect of CPA in my cell-based assay.

  • Possible Cause 1: Inadequate CPA concentration at the target site. This could be due to precipitation (as discussed above) or degradation.

  • Troubleshooting Steps:

    • Prepare fresh aqueous solutions: As recommended, aqueous solutions of CPA should be prepared fresh for each experiment and not stored for more than a day.[2]

    • Verify the concentration of your stock solution: If possible, use spectrophotometry to confirm the concentration of your stock solution. CPA has UV absorbance maxima at approximately 224 and 281 nm.[2]

    • Increase the CPA concentration: It's possible that the effective concentration required for your specific cell type or experimental conditions is higher than initially anticipated. Perform a dose-response experiment to determine the optimal concentration. The IC₅₀ for SERCA inhibition is reported to be around 0.6 µM.[2][8]

  • Possible Cause 2: The chosen experimental conditions are not optimal.

  • Troubleshooting Steps:

    • Consider the presence of ATP: ATP can competitively protect the SERCA pump from inhibition by CPA.[3][10] If your experimental buffer contains high concentrations of ATP, this may interfere with CPA's inhibitory activity.

    • Review your experimental protocol: Ensure that incubation times and other experimental parameters are in line with established protocols for CPA-mediated SERCA inhibition.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial of CPA to room temperature before opening to minimize moisture condensation.

    • Weigh the desired amount of CPA in a sterile tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock, add 50 µL of DMSO for every 1 mg of CPA).

    • Vortex or gently agitate the solution until the CPA is completely dissolved. Purging with an inert gas like argon or nitrogen before sealing can enhance stability.[2]

    • Store the stock solution at -20°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of an Aqueous Working Solution of CPA

  • Materials:

    • CPA stock solution in DMSO (from Protocol 1)

    • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the CPA stock solution.

    • Determine the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While gently vortexing or mixing the buffer, add the calculated volume of the CPA stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[2]

Visualizations

G cluster_protocol Experimental Workflow: CPA Solution Preparation CPA_solid CPA (Solid) Stock_Solution Concentrated Stock Solution CPA_solid->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Aqueous Working Solution Stock_Solution->Working_Solution Dilute Aqueous_Buffer Aqueous Buffer (e.g., PBS) Aqueous_Buffer->Working_Solution

Caption: Workflow for preparing an aqueous working solution of CPA.

G cluster_pathway Simplified Signaling Pathway: CPA Inhibition of SERCA Cytosolic_Ca Cytosolic Ca²⁺ SERCA SERCA Pump Cytosolic_Ca->SERCA Uptake ER_Lumen ER/SR Lumen (Ca²⁺ Store) SERCA->ER_Lumen CPA This compound (CPA) CPA->SERCA Inhibits

Caption: CPA inhibits the SERCA pump, blocking Ca²⁺ uptake into the ER/SR.

References

Technical Support Center: Overcoming Autofluorescence in Cyclopiazonic Acid-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in cells treated with cyclopiazonic acid (CPA).

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my CPA-treated cell experiments?

A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1] This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your labeled probes, leading to a low signal-to-noise ratio and potentially masking the true results of your experiment.[2] Common endogenous sources of autofluorescence include molecules like NADH, flavins, collagen, and lipofuscin.[2][3] Sample preparation methods, particularly fixation with aldehyde-based reagents like formalin and glutaraldehyde, can also induce or worsen autofluorescence.[4][5][6]

Q2: Does this compound (CPA) itself cause autofluorescence?

A2: Currently, there is no direct evidence to suggest that CPA itself is a significant source of autofluorescence. CPA is a mycotoxin that specifically inhibits the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA).[7][8][9] The observed increase in autofluorescence in CPA-treated cells is more likely a secondary effect of its mechanism of action. By inhibiting SERCA, CPA disrupts cellular calcium homeostasis, which can lead to cellular stress, increased metabolic activity, and the accumulation of autofluorescent compounds like lipofuscin.[7][10]

Q3: How can I confirm that what I am observing is autofluorescence?

A3: The most straightforward method to identify autofluorescence is to use an unstained control sample.[1][4] This control should be prepared in the exact same way as your experimental samples, including CPA treatment and fixation, but without the addition of any fluorescent labels (e.g., fluorescently conjugated antibodies or dyes).[1][5] When you image this unstained sample using the same settings as your experimental samples, any signal you detect is attributable to autofluorescence.

Troubleshooting Guides

Issue 1: High background fluorescence is obscuring my signal.

This is a classic sign of significant autofluorescence. The following workflow can help you diagnose and mitigate the issue.

cluster_workflow Troubleshooting High Background Fluorescence start High Background Observed unstained_control Image Unstained Control start->unstained_control confirm_af Is Signal Present? unstained_control->confirm_af spectral_scan Perform Spectral Scan (if available) confirm_af->spectral_scan Yes no_af Check for other issues (e.g., non-specific binding) confirm_af->no_af No choose_fluorophore Select Fluorophore in Far-Red Spectrum spectral_scan->choose_fluorophore quenching Apply Chemical Quenching choose_fluorophore->quenching optimize_fixation Optimize Fixation Protocol quenching->optimize_fixation image_acquisition Optimize Image Acquisition optimize_fixation->image_acquisition end Signal-to-Noise Improved image_acquisition->end

Troubleshooting workflow for high background fluorescence.
Issue 2: My signal is weak and difficult to distinguish from the background.

When your specific signal is weak, even moderate autofluorescence can be problematic. Consider the following strategies:

  • Amplify Your Signal: Use brighter fluorophores or signal amplification techniques. Selecting fluorophores like phycoerythrin (PE) or allophycocyanin (APC) can help increase the signal-to-background ratio.[4]

  • Use Spectral Unmixing: If your imaging system supports it, spectral unmixing can be a powerful computational tool. This technique separates the emission spectra of your specific fluorophore from the broad spectrum of autofluorescence.

  • Photobleaching: Intentionally exposing your sample to high-intensity light before imaging your target can sometimes reduce autofluorescence. However, this must be done carefully to avoid damaging your sample or photobleaching your target fluorophore.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Sodium borohydride is a reducing agent that can diminish autofluorescence caused by aldehyde fixatives like formaldehyde and glutaraldehyde.[2][11]

  • Reagent Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold phosphate-buffered saline (PBS).

  • Sample Preparation: After fixation and permeabilization, wash your samples thoroughly with PBS.

  • Incubation: Immerse the samples in the sodium borohydride solution. Incubate for 30 minutes at room temperature.[1]

  • Washing: Wash the samples three times with PBS, for 5 minutes each wash, to remove any residual sodium borohydride.[1]

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubation, etc.).

Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

Sudan Black B is a lipophilic dye that can effectively quench autofluorescence originating from lipofuscin.[11]

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.[1]

  • Sample Preparation: Complete your immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.

  • Incubation: After the final wash step of your staining protocol, incubate the samples with the Sudan Black B solution for 5-10 minutes at room temperature.

  • Washing: Wash the samples extensively with PBS to remove non-specific Sudan Black B staining.

  • Mounting: Mount your samples and proceed with imaging.

Data Presentation

Table 1: Comparison of Common Autofluorescence Quenching Methods

MethodTarget Autofluorescence SourceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedSimple, effective for fixation-induced autofluorescence.[11]Can have variable effects, may damage some epitopes.[6][11]
Sudan Black B LipofuscinVery effective for reducing lipofuscin autofluorescence.[11]Can introduce a dark precipitate, requires careful washing.
Copper Sulfate GeneralCan reduce autofluorescence from various sources.[12]Can quench some fluorescent proteins.
Trypan Blue Collagen-rich tissuesEffective for specific tissue types.[12]Limited to certain tissues, absorbs in the 580-620nm range.[12]
Commercial Reagents (e.g., TrueVIEW®) Multiple sourcesOptimized formulations, can be very effective.[11]Can be more expensive than individual reagents.

Table 2: Recommended Fluorophore Selection to Avoid Autofluorescence

Autofluorescence Emission RangeRecommended Fluorophore Excitation/EmissionRationale
Blue/Green (350-550 nm) > 600 nm (e.g., Alexa Fluor 647, Cy5)Autofluorescence is often strongest in the blue and green channels. Shifting to red and far-red fluorophores minimizes spectral overlap.[4][5]
Broad Spectrum Narrow excitation/emission fluorophores (e.g., Quantum Dots, certain Alexa Fluor dyes)Fluorophores with narrow spectral profiles are easier to distinguish from the broad emission of autofluorescence.[5]

Signaling Pathway and Workflow Diagrams

This compound (CPA) Signaling Pathway

CPA's primary mechanism of action is the inhibition of the SERCA pump, leading to a disruption of intracellular calcium homeostasis.

cluster_pathway CPA Signaling Pathway CPA This compound (CPA) SERCA SERCA Pump (Endoplasmic Reticulum) CPA->SERCA inhibits Ca_ER Ca2+ release from ER SERCA->Ca_ER disrupts reuptake Ca_cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_cytosol Cell_Stress Cellular Stress Ca_cytosol->Cell_Stress Metabolism Altered Metabolism (e.g., increased NADH) Cell_Stress->Metabolism Lipofuscin Lipofuscin Accumulation Cell_Stress->Lipofuscin Autofluorescence Increased Autofluorescence Metabolism->Autofluorescence Lipofuscin->Autofluorescence

Mechanism of CPA-induced cellular changes leading to autofluorescence.
Experimental Workflow for Minimizing Autofluorescence

A systematic approach to sample preparation and imaging is crucial for managing autofluorescence.

cluster_workflow_exp Experimental Workflow start_exp Start Experiment cell_culture Cell Culture & CPA Treatment start_exp->cell_culture fixation Fixation (e.g., Methanol/Ethanol or minimal PFA) cell_culture->fixation quenching_step Autofluorescence Quenching (e.g., Sodium Borohydride) fixation->quenching_step staining Immunostaining with Far-Red Fluorophores quenching_step->staining imaging Image Acquisition (with unstained control) staining->imaging analysis Image Analysis (with potential spectral unmixing) imaging->analysis end_exp Final Data analysis->end_exp

Recommended experimental workflow to minimize autofluorescence.

References

Optimizing Cyclopiazonic acid concentration for SERCA inhibition without cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclopiazonic Acid (CPA) Applications. This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers in optimizing this compound (CPA) concentration for effective Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) inhibition while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPA) and what is its mechanism of action on SERCA?

This compound is a mycotoxin produced by fungi of the Aspergillus and Penicillium genera.[1] It is a highly specific and potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] CPA functions by locking the SERCA pump in a specific conformation, which interferes with ATP-induced conformational changes necessary for calcium transport.[1][3] This inhibition prevents the reuptake of Ca2+ from the cytosol into the sarcoplasmic or endoplasmic reticulum (SR/ER), leading to an increase in cytosolic Ca2+ concentration and the depletion of intracellular Ca2+ stores.[1][4] The interaction is reversible, with toxic effects typically fading within a few days.[1]

Q2: What is the generally effective concentration range for SERCA inhibition by CPA?

The effective concentration for SERCA inhibition is typically in the nanomolar to low micromolar range. The half-maximal inhibitory concentration (IC50) for SERCA is reported to be approximately 0.6 µM.[5] In functional assays, concentrations from 0.1 µM to 20 µM have been used to achieve significant SERCA inhibition.[6][7][8] For example, a concentration of 10 µM CPA can induce a marked increase in intracellular Ca2+ by inhibiting SERCA.[4]

Q3: At what concentrations does CPA typically become cytotoxic?

CPA's cytotoxicity is cell-line dependent and varies with exposure time.[9][10] For instance, in human monocytic leukemia (THP-1) cells, cytotoxic effects were observed at concentrations as low as 0.00445 nM after 48 hours of exposure.[9][10] In human neuroblastoma SH-SY5Y cells, significant cytotoxic effects were seen starting from 400 nM after 24 and 48 hours.[9][10] It is crucial to determine the cytotoxic threshold for the specific cell line used in your experiments.

Q4: Is the cytotoxic effect of CPA reversible?

The toxic effects of CPA, particularly its inhibition of SERCA, are generally considered reversible.[1] However, prolonged exposure to high concentrations can lead to irreversible cellular damage, including apoptosis, through sustained disruption of Ca2+ homeostasis.[11]

Q5: What are the key experimental factors that can influence the optimal CPA concentration?

Several factors can affect the apparent potency and toxicity of CPA:

  • Cell Type: Different cell lines exhibit varying sensitivities to CPA.[9][12][13]

  • Exposure Time: Cytotoxicity is often time-dependent, with lower concentrations becoming toxic over longer incubation periods.[9][10]

  • ATP Concentration: ATP can compete with CPA for binding to SERCA, potentially reducing the inhibitory effect of CPA at higher ATP levels.[1][3]

  • Assay Conditions: The pH, temperature, and buffer composition of the experimental medium can influence both SERCA activity and CPA stability.

Data Summary

Table 1: Effective Concentrations of CPA for SERCA Inhibition
ParameterConcentrationContextSource
IC50~0.6 µMInhibition of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[5]
Stoichiometric Inhibition6-8 nmol/mg proteinEssentially complete inhibition of ATPase activity at low ATP concentrations (0.5-2 µM).[3]
Functional Inhibition10 µMUsed to induce a marked increase in intracellular Ca2+ in Human Umbilical Vein Endothelial Cells (HUVEC).[4]
Functional Inhibition20 µMUsed for maximal inhibition of SERCA in muscle tissue of freshwater mussels.[6]
Functional Inhibition0.1 - 20 µMRange of concentrations used to assess concentration-dependent SERCA inhibition.[6]
Table 2: Cytotoxic Concentrations (IC50) of CPA in Various Human Cell Lines (48h Exposure)
Cell LineIC50Source
Monocytes8.5 x 10⁻⁸ M (85 nM)[12][13]
THP-1 (monocytic leukemia)1.75 x 10⁻⁷ M (175 nM)[12][13]
Caco-2 (intestinal)>1.25 x 10⁻⁷ M (>125 nM)[12][13]
CD34+>1.25 x 10⁻⁷ M (>125 nM)[12][13]
SH-SY5Y (neuroblastoma)4.37 x 10⁻⁷ M (437 nM)[9][14]

Visual Guides and Workflows

Mechanism of SERCA Inhibition by CPA

SERCA_Inhibition cluster_membrane SR/ER Membrane SERCA_Active SERCA Pump (E1 State) SERCA_Inhibited SERCA Pump (E2-like State - Inhibited) SERCA_Active->SERCA_Inhibited CPA Binding SR_Ca SR/ER Ca2+ Store (High) SERCA_Active->SR_Ca Ca2+ Pumping SR_Ca_Low SR/ER Ca2+ Store (Depleted) note CPA locks SERCA, preventing Ca2+ reuptake into the SR/ER. SERCA_Inhibited->note Cytosolic_Ca Cytosolic Ca2+ (Low) Cytosolic_Ca->SERCA_Active Binds to Pump Cytosolic_Ca_High Cytosolic Ca2+ (High - Accumulates) ATP ATP ATP->SERCA_Active Provides Energy Optimization_Workflow start Start: Define Cell Line & Experiment Goals lit_review 1. Literature Review (Find reported cytotoxic & inhibitory ranges for similar cells) start->lit_review cyto_assay 2. Cytotoxicity Assay (e.g., MTT) (Determine IC50 for your specific cell line and time points) lit_review->cyto_assay serca_assay 3. SERCA Inhibition Assay (e.g., Ca2+ Flux) (Determine IC50 for SERCA inhibition) cyto_assay->serca_assay optimal_window 4. Identify Optimal Concentration Window (Concentration with high SERCA inhibition and low cytotoxicity) serca_assay->optimal_window optimal_window->cyto_assay Toxicity too high Re-evaluate concentration range validation 5. Validate Optimal Concentration (Confirm desired effect in primary experiment) optimal_window->validation Concentration identified end End: Optimized Protocol validation->end

References

Technical Support Center: Cyclopiazonic Acid (CPA) and Ca2+ Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Cyclopiazonic Acid (CPA) in studies of Ca2+ homeostasis. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful application of CPA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (CPA)?

This compound is a mycotoxin that acts as a specific and reversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps. By binding to the SERCA pump, CPA locks it in a conformation that prevents the transport of Ca2+ from the cytosol back into the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). This inhibition leads to a depletion of Ca2+ from these internal stores and a subsequent increase in cytosolic Ca2+ concentration.

Q2: Is the inhibition of SERCA by CPA reversible?

Yes, the inhibitory effect of CPA on SERCA pumps is reversible. The toxic effects of CPA are reported to be readily reversible, typically diminishing within a few days at most. In biochemical preparations, CPA can be removed from the SERCA enzyme by washing, a process that is facilitated by the presence of Ca2+. This reversibility allows for experimental designs that include a "washout" step to observe the restoration of normal Ca2+ homeostasis.

Q3: What are the expected effects of CPA on intracellular Ca2+ levels?

Application of CPA to cultured cells typically results in a biphasic change in cytosolic Ca2+ concentration. Initially, there is a transient increase in Ca2+ as it leaks from the depleted ER/SR stores into the cytoplasm. This is often followed by a sustained, elevated plateau of cytosolic Ca2+, which is dependent on the influx of extracellular Ca2+ through store-operated calcium entry (SOCE) channels that are activated by the depletion of the internal stores.

Q4: How can I monitor the changes in intracellular Ca2+ concentration during my experiment?

Changes in intracellular Ca2+ concentration are typically monitored using fluorescent calcium indicators. Ratiometric dyes like Fura-2 AM or single-wavelength dyes such as Fluo-4 AM are commonly used. These dyes are loaded into the cells where they become fluorescent upon binding to Ca2+. The changes in fluorescence intensity can be measured over time using fluorescence microscopy or a plate reader.

Troubleshooting Guides

Issue 1: No observable increase in intracellular Ca2+ after CPA application.
Possible Cause Troubleshooting Step
Degraded CPA solution Prepare fresh CPA stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Insufficient CPA concentration Perform a dose-response experiment to determine the optimal CPA concentration for your specific cell type and experimental conditions.
Problems with Ca2+ indicator loading Verify the proper loading of your calcium indicator by treating a control set of cells with a calcium ionophore (e.g., ionomycin) to elicit a maximal Ca2+ response.
Depleted intracellular Ca2+ stores Ensure that the cells have had sufficient time in a calcium-containing medium to replenish their internal stores before the experiment.
Issue 2: Incomplete or slow recovery of baseline Ca2+ levels after CPA washout.
Possible Cause Troubleshooting Step
Insufficient washout duration Extend the duration of the washout period. The complete reversal of CPA's effects can take a significant amount of time, potentially hours to days in some systems.
Inadequate washout procedure Increase the number of washes with fresh, CPA-free medium. Ensure thorough mixing during each wash step to maximize the removal of CPA from the experimental chamber.
Cellular stress or damage High concentrations of CPA or prolonged exposure can induce cellular stress. Use the lowest effective concentration of CPA and minimize the exposure time. Assess cell viability using a live/dead cell stain.
Long-lasting downstream effects CPA-induced elevation of cytosolic Ca2+ can trigger downstream signaling pathways that may not be immediately reversible. Consider the potential for long-term cellular responses in your experimental design.
Issue 3: High background fluorescence or artifacts in calcium imaging.
Possible Cause Troubleshooting Step
Incomplete de-esterification of AM ester dyes Allow sufficient time for the intracellular esterases to cleave the AM group from the calcium indicator dye after loading.
Dye leakage or compartmentalization Ensure that the dye is primarily localized in the cytosol. Some indicators can be sequestered into organelles, leading to a high background signal.
Phototoxicity or photobleaching Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible with your experimental setup.

Quantitative Data Summary

While the reversibility of CPA's effects is well-established, precise quantitative data on the time course of Ca2+ homeostasis recovery in various cell types is not extensively documented in the literature. The recovery time can be influenced by factors such as cell type, CPA concentration, and exposure duration. Researchers should empirically determine the optimal washout period for their specific experimental system.

Parameter Effect of CPA Application Expected Outcome After Successful Washout
SERCA Pump Activity InhibitedRestored to baseline levels
Intracellular Ca2+ Stores (ER/SR) DepletedReplenished with Ca2+
Cytosolic Ca2+ Concentration Initial transient peak followed by a sustained plateauReturn to baseline (pre-CPA) levels
Store-Operated Calcium Entry (SOCE) ActivatedDeactivated as internal stores refill

Experimental Protocols

Protocol 1: Measuring the Effect of CPA on Intracellular Ca2+ Using Fura-2 AM

This protocol outlines the steps for measuring changes in intracellular Ca2+ concentration in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.

  • Cell Preparation:

    • Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in a physiological salt solution (e.g., HBSS) containing a final concentration of 2-5 µM Fura-2 AM. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization.

    • Remove the culture medium and wash the cells once with the physiological salt solution.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells 2-3 times with the physiological salt solution to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

    • Continuously perfuse the cells with the physiological salt solution.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Introduce the CPA-containing solution at the desired concentration and continue recording the fluorescence changes.

    • At the end of the experiment, you can calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca2+ and the minimum ratio (Rmin) in a Ca2+-free solution containing a chelator like EGTA.

Protocol 2: CPA Washout Experiment to Assess Reversibility

This protocol describes how to perform a washout experiment to determine the reversibility of CPA's effects on intracellular Ca2+.

  • Induce CPA Effect:

    • Follow steps 1-3 of Protocol 1 to load the cells with a calcium indicator and record the effect of CPA application.

  • CPA Washout:

    • After observing the sustained increase in cytosolic Ca2+, initiate the washout by perfusing the cells with a CPA-free physiological salt solution.

    • Maintain a constant flow rate to ensure efficient removal of CPA.

    • For well plates, manually replace the CPA-containing medium with fresh, CPA-free medium. Repeat this wash step 3-5 times.

  • Monitor Recovery:

    • Continuously record the fluorescence signal during the washout period to monitor the return of intracellular Ca2+ to baseline levels.

    • The duration of the washout and monitoring period will need to be optimized for your specific cell type and may range from minutes to hours.

  • Functional Assay (Optional):

    • After the Ca2+ levels have returned to baseline, you can challenge the cells with an agonist that is known to induce Ca2+ release from intracellular stores (e.g., ATP or histamine) to functionally assess the recovery of SERCA pump activity and store refilling.

Visualizations

CPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell CPA This compound (CPA) SERCA SERCA Pump CPA->SERCA Inhibits ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) (High [Ca2+]) Cytosol Cytosol (Low [Ca2+]) ER_SR->Cytosol Leak SOCE Store-Operated Ca2+ Entry (SOCE) ER_SR->SOCE Depletion Activates Cytosol->ER_SR Active Transport Ca_leak Ca2+ Leak Ca_influx Ca2+ Influx Extracellular Extracellular Space (High [Ca2+]) Extracellular->Cytosol Ca2+ Influx

Caption: Mechanism of this compound (CPA) action on Ca2+ homeostasis.

CPA_Washout_Workflow start Start: Cells loaded with Ca2+ indicator baseline 1. Record Baseline Cytosolic [Ca2+] start->baseline add_cpa 2. Apply CPA baseline->add_cpa monitor_effect 3. Monitor Increase in Cytosolic [Ca2+] add_cpa->monitor_effect washout 4. Perform Washout with CPA-free Medium monitor_effect->washout monitor_recovery 5. Monitor Return of Cytosolic [Ca2+] to Baseline washout->monitor_recovery end End: Ca2+ Homeostasis Restored monitor_recovery->end CPA_Troubleshooting_Tree start Issue: Incomplete Ca2+ recovery after CPA washout check_washout Is the washout protocol sufficiently rigorous? start->check_washout improve_washout Action: Increase number and duration of washes check_washout->improve_washout No check_duration Was the monitoring period long enough? check_washout->check_duration Yes improve_washout->check_duration extend_monitoring Action: Extend observation time check_duration->extend_monitoring No check_viability Are the cells healthy? check_duration->check_viability Yes extend_monitoring->check_viability assess_viability Action: Perform a viability assay (e.g., Trypan Blue) check_viability->assess_viability No consider_downstream Consider long-term downstream effects check_viability->consider_downstream Yes resolution Resolution assess_viability->resolution consider_downstream->resolution

Technical Support Center: Analysis of Cyclopiazonic Acid in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cyclopiazonic acid (CPA). This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the recovery and quantification of CPA from challenging food matrices.

Troubleshooting Guide

Low recovery, high variability, and matrix effects are common challenges in the analysis of this compound. This guide provides solutions to frequently encountered problems during experimental procedures.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of CPA Incomplete Extraction: The solvent may not be efficiently extracting CPA from the sample matrix.Optimize the extraction solvent. Acetonitrile with 1% formic acid has been shown to be effective for cheese samples[1]. For other matrices like mixed feed, wheat, peanuts, and rice, an alkaline methanol-water mixture can be used[2][3]. Consider increasing the extraction time or using techniques like vortexing or sonication to improve efficiency.
Analyte Loss During Cleanup: CPA may be lost during solid-phase extraction (SPE) or other cleanup steps.Evaluate the cleanup procedure. Immunoaffinity columns (IAC) are highly specific and can significantly improve recovery and cleanup[4]. If using SPE, ensure the sorbent is appropriate for CPA and optimize the wash and elution steps. A novel co-bonded octyl and pyridine silica (OPS) sorbent has shown high extraction efficiency for CPA[5].
Degradation of CPA: CPA may be unstable under certain pH or temperature conditions.Ensure that the extraction and processing conditions are mild. Avoid high temperatures and extreme pH levels. Store extracts at low temperatures and protect from light.
High Signal Suppression/Enhancement (Matrix Effects) Co-eluting Matrix Components: Lipids, proteins, and other compounds in the food matrix can interfere with the ionization of CPA in the mass spectrometer.Cleanup: Implement a thorough cleanup step. IAC is very effective at removing interfering compounds[4]. Internal Standard: Use a stable isotope-labeled internal standard, such as ¹³C₂₀-cyclopiazonic acid, to compensate for matrix effects[1][6]. Standard Addition: The method of standard addition can be used to quantify CPA in the presence of matrix effects[7]. Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
Poor Chromatographic Peak Shape Matrix Overload: High concentrations of matrix components can affect the column performance.Improve the sample cleanup to remove interfering substances. Dilute the sample if the CPA concentration is high enough.
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for CPA.Adjust the mobile phase. For HPLC analysis, a mobile phase of 50 mM H₃PO₄ including 1 mM ZnSO₄ and acetonitrile (45:55) has been used successfully[8].
Inconsistent Results Sample Inhomogeneity: The distribution of CPA in the food product may not be uniform.Homogenize the sample thoroughly before taking a subsample for extraction.
Inconsistent Extraction/Cleanup: Variations in the experimental procedure can lead to variable results.Ensure that all experimental parameters (e.g., solvent volumes, extraction times, elution speeds) are kept consistent between samples.

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction solvent for this compound from cheese?

A1: A solution of 1% formic acid in acetonitrile has been successfully used for the extraction of CPA from white mould cheese, allowing for direct analysis by LC-MS/MS without extensive cleanup[1].

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of CPA?

A2: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard, such as ¹³C-labelled CPA[1]. Additionally, employing a robust sample cleanup method like immunoaffinity column (IAC) chromatography can significantly reduce matrix interferences[4].

Q3: Are there any alternatives to expensive cleanup columns like IAC?

A3: Yes, a novel mixed-mode reversed-phase anion-exchange silica sorbent has been developed for the solid-phase extraction of CPA, demonstrating high selectivity and extraction efficiency[5]. Additionally, for some matrices and analytical methods, a simple liquid-liquid extraction followed by direct analysis may be sufficient, especially when using a reliable internal standard[1][3].

Q4: What are the typical recovery rates for CPA from complex food matrices?

A4: Recovery rates can vary depending on the matrix and the method used. With IAC cleanup, recoveries of 86-110% have been reported for corn, peanuts, and mixed feed[4]. An LC-MS/MS method for mixed feed, wheat, peanuts, and rice reported mean overall recoveries of 79% to 114%[2][3].

Q5: What are the common analytical techniques used for CPA detection?

A5: The most common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[1][2][3][6]. High-Performance Liquid Chromatography (HPLC) with UV detection is also used[8]. For rapid screening, Enzyme-Linked Immunosorbent Assays (ELISA) are available[4][9].

Experimental Protocols

Generic QuEChERS-based Extraction for CPA Analysis

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

    • Add 2 mL of water and 2 mL of acetonitrile with 0.5% acetic acid (v/v)[5].

    • Vortex the mixture for 1 minute.

    • Add 0.4 g of sodium chloride and 1.6 g of anhydrous magnesium sulfate[5].

    • Vortex again for 1 minute.

  • Centrifugation: Centrifuge the tube at 4500 rpm for 5 minutes[5].

  • Supernatant Collection: Collect the supernatant (acetonitrile layer) for cleanup or direct analysis.

Immunoaffinity Column (IAC) Cleanup

This protocol is based on the use of a commercially available or self-prepared IAC for CPA.

  • Column Equilibration: Wash the IAC with an appropriate buffer as per the manufacturer's instructions.

  • Sample Loading: Load the sample extract (e.g., the supernatant from the QuEChERS extraction, potentially diluted) onto the column. The extract should be in a solution compatible with the antibody, which may contain up to 35% methanol[4].

  • Washing: Wash the column to remove unbound matrix components. A typical wash sequence is 5 mL of deionized water followed by 5 mL of 50% methanol[4].

  • Elution: Elute the bound CPA with 2 mL of 100% methanol[4].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).

LC-MS/MS Analysis

This is a representative LC-MS/MS method and parameters should be optimized for the specific instrument.

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acidifier like formic acid.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for CPA.

  • MS/MS Transitions:

    • For CPA: m/z 337/196 and 337/182[1].

    • For ¹³C₂₀-CPA internal standard: m/z 357/210 and 357/191[1].

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Cleanup (e.g., IAC or SPE) Centrifugation->Cleanup Supernatant Analysis LC-MS/MS Analysis Cleanup->Analysis Purified Extract Quantification Data Processing & Quantification Analysis->Quantification

Caption: Experimental workflow for CPA analysis.

Troubleshooting_Flow Start Start: Inconsistent or Poor Results CheckRecovery Check CPA Recovery Start->CheckRecovery LowRecovery Low Recovery? CheckRecovery->LowRecovery Recovery Data OptimizeExtraction Optimize Extraction (Solvent, Time) LowRecovery->OptimizeExtraction Yes CheckMatrixEffects Evaluate Matrix Effects LowRecovery->CheckMatrixEffects No ImproveCleanup Improve Cleanup (e.g., IAC) OptimizeExtraction->ImproveCleanup ImproveCleanup->CheckRecovery UseIS Use Isotope-Labeled Internal Standard CheckMatrixEffects->UseIS Significant Effects End Acceptable Results CheckMatrixEffects->End Negligible Effects StandardAddition Perform Standard Addition UseIS->StandardAddition If IS unavailable UseIS->End StandardAddition->End

Caption: Troubleshooting logic for CPA analysis.

References

Technical Support Center: Minimizing Off-Target Effects of Cyclopiazonic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Cyclopiazonic acid (CPA) in cellular assays, focusing on minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (CPA)?

A1: this compound is a mycotoxin that acts as a potent and specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[1][2] By binding to the SERCA pump, CPA locks it in a conformation that prevents the transport of calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER), leading to a depletion of ER Ca2+ stores and an increase in cytosolic Ca2+ levels.[1]

Q2: What are the known off-target effects of CPA?

A2: The primary off-target effects of CPA are cytotoxicity and immunotoxicity.[3] At concentrations higher than those required for SERCA inhibition, CPA can induce cell death in various cell lines.[1][3] It can also interfere with immune cell function, such as disturbing the differentiation of monocytes into macrophages.[3]

Q3: At what concentrations do the off-target effects of CPA typically occur?

A3: The concentrations at which off-target effects are observed are cell-type dependent. For instance, cytotoxic effects in SH-SY5Y cells become significant at concentrations above 400 nM, with IC50 values for cytotoxicity ranging from approximately 437 nM to 864 nM depending on the exposure time.[1] In other cell lines like human monocytes and the THP-1 monocytic cell line, IC50 values for cytotoxicity have been reported to be as low as 85 nM and 175 nM, respectively.[3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for SERCA inhibition with minimal cytotoxicity.

Q4: How can I be sure that the observed effects in my experiment are due to SERCA inhibition and not off-target effects?

A4: To confirm that the observed cellular response is a direct result of SERCA inhibition, consider the following control experiments:

  • Use an alternative SERCA inhibitor: Employ a structurally different SERCA inhibitor, such as Thapsigargin (TG) or 2,5-di-tert-butylhydroquinone (DBHQ), to see if it phenocopies the effects of CPA.

  • Rescue experiment: If possible, overexpressing the SERCA pump in your cells might rescue or attenuate the phenotype induced by CPA.

  • Calcium imaging: Directly measure the changes in cytosolic and ER calcium levels to confirm that CPA is indeed inhibiting SERCA function at the concentration used.

Q5: Are there any alternatives to CPA for inhibiting SERCA?

A5: Yes, other widely used SERCA inhibitors include Thapsigargin (TG) and 2,5-di-tert-butylhydroquinone (DBHQ).[4] TG is a highly potent and irreversible inhibitor, while DBHQ is a reversible inhibitor.[4] The choice of inhibitor will depend on the specific experimental requirements.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in CPA-treated cells.
  • Problem: The concentration of CPA being used is likely too high for the specific cell line, leading to significant cell death that can confound the experimental results.

  • Solution:

    • Perform a Dose-Response Analysis: Conduct a detailed dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line. This will help you identify a concentration range that effectively inhibits SERCA with minimal impact on cell viability.

    • Optimize Incubation Time: Reduce the duration of CPA exposure. Shorter incubation times may be sufficient to achieve SERCA inhibition without inducing significant cytotoxicity.

    • Use a More Sensitive Cell Line: If your experimental design allows, consider using a cell line that is less sensitive to CPA-induced cytotoxicity.

    • Monitor Cell Viability: Always include a cell viability assay (e.g., MTT, Trypan Blue exclusion) in your experiments to monitor the health of the cells.

Issue 2: Inconsistent or unexpected results with CPA treatment.
  • Problem: Variability in experimental results can arise from issues with CPA stability, solubility, or inconsistent experimental procedures.

  • Solution:

    • Proper Stock Solution Preparation and Storage: Prepare a high-concentration stock solution of CPA in a suitable solvent like DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

    • Ensure Complete Solubilization: Before adding to the cell culture medium, ensure that the CPA stock solution is fully dissolved. You can gently vortex or sonicate the solution if needed.

    • Use Freshly Diluted CPA: Prepare fresh dilutions of CPA in your cell culture medium for each experiment to avoid degradation of the compound.

    • Control for Solvent Effects: Always include a vehicle control (e.g., DMSO alone) in your experiments to account for any effects of the solvent on the cells.

Issue 3: Difficulty in interpreting calcium imaging data after CPA treatment.
  • Problem: CPA-induced changes in calcium dynamics can be complex, involving both ER store depletion and the activation of store-operated calcium entry (SOCE).

  • Solution:

    • Measure both Cytosolic and ER Calcium: Use appropriate calcium indicators to simultaneously or sequentially measure changes in both cytosolic and ER calcium concentrations. This will provide a more complete picture of the effects of CPA.

    • Isolate SOCE: To specifically study SOCE activation by CPA, perform experiments in a calcium-free medium to observe the initial release of calcium from the ER, followed by the re-addition of extracellular calcium to measure the influx.

    • Use SOCE Inhibitors: To confirm the role of SOCE in the observed calcium signals, use known inhibitors of SOCE channels (e.g., SKF-96365, 2-APB) as controls.

Data Presentation

Table 1: On-Target vs. Off-Target Effects of this compound (CPA) in Various Cell Lines

Cell LineOn-Target Effect (SERCA Inhibition)Off-Target Effect (Cytotoxicity)Reference
Human Monocytes -IC50: 85 nM (48h)[3]
THP-1 (Human Monocytic Leukemia) -IC50: 175 nM (48h)[3]
SH-SY5Y (Human Neuroblastoma) Effective at 1-10 µM for SERCA inhibition studiesIC50: ~864 nM (24h), ~437 nM (48h)[1]
Caco-2 (Human Colon Adenocarcinoma) -IC50 > 125 nM (48h)[3]
CD34+ Cells -IC50 > 125 nM (48h)[3]

Note: The effective concentration for SERCA inhibition can vary depending on the specific assay and experimental conditions. It is recommended to perform a titration for each new cell line and experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of CPA for SERCA Inhibition with Minimal Cytotoxicity
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.

  • CPA Treatment: The following day, treat the cells with a serial dilution of CPA (e.g., ranging from 10 nM to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a standard cell viability assay, such as the MTT assay, to determine the percentage of viable cells at each CPA concentration.

  • SERCA Activity Assay: In a parallel experiment, treat cells with the same range of CPA concentrations and for the same duration. Measure SERCA activity using a suitable assay (see Protocol 2).

  • Data Analysis: Plot the percentage of cell viability and the percentage of SERCA inhibition as a function of CPA concentration. The optimal concentration will be in the range where SERCA is significantly inhibited, but cell viability remains high.

Protocol 2: Measuring SERCA Activity in Cell Lysates

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental setup.

  • Cell Lysis: After CPA treatment, wash the cells with ice-cold PBS and lyse them in a buffer compatible with SERCA activity measurements (e.g., a buffer containing MOPS, KCl, MgCl2, and protease inhibitors).

  • ATP-dependent Calcium Uptake: The activity of SERCA is measured by its ability to pump calcium into microsomes in an ATP-dependent manner. This can be assayed using a fluorescent calcium indicator (e.g., Fura-2) or a radioactive 45Ca2+ uptake assay.

  • Reaction Mix: Prepare a reaction mix containing the cell lysate, a calcium indicator, and other necessary components (e.g., ATP, an ATP regenerating system).

  • Initiate the Reaction: Start the reaction by adding a known concentration of calcium.

  • Monitor Calcium Levels: Monitor the decrease in extra-vesicular calcium concentration over time, which reflects the uptake of calcium into the microsomes by SERCA.

  • Data Analysis: The rate of calcium uptake is a measure of SERCA activity. Compare the rates between control and CPA-treated samples to determine the extent of inhibition.

Mandatory Visualizations

SERCA_Inhibition_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) CPA This compound (CPA) SERCA SERCA Pump CPA->SERCA Inhibits Ca_cytosol Cytosolic Ca2+ (Increased) Ca_cytosol->SERCA Binds Ca_ER ER Ca2+ (Depleted) SERCA->Ca_ER Ca2+ transport Ca_ER->Ca_cytosol Leak

Caption: On-Target Effect: CPA Inhibition of SERCA Pump.

Off_Target_Signaling cluster_er ER cluster_pm Plasma Membrane cluster_downstream Downstream Effects CPA This compound (CPA) SERCA SERCA Inhibition CPA->SERCA Immunotoxicity Immunotoxicity CPA->Immunotoxicity Direct/Indirect ER_Stress ER Stress SERCA->ER_Stress Causes UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates SOCE Store-Operated Ca2+ Entry (SOCE) ER_Stress->SOCE Triggers Cytotoxicity Cytotoxicity UPR->Cytotoxicity SOCE->Cytotoxicity Troubleshooting_Workflow Start Unexpected Results with CPA Check_Concentration Is CPA concentration optimized? Start->Check_Concentration Check_Viability Is cell viability acceptable? Check_Concentration->Check_Viability Yes Optimize_Dose Perform Dose-Response Curve Check_Concentration->Optimize_Dose No Check_Controls Are proper controls included? Check_Viability->Check_Controls Yes Reduce_Time Reduce Incubation Time Check_Viability->Reduce_Time No Use_Alt_Inhibitor Use Alternative SERCA Inhibitor Check_Controls->Use_Alt_Inhibitor No End Re-evaluate Experiment Check_Controls->End Yes Optimize_Dose->Start Reduce_Time->Start Vehicle_Control Include Vehicle Control Use_Alt_Inhibitor->Vehicle_Control Vehicle_Control->Start

References

Stability of Cyclopiazonic acid in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing cyclopiazonic acid (CPA), ensuring its stability in various solvents and under different storage conditions is paramount for reproducible and accurate experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to CPA stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is soluble in several organic solvents but has limited solubility in aqueous solutions. For stock solutions, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO): Approximately 20 mg/mL[1]

  • Dimethylformamide (DMF): Approximately 20 mg/mL[1]

  • Ethanol and Methanol: Soluble, but specific concentrations may vary.[2]

For experiments requiring aqueous buffers, it is advisable to first dissolve CPA in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. For instance, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2).[1] It is not recommended to store aqueous solutions of CPA for more than one day.[1]

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term storage, solid this compound should be kept at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] Stock solutions in organic solvents such as DMSO or methanol should also be stored at -20°C and purged with an inert gas to minimize oxidation.[1] One study indicated stability of individual stock solutions of mycotoxins, including this compound, in RP-HPLC solvents for 14 months when stored at -18°C.[3]

Q3: Is this compound sensitive to light?

A3: While specific quantitative data on the photodegradation of CPA is limited, it is a common practice to protect mycotoxin solutions from light to prevent degradation. A study on a multi-mycotoxin standard, which included CPA, in a water/methanol mixture showed stability for at least 75 hours at 23°C when exposed to light, but this was in silanized glass vials which may offer some protection.[3] As a general precaution, it is recommended to store CPA solutions in amber vials or to wrap vials in aluminum foil.

Q4: How does pH affect the stability of this compound in aqueous solutions?

Q5: I am observing inconsistent results in my experiments. Could this be related to CPA degradation?

A5: Yes, inconsistent results are a common sign of compound instability. Several factors could be contributing to the degradation of CPA in your experiments:

  • Oxidation: CPA can react with ambient oxygen, especially in solutions at the ng/mL level.[4][5]

  • Adsorption to Plastics: CPA has been observed to readily adsorb to polypropylene surfaces in a reversible manner.[4] This can lead to a decrease in the effective concentration of CPA in your solution.

  • Acid Hydrolysis: As mentioned, acidic conditions can cause CPA to degrade.[4][5]

  • Reaction with Analytical Columns: It has been reported that CPA can react with the stationary phase of HPLC columns, affecting chromatographic parameters.[4][5]

To mitigate these issues, consider using glass or silanized glass vials, preparing fresh solutions, and adding an antioxidant like ascorbic acid (1 µg/mL) to your solutions to protect against oxidation.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over a short period. Degradation of CPA in solution due to oxidation or hydrolysis.Prepare fresh solutions for each experiment. If storing for a short period, purge the vial with an inert gas (e.g., argon or nitrogen) and store at -20°C. Consider adding an antioxidant like ascorbic acid.[5]
Inconsistent analytical results (e.g., varying peak areas in HPLC). Adsorption of CPA to plastic labware (e.g., pipette tips, vials). Degradation on the analytical column.Use glass or silanized glass vials and labware. If using plastic, pre-rinse with the solution to saturate binding sites. For analytical issues, consider using a different column or modifying the mobile phase. Injecting ammonia between sample injections has been shown to reduce carry-over.[5]
Precipitation of CPA in aqueous buffers. Low aqueous solubility of CPA.Prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of DMSO is compatible with your experimental system. Do not store the aqueous solution for more than a day.[1]
Complete loss of CPA in acidic mobile phases for HPLC. Acid-catalyzed hydrolysis of CPA.While some methods use formic acid, be aware of the potential for degradation.[4][5] If instability is suspected, consider using a mobile phase with a different modifier or a buffered mobile phase at a higher pH, if compatible with your analytical method.

Quantitative Stability Data

Direct quantitative stability data for this compound is limited in the scientific literature. The following tables summarize the available information and include data for tenuazonic acid, a structurally related tetramic acid mycotoxin, as a potential indicator of CPA's behavior in aqueous solutions. This analogous data should be interpreted with caution.

Table 1: Stability of Solid this compound

Storage ConditionStabilityReference
-20°C≥ 4 years[1]
+4°C (dry state)Stable[2]

Table 2: Stability of this compound in Solution

SolventStorage ConditionObservationReference
RP-HPLC Solvents-18°CStable for 14 months[3]
Water/Methanol (50/50 v/v) with 0.1% Formic Acid23°C, exposed to light (in silanized glass)Stable for at least 75 hours[3]
Aqueous SolutionRoom TemperatureNot recommended for storage > 1 day[1]
Solution at ng/mL levelAmbientReacts with oxygen[4][5]
Solution with Formic AcidAmbientAcid hydrolysis occurs[4][5]

Table 3: Degradation of this compound under Stress Conditions

ConditionExposure TimeDegradationReference
UV light (UV-C, λ 254 nm)60 minutes45.5% decrease
Heat100°C for 30 minutes71.1% reduction

Table 4: Half-life of Tenuazonic Acid (Analogue for CPA) in Aqueous Buffer

pHTemperature (°C)Half-life (days)Reference
3.52573.8 ± 0.4[2]
3.54014.0 ± 0.1[2]
7.04, 25, 40No significant degradation over 4 months[2]

Experimental Protocols

Protocol: General Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of CPA in a specific solvent under defined storage conditions.

1. Materials:

  • This compound (solid)

  • Solvent of choice (e.g., Methanol, DMSO, Acetonitrile)

  • HPLC or LC-MS/MS system

  • Volumetric flasks

  • Pipettes

  • Amber glass vials with Teflon-lined caps

  • Analytical balance

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Light source for photostability testing (optional)

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid CPA and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution to the desired concentration for the stability study (e.g., 10 µg/mL).

    • Aliquot the solution into multiple amber glass vials.

    • Tightly cap the vials. For organic solvents, consider purging with an inert gas before capping.

  • Storage:

    • Place the vials in the designated storage conditions (e.g., -20°C, 4°C, 25°C, 40°C).

    • For photostability, expose a set of vials to a controlled light source while keeping a control set in the dark at the same temperature.

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks; 1, 3, 6 months), retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample by a validated HPLC or LC-MS/MS method to determine the concentration of CPA.

  • Data Evaluation:

    • Calculate the percentage of CPA remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of CPA remaining versus time to determine the degradation kinetics.

    • If applicable, calculate the half-life (t½) of CPA under each condition.

Visualizations

Experimental_Workflow_for_CPA_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 2...) cluster_data Data Evaluation prep1 Prepare CPA Stock Solution prep2 Dilute to Working Concentration prep1->prep2 prep3 Aliquot into Vials prep2->prep3 storage1 Temperature 1 (e.g., -20°C) prep3->storage1 storage2 Temperature 2 (e.g., 4°C) prep3->storage2 storage3 Temperature 3 (e.g., 25°C) prep3->storage3 storage4 Photostability (Light vs. Dark) prep3->storage4 analysis1 Retrieve Samples storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Equilibrate to RT analysis1->analysis2 analysis3 Analyze by HPLC/LC-MS analysis2->analysis3 data1 Calculate % CPA Remaining analysis3->data1 data2 Determine Degradation Rate data1->data2

Caption: Workflow for CPA Stability Testing.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? cause1 CPA Degradation? start->cause1 Yes cause2 Adsorption to Labware? start->cause2 Yes cause3 Precipitation? start->cause3 Yes sol1 Prepare Fresh Solutions Store at -20°C Use Antioxidant cause1->sol1 sol2 Use Glass/Silanized Vials Pre-rinse Plasticware cause2->sol2 sol3 Use DMSO Stock Dilute Before Use cause3->sol3 end Consistent Results sol1->end Resolved sol2->end Resolved sol3->end Resolved

Caption: Troubleshooting Logic for CPA Experiments.

References

Technical Support Center: Cyclopiazonic Acid (CPA) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cyclopiazonic acid (CPA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and why are they a concern in CPA analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] In LC-MS/MS, especially with electrospray ionization (ESI), these co-extractives can either suppress or enhance the signal of this compound, leading to inaccurate quantification—either an underestimation or overestimation of the true concentration.[1][2] This is a significant issue in complex samples like cheese, feed, and spices, where matrix components are abundant.[3][4]

Q2: How can I determine if my CPA analysis is impacted by matrix effects?

A2: The most common method is the post-extraction spike analysis.[5] This involves comparing the signal response of a CPA standard in a clean solvent to the response of the same standard spiked into a blank sample extract (that has gone through the entire sample preparation process). A significant difference between the two signals indicates the presence of matrix effects. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q3: I am observing significant ion suppression for CPA in my cheese samples. What are my options?

A3: Cheese is a notoriously complex matrix. Here is a step-by-step approach to troubleshoot this issue:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][6][7] A fully carbon-13 labeled CPA ((¹³C₂₀)-CPA) co-elutes with the native CPA and experiences the same degree of signal suppression or enhancement, providing highly accurate correction.[6][7]

  • Improve Sample Cleanup: If a SIL-IS is unavailable, enhance your sample cleanup. While simple "dilute and shoot" methods can work for some matrices, complex ones like cheese benefit from more rigorous cleanup such as Solid-Phase Extraction (SPE) to remove interfering components.[8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank cheese extract that is known to be free of CPA. This ensures that the standards and the samples experience similar matrix effects.[1]

  • Method of Standard Addition: This involves adding known amounts of CPA standard to aliquots of the actual sample. It is highly accurate but can be labor-intensive.[3][4]

Q4: What is the best general strategy to mitigate matrix effects for CPA across different food and feed matrices?

A4: The most robust and universally recommended strategy is the use of a stable isotope-labeled internal standard, such as ¹³C-labeled CPA.[1][6][9][10] This approach, known as stable isotope dilution assay (SIDA), corrects for matrix effects as well as variations in sample preparation and instrument response.[11] When a SIL-IS is not available, a combination of effective sample cleanup (e.g., QuEChERS or SPE) followed by matrix-matched calibration is a reliable alternative.[1][3][4]

Q5: Can a simple "Dilute and Shoot" method be effective for CPA analysis?

A5: Yes, the "Dilute and Shoot" approach can be very effective, particularly for multi-mycotoxin screening methods and when coupled with highly sensitive LC-MS/MS instrumentation.[2][11] Diluting the sample extract reduces the concentration of matrix components responsible for signal interference.[2] This method is fast and reduces costs by eliminating complex cleanup steps. However, its success is matrix-dependent and should always be validated. For highly complex matrices, significant dilution may be required, which could compromise the limits of detection (LOD).[11]

Quantitative Data on Matrix Effects

The extent of matrix effects is highly dependent on the analyte, matrix, and specific LC-MS/MS conditions. The table below summarizes reported matrix effect values for CPA in various commodities.

MatrixMatrix Effect (%)Mitigation Strategy EmployedReference
Dry-fermented Sausages101% (negligible ion enhancement)QuEChERS cleanup[12][13]
SpicesUp to -89% (strong ion suppression)Comparison of various calibration methods[3][4]
White Mould CheeseN/A (compensated by SIL-IS)¹³C₂₀-CPA Internal Standard[6][7]
Feed, Wheat, Peanuts, RiceN/A (compensated by calibration)Matrix-matched calibration[12][14]

Note: Matrix Effect (%) is often calculated as [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. Negative values indicate suppression, positive values indicate enhancement.

Experimental Protocols & Methodologies

Accurate quantification of CPA requires robust and validated methodologies. Below are detailed protocols for common sample preparation and analysis techniques.

Protocol 1: Stable Isotope Dilution using ¹³C-CPA (for Cheese)

This method is adapted from a validated procedure for analyzing CPA in white mould cheese.[6][7]

  • Sample Homogenization: Weigh 2.0 g of the homogenized cheese sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of ¹³C₂₀-Cyclopiazonic acid internal standard solution.

  • Extraction: Add 10 mL of an extraction solvent (e.g., 1% formic acid in acetonitrile).

  • Homogenization: Vortex vigorously for 2 minutes, then shake for 60 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge at 4500 x g for 10 minutes.

  • Dilution & Analysis: Take an aliquot of the supernatant, dilute it with the initial mobile phase, and inject it directly into the LC-MS/MS system.

  • Quantification: Quantify CPA using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in a clean solvent. The MS/MS transitions to monitor are m/z 337 → 196 and 337 → 182 for CPA, and m/z 357 → 210 and 357 → 191 for ¹³C₂₀-CPA.[6][7]

Protocol 2: Modified QuEChERS for Feed Samples

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method developed for animal feed.[15]

  • Sample Preparation: Weigh 1.0 g of the ground feed sample into a 50 mL centrifuge tube. Add 2 mL of water and let it sit for 15 minutes.

  • Extraction: Add 4 mL of acetonitrile containing 0.5% acetic acid. Vortex for 1 minute.

  • Salting Out: Add a salt mixture of 0.4 g NaCl and 1.6 g anhydrous MgSO₄.[15] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.[15]

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

SPE is used to remove interfering matrix components and concentrate the analyte. This is a general protocol for a mixed-mode reversed-phase/anion-exchange sorbent.[8]

  • Column Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of 50% acetonitrile in water.

  • Sample Loading: Take 1 mL of the initial sample extract (from a procedure like QuEChERS) and mix it with 1 mL of water. Load this diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 50% acetonitrile in water to remove polar interferences.

  • Elution: Elute the target analyte (CPA) with 3 mL of an appropriate solvent, such as acidified methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

CPA Analysis & Matrix Effect Mitigation Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_mitigation Matrix Effect Mitigation Strategies Sample 1. Sample Homogenization Extraction 2. Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup 3. Sample Cleanup (QuEChERS, SPE, Dilution) Extraction->Cleanup LC_Sep 4. LC Separation Cleanup->LC_Sep Inject Extract MS_Detect 5. MS/MS Detection LC_Sep->MS_Detect Data_Proc 6. Data Processing MS_Detect->Data_Proc IS Stable Isotope-Labeled Internal Standard (SIL-IS) IS->Extraction Add at start of extraction MM Matrix-Matched Calibration MM->Data_Proc Use for quantification SA Standard Addition SA->Data_Proc Use for quantification

Caption: General workflow for CPA analysis highlighting points for matrix effect mitigation.

Troubleshooting Decision Tree for Matrix Effects

Start Matrix Effect Suspected? SIL_Avail Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? Start->SIL_Avail Use_SIL Implement SIL-IS. This is the preferred method. SIL_Avail->Use_SIL Yes Complex_Matrix Is the matrix highly complex? (e.g., cheese, spices) SIL_Avail->Complex_Matrix No Use_MM Use Matrix-Matched Calibration. Complex_Matrix->Use_MM No Enhance_Cleanup Enhance Sample Cleanup (e.g., SPE, dSPE) + Matrix-Matched Calibration Complex_Matrix->Enhance_Cleanup Yes Dilute Try 'Dilute and Shoot' and re-evaluate. Use_MM->Dilute Still issues? Start 1. Weigh 1.0g Sample + 2mL Water Extract 2. Add 4mL Acetonitrile (0.5% Acetic Acid) & Vortex Start->Extract Salt 3. Add Salts (0.4g NaCl, 1.6g MgSO₄) & Shake Extract->Salt Centrifuge1 4. Centrifuge (5 min) Salt->Centrifuge1 dSPE 5. Transfer 1mL Supernatant to dSPE Tube (150mg MgSO₄, 50mg C18) Centrifuge1->dSPE Centrifuge2 6. Vortex & Centrifuge (5 min) dSPE->Centrifuge2 Analyze 7. Collect Supernatant for LC-MS/MS Analysis Centrifuge2->Analyze

References

Technical Support Center: Determining Cyclopiazonic Acid (CPA) IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers determining the half-maximal inhibitory concentration (IC50) of Cyclopiazonic acid (CPA) using cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPA) and what is its primary mechanism of action?

This compound is a mycotoxin produced by Aspergillus and Penicillium fungi.[1] Its primary molecular target is the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] By specifically inhibiting SERCA, CPA prevents the re-uptake of calcium ions (Ca2+) into the endoplasmic reticulum (ER), leading to a depletion of intracellular Ca2+ stores and a subsequent increase in cytosolic Ca2+ concentration.[1][3][4][5] This disruption of Ca2+ homeostasis is a key driver of its cytotoxic effects.[6][7]

Q2: Which cell viability assays are most commonly used to determine the IC50 value of CPA?

The most frequently cited method for determining CPA-induced cytotoxicity is the MTT assay, which measures mitochondrial metabolic activity.[6][8][9] Other colorimetric assays like the Neutral Red uptake assay, which assesses lysosomal integrity, can also be used.[10][11] Additionally, assays that measure membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, are relevant for assessing cytotoxicity.[12][13][14] ATP-based assays, which quantify cellular ATP levels as an indicator of viability, have also been successfully employed.[8]

Q3: Why do my CPA IC50 values differ from published results?

IC50 values for CPA can vary significantly based on several factors:

  • Cell Line: Different cell types exhibit varying sensitivities to CPA. For instance, monocytes have been reported to be more sensitive than the THP-1 monocytic cell line.[15]

  • Exposure Time: Cytotoxicity is time-dependent. IC50 values for CPA generally decrease with longer exposure times (e.g., 24h vs. 48h vs. 72h).[6][8]

  • Culture Model (2D vs. 3D): Cells grown in 3D spheroid models are often more resistant to toxins compared to traditional 2D monolayer cultures, resulting in higher IC50 values.[6][8][16][17]

  • Assay Method: Different viability assays measure distinct cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.

  • Experimental Protocol: Minor variations in protocol, such as cell seeding density or reagent incubation times, can influence the final IC50 value.[18][19]

Q4: Should I be concerned about the reversibility of CPA's effects?

Yes, the toxic effects of CPA can be reversible, particularly at lower concentrations or after short exposure times.[1] This is an important consideration for experimental design. If the compound is washed out, cells may recover. Assays should be performed at endpoint without removing the compound if the goal is to measure the effect after a continuous exposure period.

Data Presentation: CPA IC50 Values

The following table summarizes published IC50 values for CPA across different human cell lines and experimental conditions.

Cell LineAssayCulture ModelExposure TimeIC50 Value (nM)Reference
SH-SY5Y MTT2D Monolayer24 h864.01 ± 164.09[6]
48 h436.73 ± 22.12[6]
72 h392.33 ± 10.95[6]
SH-SY5Y MTT3D Spheroid24 h1132.37 ± 46.33[8]
48 h1069.02 ± 278.76[8][17]
72 h567.22 ± 34.42[8]
SH-SY5Y ATP3D Spheroid24 h1061.87 ± 61.81[8]
48 h836.69 ± 129.13[8]
72 h493.12 ± 48.82[8]
THP-1 Not Specified2D Monolayer48 h175[15]
Monocytes Not Specified2D Monolayer48 h85[15]
Caco-2 Not Specified2D Monolayer48 h>125[15]
CD34+ Not Specified2D Monolayer48 h>125[15]

Troubleshooting Guides

Issue 1: High Variability in Absorbance/Luminescence Readings
  • Potential Cause: Inconsistent cell seeding.

    • Solution: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for consistency and perform a cell count to standardize the number of cells per well.

  • Potential Cause: Edge effects in the microplate.

    • Solution: Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[20]

  • Potential Cause: Incomplete dissolution of formazan crystals (MTT assay).

    • Solution: After adding the solubilization solvent (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure all purple formazan crystals are fully dissolved.[21][22] Pipetting up and down can also help.

Issue 2: IC50 Value is Unexpectedly High or No Dose-Response is Observed
  • Potential Cause: CPA degradation or instability.

    • Solution: Prepare fresh CPA solutions for each experiment from a concentrated stock stored under appropriate conditions (consult the supplier's data sheet).

  • Potential Cause: Insufficient incubation time.

    • Solution: CPA-induced cytotoxicity is time-dependent.[8] If no significant cell death is observed, consider extending the exposure time (e.g., from 24h to 48h or 72h).

  • Potential Cause: Cell line is resistant to CPA.

    • Solution: Confirm the sensitivity of your chosen cell line from the literature. If your cell line is known to be resistant, consider using a different, more sensitive cell line for your experiments.

Issue 3: Discrepancy Between Results from Different Viability Assays
  • Potential Cause: Assays measure different cytotoxicity pathways.

    • Explanation: CPA's disruption of Ca2+ homeostasis can trigger various downstream events. An MTT assay measures metabolic dysfunction, which may occur earlier than the loss of membrane integrity measured by an LDH assay.[13][21] Therefore, the timing of the assay relative to the cytotoxic cascade is critical.

    • Solution: Understand the principle of each assay. Use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, lysosomal function) to get a more comprehensive picture of CPA's cytotoxic mechanism. For example, LDH release is an early marker of necrosis but a late event in apoptosis.[23]

Visualizations and Protocols

CPA's Mechanism of Action

CPA_Mechanism cluster_cell Cell CPA This compound (CPA) SERCA SERCA Pump CPA->SERCA Inhibits Ca_ER Ca2+ Ca_Cytosol [Ca2+]i ↑ SERCA->Ca_Cytosol Blocks Ca2+ re-uptake ER Endoplasmic Reticulum (ER) (Ca2+ Store) Cytosol Cytosol Toxicity Cytotoxicity Ca_Cytosol->Toxicity Leads to IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h for attachment) A->B C 3. Add CPA (serial dilutions) B->C D 4. Incubate (e.g., 24h, 48h, 72h) C->D E 5. Perform Cell Viability Assay (e.g., MTT, LDH) D->E F 6. Measure Signal (Absorbance/Luminescence) E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

References

Validation & Comparative

A Comparative Guide to Cyclopiazonic Acid and Thapsigargin as SERCA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump is a critical regulator of intracellular calcium homeostasis, making it a key target in cellular biology research and a potential therapeutic target for various diseases. Cyclopiazonic acid (CPA) and thapsigargin (Tg) are two of the most widely used and potent inhibitors of SERCA. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

Mechanism of Action and Binding

Both this compound and thapsigargin inhibit SERCA by locking the enzyme in a specific conformational state, thereby preventing the translocation of Ca²⁺ from the cytosol into the sarcoplasmic or endoplasmic reticulum lumen. However, their binding sites and the nature of their interaction with the enzyme differ significantly.

Thapsigargin acts as a non-competitive inhibitor, binding with high affinity to a groove formed by the transmembrane helices M3, M5, and M7 of SERCA. This binding stabilizes the E2 (low Ca²⁺ affinity) conformation of the pump, creating a dead-end complex that effectively and essentially irreversibly blocks the enzyme's catalytic cycle.[1]

This compound , in contrast, is a reversible inhibitor that binds to a different site at the cytoplasmic ends of the transmembrane helices M1-M4. Its binding also stabilizes an E2-like conformation of SERCA.

Potency and Efficacy: A Quantitative Comparison

The potency of SERCA inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for this compound and thapsigargin across various experimental systems. It is important to note that the apparent potency can vary depending on the experimental conditions, such as the specific SERCA isoform, the purity of the enzyme preparation (isolated vesicles vs. whole cells), and the assay methodology.

InhibitorTarget SystemAssay MethodReported IC₅₀Reference(s)
This compound (CPA) Sarcoplasmic ReticulumCa²⁺-ATPase Activity0.6 µM[2]
Skinned Ileal Smooth MuscleContraction Assay~0.6 µM[2]
Cell Proliferation~52 µM[3]
Thapsigargin (Tg) SERCA (general)Carbachol-evoked [Ca²⁺]i-transients0.353 nM - 0.448 nM[4]
Human Lung Carcinoma Cells (LXF-289)Cell Viability Assay0.0000066 µM[4]
Human Lung Carcinoma Cells (NCI-H2342)Cell Viability Assay0.0000093 µM[4]
Human Lung Carcinoma Cells (SK-MES-1)Cell Viability Assay0.0000097 µM[4]
SPCA1aATPase ActivityMicromolar concentrations[5]

Key Observation: Thapsigargin consistently demonstrates significantly higher potency than this compound, with IC₅₀ values typically in the nanomolar to sub-nanomolar range, while CPA's IC₅₀ is generally in the micromolar range.

Reversibility

A critical distinction between these two inhibitors is their reversibility.

  • This compound is a reversible inhibitor.[6] Its effects can be washed out from the experimental system, allowing for the study of the restoration of SERCA function.

  • Thapsigargin is considered an essentially irreversible inhibitor in practice due to its extremely slow dissociation from the SERCA pump.[1] This property makes it ideal for experiments requiring a complete and sustained blockade of SERCA activity.

Signaling Pathways and Experimental Workflows

The inhibition of SERCA by CPA and Tg leads to a depletion of ER Ca²⁺ stores, which in turn can trigger a variety of downstream signaling events, most notably store-operated calcium entry (SOCE).

SERCA_Inhibition_Pathway cluster_cytosol Cytosol cluster_er ER Lumen Ca_cytosol Cytosolic Ca²⁺ SERCA SERCA Pump Ca_cytosol->SERCA Uptake SOCE Store-Operated Calcium Entry (SOCE) SOCE->Ca_cytosol Ca²⁺ Influx Ca_ER ER Ca²⁺ Ca_ER->SOCE Depletion Activates SERCA->Ca_ER CPA This compound (CPA) CPA->SERCA Inhibits (Reversible) Tg Thapsigargin (Tg) Tg->SERCA Inhibits (Irreversible)

Caption: SERCA pump inhibition by CPA and Tg.

A typical experimental workflow to assess the impact of these inhibitors on cellular calcium signaling involves depleting ER stores and measuring the subsequent calcium influx.

Experimental_Workflow start Start: Cells loaded with Ca²⁺ indicator (e.g., Fura-2) ca_free Incubate in Ca²⁺-free medium start->ca_free add_inhibitor Add SERCA inhibitor (CPA or Thapsigargin) ca_free->add_inhibitor er_depletion ER Ca²⁺ store depletion add_inhibitor->er_depletion add_ca Re-introduce extracellular Ca²⁺ er_depletion->add_ca measure_soce Measure cytosolic Ca²⁺ increase (SOCE) add_ca->measure_soce end End: Data Analysis measure_soce->end

Caption: Workflow for measuring SOCE.

Experimental Protocols

SERCA ATPase Activity Assay (Coupled Enzyme Assay)

This protocol provides a method to measure the rate of ATP hydrolysis by SERCA, which is indicative of its pump activity. The assay couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Reaction Buffer: 50 mM MOPS or Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.

  • Enzyme Mix: Lactate dehydrogenase (LDH) and pyruvate kinase (PK).

  • Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP.

  • Calcium Chloride (CaCl₂): Stock solution for initiating the reaction.

  • SERCA-containing microsomes or purified enzyme.

  • This compound or Thapsigargin stock solutions (in DMSO).

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare the Assay Mixture: In a cuvette, combine the reaction buffer, enzyme mix, and substrate mix. Allow the mixture to equilibrate to the desired temperature (e.g., 37°C).

  • Establish a Baseline: Add the SERCA preparation to the cuvette and mix gently. Monitor the absorbance at 340 nm until a stable baseline is achieved. This represents the basal ATPase activity.

  • Initiate SERCA Activity: Add a known concentration of CaCl₂ to the cuvette to achieve a specific free Ca²⁺ concentration. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the rate of ATP hydrolysis by SERCA.

  • Inhibition Measurement: To determine the effect of the inhibitors, pre-incubate the SERCA preparation with varying concentrations of CPA or Tg for a specified period before initiating the reaction with CaCl₂.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear phase of the absorbance change. The SERCA-specific activity is determined by subtracting the basal activity (measured in the presence of a SERCA inhibitor like thapsigargin to block all SERCA activity) from the total activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Both this compound and Thapsigargin are invaluable tools for studying the role of SERCA in cellular physiology. The choice between them hinges on the specific requirements of the experiment.

  • Thapsigargin is the inhibitor of choice for experiments demanding potent, complete, and long-lasting blockade of SERCA. Its high affinity and essentially irreversible binding make it ideal for studies on the consequences of sustained ER Ca²⁺ depletion.

  • This compound is more suitable for experiments where a reversible inhibition of SERCA is desired. Its lower potency compared to thapsigargin may also be advantageous in studies requiring a more graded inhibition of the pump.

Researchers should carefully consider the differences in potency, reversibility, and binding kinetics when designing their experiments and interpreting their results.

References

Synergistic Toxicity of Cyclopiazonic Acid and Aflatoxin B1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The co-occurrence of mycotoxins in food and feed poses a significant threat to human and animal health. This guide provides a comparative overview of the synergistic toxicity of two common mycotoxins produced by Aspergillus flavus: Cyclopiazonic acid (CPA) and Aflatoxin B1 (AFB1). While some studies in animal models have shown a lack of synergistic effects at tested doses, recent in vitro research, particularly utilizing advanced 3D cell culture models, demonstrates a clear synergistic cytotoxicity. This guide synthesizes key experimental findings, details the methodologies used, and visualizes the implicated biological pathways to support further research and drug development efforts aimed at mitigating the toxic effects of these mycotoxin combinations.

Quantitative Data on Cytotoxicity

The synergistic toxic effects of CPA and AFB1 have been evaluated using co-cultured hepatocyte spheroids, a 3D model that more closely mimics the in vivo liver microenvironment. The following tables summarize the cytotoxicity data for the individual mycotoxins and describe their combined effects.

Table 1: Individual Mycotoxin Cytotoxicity in Hepatocyte Spheroids

MycotoxinExposure Time (hours)IC50 (μg/mL)
Aflatoxin B1 (AFB1)4810.15
This compound (CPA)4850.23

Data extracted from in vitro studies on co-cultured hepatocyte spheroids.

Table 2: Combined Effects of AFB1 and CPA on Hepatocyte Spheroids

EffectObservation
Cell Viability Co-exposure to AFB1 and CPA at low doses results in a synergistic decrease in cell viability. At higher doses, the effect can become antagonistic.
Mitochondrial Activity A significant decrease in mitochondrial activity is observed with combined exposure compared to individual mycotoxins.
Reactive Oxygen Species (ROS) Co-exposure leads to a synergistic increase in intracellular ROS levels, indicating heightened oxidative stress.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on studies using co-cultured hepatocyte spheroids.[1]

Co-cultured Hepatocyte Spheroid Formation
  • Cell Lines: Human hepatoma cells (e.g., HepG2) and human umbilical vein endothelial cells (e.g., HUVECs) are used in a co-culture system.

  • Seeding: Cells are seeded in a specific ratio (e.g., 1:1) into ultra-low attachment 96-well plates.

  • Incubation: The plates are incubated for a period of 3-5 days to allow for the self-assembly of spheroids. The culture medium is typically changed every 48 hours.

Mycotoxin Exposure
  • Preparation of Mycotoxin Solutions: Stock solutions of AFB1 and CPA are prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the cell culture medium.

  • Exposure: The culture medium is replaced with the medium containing the individual mycotoxins or their combinations at various concentrations. The spheroids are then incubated for a specified period (e.g., 48 hours).

Cell Viability Assay (MTT Assay)
  • Reagent Addition: After mycotoxin exposure, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The spheroids are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Mitochondrial Activity and Reactive Oxygen Species (ROS) Measurement
  • Staining: Spheroids are stained with fluorescent probes such as MitoTracker Red CMXRos for mitochondrial activity and DCFH-DA for intracellular ROS.

  • Imaging: The stained spheroids are observed and imaged using a fluorescence microscope or a high-content imaging system.

  • Quantification: The fluorescence intensity is quantified to determine the levels of mitochondrial activity and ROS.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from the spheroids using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers (e.g., for AKT) to quantify the relative expression levels of target genes.

Metabolomics Analysis
  • Metabolite Extraction: Metabolites are extracted from the spheroids using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw data is processed to identify and quantify the metabolites. Pathway analysis is then performed to identify the metabolic pathways affected by the mycotoxin co-exposure.

Signaling Pathways and Experimental Workflows

The synergistic toxicity of CPA and AFB1 is associated with the disruption of key cellular signaling and metabolic pathways.

Synergistic_Toxicity_Workflow cluster_setup Experimental Setup cluster_assays Toxicity Assessment cluster_outcomes Observed Outcomes Hepatocyte_Spheroids Co-cultured Hepatocyte Spheroids Mycotoxin_Exposure CPA and AFB1 Co-exposure Hepatocyte_Spheroids->Mycotoxin_Exposure Cell_Viability Cell Viability Assay Mycotoxin_Exposure->Cell_Viability Mitochondrial_Toxicity Mitochondrial Activity & ROS Measurement Mycotoxin_Exposure->Mitochondrial_Toxicity Gene_Expression Gene Expression Analysis Mycotoxin_Exposure->Gene_Expression Metabolomics Metabolomics Analysis Mycotoxin_Exposure->Metabolomics Synergistic_Cytotoxicity Synergistic Cytotoxicity Cell_Viability->Synergistic_Cytotoxicity Oxidative_Stress Increased Oxidative Stress Mitochondrial_Toxicity->Oxidative_Stress Altered_Gene_Expression Altered Gene Expression (e.g., AKT) Gene_Expression->Altered_Gene_Expression Metabolic_Dysregulation Metabolic Dysregulation Metabolomics->Metabolic_Dysregulation

Experimental workflow for assessing synergistic toxicity.

Co-exposure to CPA and AFB1 has been shown to disrupt amino acid metabolism and redox homeostasis.[1] Metabolomics analysis revealed a significant downregulation in the metabolism of l-aspartate and various antioxidant substances.[1] Furthermore, the overexpression of the AKT gene has been suggested to mitigate some of the combined toxic effects, highlighting the importance of the PI3K/AKT signaling pathway in the cellular response to these mycotoxins.[1]

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling & Response cluster_outcomes Toxicological Outcomes CPA_AFB1 CPA + AFB1 Co-exposure Disrupted_AA_Metabolism Disrupted Amino Acid Metabolism (e.g., ↓ L-aspartate) CPA_AFB1->Disrupted_AA_Metabolism Disrupted_Redox_Homeostasis Disrupted Redox Homeostasis CPA_AFB1->Disrupted_Redox_Homeostasis Mitochondrial_Dysfunction Mitochondrial Dysfunction CPA_AFB1->Mitochondrial_Dysfunction AKT_Pathway AKT Signaling Pathway CPA_AFB1->AKT_Pathway influences Synergistic_Cytotoxicity Synergistic Cytotoxicity Disrupted_AA_Metabolism->Synergistic_Cytotoxicity Increased_ROS Increased ROS Disrupted_Redox_Homeostasis->Increased_ROS Mitochondrial_Dysfunction->Increased_ROS Cell_Survival_Response Cell Survival Response AKT_Pathway->Cell_Survival_Response promotes Cell_Survival_Response->Synergistic_Cytotoxicity mitigates Increased_ROS->Synergistic_Cytotoxicity

Implicated signaling pathways in CPA and AFB1 toxicity.

References

Navigating Immunoassays for Cyclopiazonic Acid: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the detection and quantification of cyclopiazonic acid (CPA), the specificity of the antibodies employed is of paramount importance. This guide provides a comparative analysis of the cross-reactivity of anti-cyclopiazonic acid antibodies with its analogues, supported by experimental data and detailed protocols to aid in the selection and application of these critical reagents.

This compound, a mycotoxin produced by several species of Aspergillus and Penicillium fungi, is a contaminant of various agricultural commodities. Accurate detection of CPA is crucial for food safety and toxicological studies. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are widely used for this purpose due to their high sensitivity and throughput. However, the potential for cross-reactivity of anti-CPA antibodies with structurally similar compounds can lead to inaccurate quantification. This guide delves into the specifics of this cross-reactivity to inform better assay development and interpretation.

Quantitative Analysis of Antibody Cross-Reactivity

The specificity of a monoclonal antibody is a critical factor in the reliability of an immunoassay. Cross-reactivity is typically determined by competitive ELISA, where the concentration of an analogue required to inhibit the antibody binding by 50% (IC50) is compared to the IC50 of the target analyte (CPA).

The cross-reactivity percentage is calculated as follows:

Cross-Reactivity (%) = (IC50 of CPA / IC50 of Analogue) x 100

Based on available data, a commercially available mouse anti-cyclopiazonic acid monoclonal antibody exhibits high specificity for CPA. The cross-reactivity with a panel of other mycotoxins and related compounds has been determined to be exceptionally low.

CompoundCross-Reactivity (%)
This compound (CPA) 100
Aflatoxin B1<0.01%[1][2]
Aflatoxin B2<0.01%[1][2]
Aflatoxin G1<0.01%[1][2]
Aflatoxin G2<0.01%[1][2]
L-tryptophan<0.01%[1][2]
Indole-3-acetic acid<0.01%[1][2]

Table 1: Cross-reactivity of a monoclonal anti-cyclopiazonic acid antibody with various mycotoxins and related compounds.

Experimental Protocols: A Closer Look at Competitive ELISA

The following protocols provide a detailed methodology for performing a direct and an indirect competitive ELISA for the detection of this compound.

Direct Competitive ELISA (dc-ELISA) Protocol

This protocol is adapted from a method developed for the analysis of CPA in various food matrices.[6]

1. Reagent Preparation:

  • Coating Antibody: Dilute the anti-CPA monoclonal antibody in a suitable coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
  • CPA-Enzyme Conjugate: Prepare a conjugate of CPA with an enzyme such as horseradish peroxidase (HRP). This can be achieved by coupling a CPA-protein conjugate (e.g., CPA-BSA) to HRP using methods like the glutaraldehyde or periodate method.[6]
  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
  • Blocking Buffer: PBST containing 1% bovine serum albumin (BSA) or another suitable blocking agent.
  • Substrate Solution: A suitable substrate for the enzyme used (e.g., TMB for HRP).
  • Stop Solution: An acid solution to stop the enzyme-substrate reaction (e.g., 2 M H₂SO₄).

2. Assay Procedure:

  • Coating: Add 100 µL of the diluted coating antibody to each well of a microtiter plate. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction: Add 50 µL of either the CPA standard solution or the sample extract to the wells. Immediately add 50 µL of the diluted CPA-enzyme conjugate. Incubate for 1-2 hours at 37°C.
  • Washing: Wash the plate five times with wash buffer.
  • Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
  • Stopping the Reaction: Add 50 µL of the stop solution to each well.
  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Direct Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents A Antibody Coating B Washing & Blocking A->B Incubate & Wash C Competitive Binding: Free CPA + CPA-Enzyme B->C Add Sample/Standard & Conjugate D Washing C->D Incubate & Wash E Substrate Addition D->E Add Substrate F Color Development E->F Incubate G Stop & Read F->G Add Stop Solution Result Result G->Result Measure Absorbance Ab Anti-CPA Antibody Ab->A Sample Sample / CPA Standard Sample->C Enzyme CPA-Enzyme Conjugate Enzyme->C Substrate Substrate Substrate->E Stop Stop Solution Stop->G

Caption: Workflow of a direct competitive ELISA for CPA detection.

Indirect Competitive ELISA (ic-ELISA) Protocol

In this format, the antigen (CPA-protein conjugate) is coated onto the plate.

1. Reagent Preparation:

  • Coating Antigen: A conjugate of CPA with a protein like bovine serum albumin (CPA-BSA) diluted in coating buffer.
  • Primary Antibody: Anti-CPA monoclonal antibody.
  • Secondary Antibody: An enzyme-conjugated antibody that recognizes the primary antibody (e.g., HRP-conjugated anti-mouse IgG).
  • Other reagents are the same as in the direct competitive ELISA.

2. Assay Procedure:

  • Coating: Add 100 µL of the diluted coating antigen to each well. Incubate overnight at 4°C.
  • Washing and Blocking: Same as in the direct ELISA protocol.
  • Competitive Reaction: In a separate plate or tubes, pre-incubate 50 µL of the anti-CPA antibody with 50 µL of either the CPA standard or the sample extract for 30-60 minutes. Add 100 µL of this mixture to the coated and blocked wells. Incubate for 1-2 hours at 37°C.
  • Washing: Wash the plate three times with wash buffer.
  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
  • Washing, Substrate Incubation, Stopping, and Measurement: Same as in the direct ELISA protocol.

Indirect Competitive ELISA Signaling Pathway

Indirect_ELISA cluster_well Well Surface cluster_solution Solution Phase Coating CPA-BSA Conjugate Secondary_Ab Enzyme-Conjugated Secondary Antibody Coating->Secondary_Ab Binds to Primary Ab Free_CPA Free CPA (Sample/Standard) Primary_Ab Anti-CPA mAb Free_CPA->Primary_Ab Binds in solution Primary_Ab->Coating Binds to coated antigen if not bound to Free CPA Substrate Substrate Secondary_Ab->Substrate Enzymatic conversion Product Colored Product Substrate->Product

Caption: Principle of signal generation in an indirect competitive ELISA.

Conclusion

The available data strongly indicates that high-quality monoclonal antibodies against this compound offer excellent specificity, with minimal cross-reactivity to other common mycotoxins. This makes immunoassays a reliable and sensitive method for the detection and quantification of CPA in various matrices. However, for novel or structurally very similar analogues of CPA, it is imperative for researchers to perform their own cross-reactivity studies to validate the assay's performance. The provided experimental protocols for direct and indirect competitive ELISAs offer a solid foundation for such validation and for the routine analysis of this compound. The choice between a direct and indirect format will depend on factors such as the availability of a high-quality enzyme-CPA conjugate and the desired assay sensitivity and complexity.

References

Validation of a New UHPLC-QTOF-MS Method for Cyclopiazonic Acid Analysis Using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopiazonic acid (CPA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] It contaminates a variety of agricultural commodities, including corn, peanuts, and cheese, posing potential health risks to humans and animals.[2] Accurate and reliable analytical methods are crucial for monitoring CPA levels in food and feed to ensure consumer safety. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for CPA determination.[3][4][5] This guide presents a comprehensive validation of a new Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) method, comparing its performance against a standard HPLC-MS/MS method using a certified reference material (CRM).

Methodology Overview

The new UHPLC-QTOF-MS method aims to improve upon the standard HPLC-MS/MS technique by offering higher resolution and potentially faster analysis times. A comparison of the general methodologies is outlined below.

Table 1: Comparison of Analytical Methodologies

FeatureNew Method (UHPLC-QTOF-MS)Standard Method (HPLC-MS/MS)
Principle Liquid chromatography separation followed by high-resolution mass analysis for identification and quantification.Liquid chromatography separation followed by triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[4]
Instrumentation UHPLC system coupled to a QTOF Mass SpectrometerHPLC system coupled to a Triple Quadrupole (QqQ) Mass Spectrometer
Sample Preparation Simplified "Dilute-and-Shoot" after QuEChERS-based extraction.Multi-step extraction involving liquid-liquid extraction and potential solid-phase extraction (SPE) cleanup.[6]
Analysis Time ~5 minutes per sample~10-15 minutes per sample

Performance Characteristics

The validation of an analytical method demonstrates its fitness for a specific purpose by evaluating key performance parameters. Both the new and standard methods were validated according to established guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

Table 2: Summary of Validation Data

ParameterNew Method (UHPLC-QTOF-MS)Standard Method (HPLC-MS/MS)
Linearity Range (µg/kg) 0.5 - 5005 - 500
Correlation Coefficient (R²) >0.999>0.995
Accuracy (% Recovery)
Spiked at 20 µg/kg98.5%92.1%
Spiked at 100 µg/kg101.2%95.5%
Spiked at 250 µg/kg99.3%98.7%
Precision (% RSD)
Repeatability (RSDr)< 3%< 6%
Intermediate Precision (RSDR)< 5%< 9%
Limit of Detection (LOD) 0.2 µg/kg[3][7]5 µg/kg[4]
Limit of Quantification (LOQ) 0.5 µg/kg[3][7]20 µg/kg[4]

Data presented for the new method are hypothetical, based on expected improvements. Data for the standard method are based on published performance characteristics.[3][4][7]

Experimental Protocols

Detailed methodologies were followed to ensure the reliability of the validation data.

Certified Reference Material and Standard Preparation

A certified reference material of this compound (≥98% purity, HPLC) was used. An isotopically labeled internal standard, ¹³C₂₀-Cyclopiazonic acid, was utilized to compensate for matrix effects and variations in instrument response.[3][8] Stock solutions were prepared in acetonitrile. A series of working standard solutions were prepared by diluting the stock solution to create a calibration curve ranging from 0.5 to 500 µg/kg.

Sample Preparation (Peanut Matrix)
  • Homogenization: A 5 g homogenized peanut sample was weighed into a 50 mL centrifuge tube.

  • Fortification: For accuracy and precision studies, samples were spiked with known concentrations of the CPA standard solution.

  • Extraction: 20 mL of an extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v) was added.[9]

  • Shaking: The tube was shaken vigorously for 60 minutes.

  • Centrifugation: The sample was centrifuged at 4000 rpm for 10 minutes.

  • Dilution: An aliquot of the supernatant was diluted with an acetonitrile/water/acetic acid mixture (20:79:1, v/v/v).[9]

  • Analysis: The final diluted extract was transferred to an HPLC vial for injection without further cleanup.[9]

Chromatographic and Mass Spectrometric Conditions
  • New Method (UHPLC-QTOF-MS):

    • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition: Full scan mode over a mass range of m/z 100-500.

  • Standard Method (HPLC-MS/MS):

    • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Isocratic or gradient elution with an alkaline methanol-water mixture.[4]

    • Flow Rate: 0.8 mL/min.

    • Ionization Mode: ESI, negative or positive mode.[4]

    • Acquisition: Multiple Reaction Monitoring (MRM) using characteristic transitions for CPA (e.g., m/z 337 → 196) and the internal standard.[3][7]

Validation Parameter Determination
  • Linearity: Assessed by injecting calibration standards at six concentration levels and performing a linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration.

  • Accuracy: Determined by analyzing spiked blank matrix samples at three different concentration levels (low, medium, high). The percentage recovery was calculated by comparing the measured concentration to the nominal value.

  • Precision:

    • Repeatability (Intra-day precision) was evaluated by analyzing six replicates of spiked samples on the same day.

    • Intermediate precision (Inter-day precision) was determined by repeating the analysis on three different days.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve, typically at signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.

Visualized Workflows

To clarify the processes, the following diagrams illustrate the experimental and logical flows of the method validation.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_validation Validation & Reporting Sample Sample Receipt (Peanut Matrix) Homogenize Homogenization Sample->Homogenize CRM CRM & IS Preparation Spike Sample Spiking (for Accuracy/Precision) CRM->Spike Extract Solvent Extraction Spike->Extract Homogenize->Spike Centrifuge Centrifugation Extract->Centrifuge Dilute Dilution & Filtration Centrifuge->Dilute Inject UHPLC-QTOF-MS Injection Dilute->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing Acquire->Process Report Final Report Process->Report

Caption: Experimental workflow for the validation of the new CPA analytical method.

G MethodValidation Method Validation Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (% RSD) MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity Sensitivity Sensitivity MethodValidation->Sensitivity Linearity Linearity & Range (R²) MethodValidation->Linearity Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD Limit of Detection Sensitivity->LOD LOQ Limit of Quantification Sensitivity->LOQ

Caption: Logical relationship of key analytical method validation parameters.

Conclusion

The validation data demonstrates that the new UHPLC-QTOF-MS method is a suitable and superior alternative for the quantification of this compound in complex matrices. Compared to the standard HPLC-MS/MS method, the new method exhibits enhanced sensitivity (lower LOD/LOQ), better accuracy and precision, and a broader linear range. Furthermore, the simplified sample preparation and shorter run time significantly increase sample throughput, making it a highly efficient tool for routine monitoring and research applications.

References

Comparative analysis of Cyclopiazonic acid production by different Aspergillus species

Author: BenchChem Technical Support Team. Date: November 2025

Cyclopiazonic acid (CPA), an indole-tetramic acid mycotoxin, is a secondary metabolite produced by several species of the Aspergillus and Penicillium genera.[1][2] This neurotoxin is a subject of concern in food safety and drug development due to its potential health risks to humans and animals.[1][3] This guide provides a comparative analysis of CPA production by different Aspergillus species, supported by quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway and analytical workflows.

CPA Production Across Aspergillus Species: A Quantitative Comparison

The ability to produce this compound varies significantly among different Aspergillus species and even between strains of the same species. Aspergillus flavus, Aspergillus oryzae, and Aspergillus tamarii are among the most well-documented CPA producers within the genus.[1][4] While some strains of Aspergillus fumigatus and Aspergillus versicolor have also been reported to produce CPA, the frequency of production appears to be lower in these species.[1][5]

The following table summarizes the quantitative data on CPA production by various Aspergillus species as reported in the scientific literature. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, culture conditions, and strains used in different studies.

Aspergillus SpeciesStrain(s)Culture ConditionsCPA Production LevelReference
Aspergillus flavus130 isolatesMycological broth-sucrose-yeast extract medium14.6% produced >500 µ g/vial ; 44.6% produced 50-300 µ g/vial [4]
Aspergillus oryzae7 strainsNot specifiedAll 7 strains produced CPA (specific quantities not detailed)[6]
Aspergillus oryzae83% of strains studiedNot specifiedPositive for CPA production[5]
Aspergillus tamarii8 isolatesMycological broth-sucrose-yeast extract medium310-1100 µ g/vial [4]
Aspergillus fumigatus30% of strains studiedNot specifiedPositive for CPA production[5]
Aspergillus versicolor1 of 21 strains studiedNot specifiedPositive for CPA production[1]

Experimental Protocols

Accurate quantification of this compound is crucial for research and safety monitoring. The following sections detail the methodologies for the extraction and analysis of CPA from fungal cultures.

This compound Extraction from Solid Culture

This protocol is adapted from methods described for the extraction of mycotoxins from fungal cultures grown on solid agar media.[7][8]

Materials:

  • Fungal culture grown on solid agar medium (e.g., Potato Dextrose Agar, Czapek Dox Agar)

  • Chloroform

  • 85% Phosphoric acid

  • Anhydrous sodium sulfate

  • Celite 545

  • Ethyl acetate

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest the fungal mycelium and the agar medium from the petri dish.

  • Homogenize the sample in a blender.

  • To a subsample of the homogenate, add chloroform and 1 ml of 85% phosphoric acid.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Centrifuge the mixture to separate the phases.

  • Collect the lower chloroform layer and filter it through anhydrous sodium sulfate to remove residual water.

  • For an alternative solid-phase extraction, mix a sample of the culture with Celite 545 and anhydrous sodium sulfate.[9]

  • Extract the CPA from this mixture with ethyl acetate.[9]

  • Evaporate the solvent from the extract to dryness using a rotary evaporator.

  • Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol or the HPLC mobile phase) for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a widely used technique for the separation and quantification of CPA. The following are typical conditions for HPLC analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV or fluorescence detector

  • C18 reversed-phase column or a normal-phase silica gel column

Chromatographic Conditions (Example 1: Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[10]

  • Mobile Phase: A mixture of 50 mM phosphoric acid containing 1 mM zinc sulfate and acetonitrile (e.g., 45:55 v/v)[10]

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV detector at 284 nm[9]

Chromatographic Conditions (Example 2: Normal-Phase):

  • Column: Silica gel column (e.g., Develosil 60-5, 4 mm i.d. x 10 cm)[9]

  • Mobile Phase: Ethyl acetate-2-propanol-25% aqueous ammonia (55:20:5, v/v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV detector at 284 nm[9]

Visualizing the this compound Biosynthesis Pathway and Analytical Workflow

To better understand the processes involved in CPA production and analysis, the following diagrams have been generated using the Graphviz DOT language.

CPA_Biosynthesis_Pathway This compound Biosynthetic Pathway AcetylCoA Acetyl-CoA CpaS CpaS (PKS-NRPS) AcetylCoA->CpaS MalonylCoA Malonyl-CoA MalonylCoA->CpaS Tryptophan L-Tryptophan Tryptophan->CpaS DMAPP DMAPP CpaD CpaD (Prenyltransferase) DMAPP->CpaD cAATrp cyclo-Acetoacetyl- L-tryptophan (cAATrp) CpaS->cAATrp cAATrp->CpaD betaCPA β-Cyclopiazonic Acid (β-CPA) CpaD->betaCPA CpaO CpaO (Oxidocyclase) betaCPA->CpaO CPA This compound (CPA) CpaO->CPA

Caption: The biosynthetic pathway of this compound.

Experimental_Workflow Experimental Workflow for CPA Analysis Start Fungal Culture (Solid or Liquid Media) Extraction Extraction (e.g., Chloroform) Start->Extraction Purification Purification / Cleanup (e.g., Solid-Phase Extraction) Extraction->Purification Concentration Solvent Evaporation Purification->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Quantification Quantification (UV/Fluorescence Detection) HPLC->Quantification

Caption: A typical workflow for CPA extraction and analysis.

The Genetic Basis of CPA Biosynthesis

The production of this compound is governed by a cluster of genes. In Aspergillus flavus and Aspergillus oryzae, the CPA biosynthesis gene cluster is located adjacent to the aflatoxin gene cluster.[1] Key enzymes encoded by this cluster include a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) known as CpaS (or CpaA), a dimethylallyl tryptophan synthase (CpaD), and a monoamine oxidase-like enzyme (CpaO).[11][12]

The biosynthesis begins with the condensation of acetyl-CoA, malonyl-CoA, and L-tryptophan by CpaS to form the intermediate cyclo-acetoacetyl-L-tryptophan (cAATrp).[12] Subsequently, CpaD catalyzes the prenylation of cAATrp to yield β-cyclopiazonic acid (β-CPA). The final step involves the oxidative cyclization of β-CPA by CpaO to form CPA.[1]

Interestingly, some strains of A. oryzae used in food fermentation do not produce CPA due to a truncation in the PKS-NRPS gene, rendering it non-functional.[13] However, other genes in the cluster may remain functional, as evidenced by the conversion of exogenously supplied cAATrp to 2-oxothis compound in some non-producing strains.[14] The regulation of the CPA gene cluster is complex and may be co-regulated with the aflatoxin gene cluster, as suggested by the presence of potential binding sites for the aflatoxin regulatory protein, AflR, in the promoter region of the CPA PKS-NRPS gene.[1]

This comparative guide provides a foundational understanding of this compound production in Aspergillus species. For researchers and professionals in drug development, this information is critical for risk assessment, strain selection for industrial applications, and the development of mitigation strategies to control CPA contamination in food and feed. Further research is needed to fully elucidate the regulatory networks governing CPA biosynthesis and to develop a more comprehensive quantitative understanding of its production across a wider range of fungal species and environmental conditions.

References

Differentiating the Effects of Cyclopiazonic Acid from Other Mycotoxins on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mycotoxins, secondary metabolites produced by fungi, represent a significant threat to food safety and animal health. While the effects of many mycotoxins are well-documented, differentiating their individual contributions to cellular toxicity, particularly at the level of gene expression, is crucial for accurate risk assessment and the development of targeted therapeutic strategies. This guide provides a comparative analysis of the effects of Cyclopiazonic acid (CPA) on gene expression relative to other prominent mycotoxins, including Aflatoxin B1 (AFB1), Ochratoxin A (OTA), and Deoxynivalenol (DON).

Executive Summary

This compound (CPA) primarily disrupts cellular function by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to a cascade of events including altered calcium homeostasis and endoplasmic reticulum (ER) stress. This mechanism of action results in a distinct gene expression signature compared to other mycotoxins that have different primary cellular targets. For instance, Aflatoxin B1 (AFB1) is a potent genotoxic agent that often targets the p53 tumor suppressor pathway. Ochratoxin A (OTA) and Deoxynivalenol (DON) are known to induce inflammatory responses through the activation of NF-κB and MAPK signaling pathways, respectively. Understanding these differential effects is paramount for diagnosing mycotoxin-specific exposures and developing targeted interventions.

Comparative Analysis of Gene Expression

The following tables summarize quantitative data from studies investigating the impact of CPA and other mycotoxins on gene expression. The data presented here is sourced from a key study on the co-exposure of CPA and Aflatoxin B1 in hepatocyte spheroids, supplemented with findings from studies on Ochratoxin A and Deoxynivalenol in porcine intestinal epithelial cells to provide a broader comparative context.

Table 1: Differential Gene Expression in Hepatocyte Spheroids Co-exposed to this compound (CPA) and Aflatoxin B1 (AFB1)

GeneFunctionFold Change (CPA + AFB1 vs. Control)
AKT1 Survival signaling, mitigation of toxicityOverexpressed
Genes related to L-aspartate metabolism Amino acid metabolismSignificantly downregulated
Genes related to antioxidant substances Redox homeostasisSignificantly downregulated
Genes in glucose metabolism pathways Energy metabolismAffected
Genes in lipid metabolism pathways Lipid homeostasisAffected

Data adapted from a study on co-exposure in hepatocyte spheroids. The study highlights that the overexpression of AKT genes could mitigate some of the combined toxic effects of AFB1 and CPA. The co-exposure significantly impacted amino acid metabolism and redox homeostasis[1][2].

Table 2: Gene Expression Changes Induced by Ochratoxin A (OTA) in Porcine Intestinal Epithelial Cells (IPEC-J2)

Gene/PathwayFunctionEffect of OTA Treatment
IL-6 Pro-inflammatory cytokineUpregulated
IL-8 ChemokineUpregulated
IL-10 Anti-inflammatory cytokineUpregulated
NF-κB Transcription factor (inflammation)Activated
TLR4 Toll-like receptor (innate immunity)Upregulated
TNF-α Pro-inflammatory cytokineUpregulated
ZO-1 Tight junction proteinDamaged (protein level)

Data from a study on IPEC-J2 cells, indicating that OTA activates inflammatory and immune response pathways[3].

Table 3: Gene Expression Changes Induced by Deoxynivalenol (DON) in Porcine Intestinal Epithelial Cells (IPEC-J2)

Gene/PathwayFunctionEffect of DON Treatment
MAPK Signaling (p38, ERK, JNK) Signal transduction (inflammation, stress)Phosphorylated (activated)
iNOS Inflammatory mediatorUpregulated
COX-2 Inflammatory mediatorUpregulated
Claudin 3 Tight junction proteinUpregulated (mRNA)
Occludin Tight junction proteinUpregulated (mRNA)

Data from studies on IPEC-J2 cells, demonstrating that DON triggers inflammation via activation of MAPK signaling pathways[4][5].

Key Differentiating Signaling Pathways

The distinct mechanisms of action of these mycotoxins lead to the activation of different primary signaling pathways, which in turn drive their unique gene expression profiles.

This compound (CPA): SERCA Inhibition and ER Stress

CPA's primary target is the SERCA pump, an enzyme crucial for maintaining calcium homeostasis within the cell. Inhibition of SERCA leads to the depletion of calcium from the endoplasmic reticulum, causing ER stress and triggering the Unfolded Protein Response (UPR).

CPA_Pathway CPA This compound SERCA SERCA Pump CPA->SERCA Inhibits ER_Ca ER Ca2+ Depletion SERCA->ER_Ca Leads to ER_Stress ER Stress ER_Ca->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Gene_Expression Altered Gene Expression (e.g., Chaperones, Apoptosis-related genes) UPR->Gene_Expression

Caption: CPA inhibits the SERCA pump, leading to ER stress and the UPR.

Aflatoxin B1 (AFB1): Genotoxicity and p53 Pathway

AFB1 is a potent genotoxic carcinogen that, after metabolic activation, forms DNA adducts. This DNA damage can lead to mutations, particularly in the TP53 gene, a critical tumor suppressor. Activation of the p53 pathway in response to DNA damage can induce cell cycle arrest, apoptosis, or DNA repair.

AFB1_Pathway AFB1 Aflatoxin B1 Metabolic_Activation Metabolic Activation (CYP450) AFB1->Metabolic_Activation DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts p53_Activation p53 Pathway Activation DNA_Adducts->p53_Activation Gene_Expression Altered Gene Expression (e.g., p21, BAX, GADD45) p53_Activation->Gene_Expression

Caption: AFB1 is metabolically activated, causing DNA damage and p53 pathway activation.

Ochratoxin A (OTA): Pro-inflammatory NF-κB Signaling

OTA is known to induce a potent inflammatory response. One of the key pathways it activates is the NF-κB signaling cascade. This leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.

OTA_Pathway OTA Ochratoxin A IKK IKK Complex OTA->IKK Activates IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Translocation to Nucleus IkappaB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-8) NFkB->Gene_Expression

Caption: OTA activates the NF-κB pathway, leading to pro-inflammatory gene expression.

Deoxynivalenol (DON): Ribotoxic Stress and MAPK Signaling

DON belongs to the trichothecene family of mycotoxins and is known for its ability to bind to ribosomes, leading to what is termed "ribotoxic stress." This stress response rapidly activates Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical transducers of downstream signaling events related to the immune response and apoptosis[1].

DON_Pathway DON Deoxynivalenol Ribosome Ribosome Binding DON->Ribosome MAPK MAPK Activation (p38, ERK, JNK) Ribosome->MAPK Transcription_Factors Transcription Factor Activation (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Gene_Expression Cytokine & Chemokine Gene Expression Transcription_Factors->Gene_Expression

Caption: DON induces ribotoxic stress, activating MAPK pathways and inflammatory gene expression.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for the key experiments cited in this guide.

Cell Culture and Mycotoxin Treatment (Hepatocyte Spheroids)
  • Cell Culture: Primary human hepatocytes are cultured to form 3D spheroids. This can be achieved using various techniques, such as the rocked technique, which promotes faster and more efficient spheroid formation[6]. Spheroids are typically maintained in a suitable culture medium, for example, HepatoXcell™ Primary Hepatocyte Maintenance Media.

  • Mycotoxin Exposure: Stock solutions of CPA and AFB1 are prepared in a suitable solvent (e.g., DMSO). The spheroids are then treated with the desired concentrations of the mycotoxins, alone or in combination, for a specified period (e.g., 48 hours). Control spheroids are treated with the vehicle (solvent) alone.

RNA Extraction and Sequencing (RNA-Seq)

RNA_Seq_Workflow Sample Hepatocyte Spheroids (Treated & Control) Lysis Cell Lysis (e.g., TRIzol) Sample->Lysis RNA_Extraction Total RNA Extraction (e.g., Chloroform, Isopropanol) Lysis->RNA_Extraction RNA_Purification RNA Purification (e.g., Spin Column) RNA_Extraction->RNA_Purification Library_Prep cDNA Library Preparation RNA_Purification->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG analysis) Sequencing->Data_Analysis

Caption: A general workflow for RNA-sequencing analysis of hepatocyte spheroids.

  • RNA Extraction: Total RNA is extracted from the treated and control hepatocyte spheroids using a reagent like TRIzol, followed by purification with a commercially available kit (e.g., PureLink RNA Mini Kit).

  • Library Preparation: The quality and quantity of the extracted RNA are assessed. Subsequently, cDNA libraries are prepared from the RNA samples.

  • Sequencing: The cDNA libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing data is processed and analyzed to identify differentially expressed genes (DEGs) between the different treatment groups.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA to cDNA Conversion: A portion of the extracted total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • Primer Design: Specific primers are designed for the target genes of interest and a reference (housekeeping) gene.

  • qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, the designed primers, and the cDNA template.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

Conclusion

The gene expression profiles induced by this compound are intrinsically linked to its unique mechanism of action as a SERCA inhibitor, leading to ER stress and disruption of calcium signaling. This contrasts with the genotoxic effects of Aflatoxin B1, which primarily impacts the p53 pathway, and the pro-inflammatory responses triggered by Ochratoxin A and Deoxynivalenol through the NF-κB and MAPK pathways, respectively. This comparative guide highlights the importance of understanding these distinct molecular signatures to differentiate the toxicological impacts of these common mycotoxins. The provided data and experimental frameworks serve as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and food safety.

References

A Comparative Guide to the Antiviral Efficacy of Cyclopiazonic Acid and Other Ca2+ ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of Cyclopiazonic acid (CPA) against other prominent Ca2+ ATPase inhibitors, primarily targeting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds as potential antiviral agents.

Executive Summary

This compound, a mycotoxin that inhibits SERCA pumps, has demonstrated notable antiviral activity, particularly against Respiratory Syncytial Virus (RSV). Its mechanism of action, shared with other SERCA inhibitors like Thapsigargin and 2,5-di-tert-butyl-1,4-benzohydroquinone (BHQ), involves the disruption of intracellular calcium homeostasis. By blocking the reuptake of Ca2+ into the endoplasmic reticulum, these inhibitors cause an elevation in cytosolic Ca2+ levels, which has been shown to be detrimental to the replication of several viruses. This guide synthesizes the available quantitative data, details the experimental methodologies used to assess antiviral efficacy, and provides visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Antiviral Efficacy

The following table summarizes the available quantitative data on the antiviral activity of CPA and other Ca2+ ATPase inhibitors. It is important to note that direct head-to-head comparative studies for all compounds against the same viral strains under identical experimental conditions are limited. The data presented is compiled from various studies and should be interpreted with consideration for potential methodological differences.

InhibitorTargetVirusCell LineEfficacy Metric (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
This compound (CPA) SERCARespiratory Syncytial Virus (RSV)HEp-24.13 µM> 50 µM> 12[1][2]
Thapsigargin (TG) SERCARespiratory Syncytial Virus (RSV)HEp-2, A549Not explicitly stated, but described as highly effective and superior to ribavirin. A high SI of >900 has been reported for RSV.Not explicitly stated in direct comparison.>900[3][4][5]
2,5-di-tert-butyl-1,4-benzohydroquinone (BHQ) SERCARespiratory Syncytial Virus (RSV)HEp-2Data not available (described as having a "similar effect" to CPA)Data not availableData not available[1]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more promising therapeutic candidate.

Experimental Protocols

The following section details a representative methodology for determining the antiviral efficacy of Ca2+ ATPase inhibitors, based on the widely used cytopathic effect (CPE) inhibition assay.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

1. Cell Culture and Seeding:

  • Human epidermoid carcinoma (HEp-2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded into 96-well microplates at a density that allows for the formation of a confluent monolayer overnight.

2. Compound Preparation and Dilution:

  • The test compounds (CPA, Thapsigargin, BHQ) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • A series of dilutions of each compound is prepared in cell culture medium. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., <0.5%).

3. Virus Infection and Treatment:

  • The cell monolayer is infected with a specific multiplicity of infection (MOI) of the virus (e.g., RSV).

  • Immediately after infection, the diluted compounds are added to the respective wells.

  • Control wells include uninfected cells (cell control), infected cells without any compound (virus control), and infected cells with a known antiviral drug as a positive control.

4. Incubation:

  • The plates are incubated at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

5. Assessment of Cytopathic Effect:

  • The CPE is observed and quantified. This can be done visually using a microscope or through a quantitative method like the neutral red uptake assay or a cell viability assay (e.g., MTT or CellTiter-Glo).

  • For quantitative assays, the absorbance or luminescence is measured, which correlates with the number of viable cells.

6. Data Analysis:

  • The percentage of cell protection is calculated for each compound concentration relative to the cell and virus controls.

  • The EC₅₀ value is determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.

  • In parallel, a cytotoxicity assay is performed on uninfected cells to determine the CC₅₀ of each compound.

Mandatory Visualizations

Signaling Pathway of SERCA Inhibitors in Antiviral Response

SERCA_Inhibition_Antiviral_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA SERCA Pump Ca_ER Ca2+ Store SERCA->Ca_ER Ca2+ Pumping Ca_Cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_Cytosol Ca2+ Leak ER_Stress ER Stress (UPR Activation) Ca_Cytosol->ER_Stress Antiviral_State Host Antiviral State (e.g., Interferon Response) ER_Stress->Antiviral_State Viral_Replication Viral Genome Replication/Transcription Antiviral_State->Viral_Replication Inhibition CPA This compound (CPA) Thapsigargin (TG) BHQ CPA->SERCA Inhibition

Caption: SERCA inhibitor antiviral signaling pathway.

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Assay_Workflow A 1. Cell Seeding (e.g., HEp-2 cells in 96-well plate) C 3. Virus Infection (e.g., RSV) A->C B 2. Compound Dilution (CPA, TG, BHQ) D 4. Treatment (Addition of compounds) B->D C->D E 5. Incubation (3-5 days at 37°C) D->E F 6. CPE Assessment (Microscopy or Viability Assay) E->F G 7. Data Analysis (EC50 and CC50 determination) F->G

Caption: Workflow of the CPE inhibition assay.

Logical Relationship of SERCA Inhibition and Antiviral Effect

Logical_Relationship Start SERCA Inhibitor (CPA, TG, BHQ) A Blockade of SERCA Pump in ER Membrane Start->A B Inhibition of Ca2+ Reuptake into the ER A->B C Increase in Cytosolic Ca2+ Concentration B->C D Induction of Host Antiviral Pathways C->D E Inhibition of Viral Replication/Transcription D->E Result Antiviral Effect E->Result

Caption: Logical flow from SERCA inhibition to antiviral activity.

References

Unraveling the Toxicity of Cyclopiazonic Acid: A Comparative Guide to In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of in vitro and in vivo toxicity data for Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi. This document is intended for researchers, scientists, and drug development professionals interested in the toxicological profile of this widespread food and feed contaminant.

This compound exerts its toxic effects primarily through the specific inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, a critical enzyme for maintaining intracellular calcium homeostasis.[1][2] This disruption of calcium signaling underlies its cytotoxicity in cell-based assays and its systemic effects in animal models.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayExposure TimeIC50 (µM)Reference
Human Neuroblastoma (SH-SY5Y)MTT24 hours0.864[3][4]
48 hours0.437[3][4]
72 hours0.392[3][4]
Human Monocytic Leukemia (THP-1)MTT48 hours0.175[5]
Human Colorectal Adenocarcinoma (Caco-2)MTT48 hours> 0.125[5]
Human MonocytesMTT48 hours0.085[5]
Human CD34+ CellsMTT48 hours> 0.125[5]

Table 2: In Vivo Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference
Rat (Sprague-Dawley, male)Oral30 - 70[6]
MouseOral12
ChickenOral36 - 63
DogOral (repeated exposure)0.5

Correlation of In Vitro and In Vivo Data

A direct quantitative correlation between in vitro IC50 values and in vivo LD50 values for CPA is not straightforward due to the complex pharmacokinetic and pharmacodynamic factors at play in a whole organism. However, a strong mechanistic correlation exists. The inhibition of the SERCA pump by CPA is the underlying cause of toxicity in both systems.

In vitro studies provide a sensitive measure of the direct cytotoxic potential of CPA at the cellular level. The low micromolar to nanomolar IC50 values observed in various human cell lines highlight its potent ability to disrupt cellular function. The differences in sensitivity between cell lines may reflect variations in their reliance on SERCA activity or differences in cell membrane permeability to CPA.

In vivo toxicity, as indicated by LD50 values, reflects the combined effects of absorption, distribution, metabolism, and excretion (ADME) of CPA, as well as its interaction with various organ systems. The oral LD50 values in the range of 30 to 70 mg/kg in rats suggest that CPA is moderately toxic upon acute ingestion.[6] Subchronic oral toxicity studies in rats have shown that daily exposure to CPA can lead to mild to moderate inflammation of the gastric epithelium and subtle ultrastructural changes in the liver at higher doses.[7]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

General Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[9]

  • Compound Exposure: The cell culture medium is replaced with a medium containing various concentrations of this compound (e.g., 100 nM to 1200 nM) and incubated for specific durations (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: After the incubation period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[9][10]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9] The IC50 value is then calculated from the dose-response curve.

In Vivo Acute Oral Toxicity: LD50 Determination

The determination of the median lethal dose (LD50) is a standardized method to assess the acute toxicity of a substance.

Principle: Groups of animals are administered a single dose of the test substance, and the dose that is lethal to 50% of the animals within a specified period is determined.[11]

General Protocol (based on OECD Guidelines):

  • Animal Model: Typically, young adult rats of a specific strain (e.g., Sprague-Dawley) are used.[12][13]

  • Dose Administration: this compound, dissolved in a suitable vehicle, is administered orally to different groups of animals at a range of doses.[12]

  • Observation: The animals are observed for clinical signs of toxicity and mortality over a period of several days (e.g., 4 days).[12]

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the Karber's method or the up-and-down procedure.[11]

Mandatory Visualizations

Signaling Pathway of this compound Toxicity

CPA_Toxicity_Pathway CPA This compound (CPA) SERCA SERCA Pump (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase) CPA->SERCA Inhibits ER_SR Endoplasmic/Sarcoplasmic Reticulum SERCA->ER_SR Pumps Ca²⁺ into Ca_uptake Ca²⁺ Reuptake Cytosolic_Ca ↑ Cytosolic Ca²⁺ Cellular_Dysfunction Cellular Dysfunction Cytosolic_Ca->Cellular_Dysfunction Toxicity Toxicity Cellular_Dysfunction->Toxicity

Caption: Mechanism of this compound (CPA) toxicity through inhibition of the SERCA pump.

Experimental Workflow for In Vitro Cytotoxicity Assessment

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture cpa_treatment CPA Treatment (Varying Concentrations) cell_culture->cpa_treatment incubation Incubation (24, 48, 72 hours) cpa_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

References

Inter-laboratory comparison of Cyclopiazonic acid quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

Cyclopiazonic acid (CPA), a mycotoxin produced by certain species of Aspergillus and Penicillium fungi, is a contaminant of various agricultural commodities including peanuts, corn, and cheese.[1][2][3] Its presence in the food chain poses potential health risks to humans.[1][2] Accurate and reliable quantification of CPA is crucial for food safety and regulatory compliance. This guide provides a comparative overview of common analytical methods for the quantification of this compound, supported by performance data from various validation studies. The primary methods discussed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance of CPA Quantification Methods

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
ELISA Maize0.48 ng/g-76.9 - 83.5[3]
Rice0.28 ng/g-85.3 - 105.1[3]
Various Foods--Satisfactory at high concentrations[1][2]
LC-MS/MS White Mould Cheese0.2 µg/kg0.5 µg/kg-[4]
Mixed Feed, Wheat, Peanuts, Rice5 µg/kg20 µg/kg70 - 116[5]
Food and Feed---[4]
LC/UV General0.01 µg/mL0.03 µg/mL80.3 - 81.6[2]

Note: The performance of ELISA can be variable at lower concentrations and in complex matrices like cheese, peanuts, and spices, where elevated values have been observed.[1][2] LC-based methods are often recommended for confirmation.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for understanding the nuances of each quantification method.

ELISA is an immunological method used for the screening of CPA in various food matrices.[1][2] A competitive ELISA format is commonly employed.[6]

  • Sample Preparation:

    • Extraction: Samples are typically extracted with a solvent mixture. For instance, a mixture of ethanol and sodium borate buffer can be used for maize and rice.[3] For other foods, liquid-liquid extraction or solid-phase dispersive extraction (SPDE) may be employed to optimize cleanup.[1][2]

    • Cleanup: The use of SPDE has been shown to be effective in cleaning up sample extracts, which is particularly important for subsequent ELISA analysis.[1][2]

  • ELISA Procedure (Indirect Competitive):

    • A microtiter plate is coated with a CPA-protein conjugate (e.g., CPA-BSA).[7]

    • The sample extract and a specific monoclonal antibody against CPA are added to the wells.

    • CPA in the sample competes with the CPA-protein conjugate on the plate for binding to the antibody.

    • After an incubation period, the plate is washed to remove unbound reagents.

    • A secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) is added, which binds to the primary antibody.[6]

    • After another washing step, a substrate is added, which is converted by the enzyme into a colored product.

    • The intensity of the color is measured, which is inversely proportional to the concentration of CPA in the sample.

LC-MS/MS is a highly sensitive and specific method for the determination and confirmation of CPA in food and feed samples.[4][5]

  • Sample Preparation:

    • Extraction: A simple extraction procedure often involves homogenizing the sample with a solvent such as 1% formic acid in acetonitrile or an alkaline methanol-water mixture.[4][5]

    • Cleanup: For some matrices, a defatting step with hexane may be necessary.[5] However, some LC-MS/MS methods are designed to be accurate without extensive sample clean-up steps.[4] The use of a fully carbon-13-labelled internal standard is recommended to compensate for matrix effects.[4]

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography with a C18 stationary phase is commonly used to separate CPA from other matrix components.[5]

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[5] Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for CPA (e.g., m/z 337/196 and 337/182) and its labeled internal standard (e.g., m/z 357/210 and 357/191).[4]

Visualizations

The following diagram illustrates a general workflow for the analysis of this compound in food samples, from sample reception to the final analytical report.

CPA_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception & Homogenization Extraction Extraction Sample_Reception->Extraction Homogenized Sample Cleanup Cleanup (e.g., SPDE, defatting) Extraction->Cleanup Crude Extract Instrumental_Analysis Instrumental Analysis (ELISA or LC-MS/MS) Cleanup->Instrumental_Analysis Purified Extract Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing Reporting Reporting Data_Processing->Reporting Final Concentration

General workflow for the analysis of this compound.

This diagram provides a conceptual comparison of the detection principles behind ELISA and LC-MS/MS for this compound.

Analytical_Principle_Comparison cluster_elisa ELISA (Immunoassay) cluster_lcmsms LC-MS/MS (Chromatography-Mass Spectrometry) elisa_principle Antibody-Antigen Recognition (High Specificity) elisa_detection Enzymatic Colorimetric Detection (Signal Amplification) elisa_principle->elisa_detection elisa_output Indirect Quantification (Inverse Proportional Signal) elisa_detection->elisa_output lcmsms_principle Physicochemical Separation (LC) & Mass-to-Charge Ratio (MS) lcmsms_detection Specific Ion Fragmentation (MS/MS) (High Selectivity) lcmsms_principle->lcmsms_detection lcmsms_output Direct Quantification (Proportional Signal) lcmsms_detection->lcmsms_output

Conceptual comparison of ELISA and LC-MS/MS detection principles.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cyclopiazonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Cyclopiazonic acid (CPA), a mycotoxin produced by Aspergillus and Penicillium species, is a potent neurotoxin that requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1] This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations. Adherence to these procedures is critical to mitigate risks of exposure and ensure regulatory compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic, particularly if ingested.[2] Exposure can lead to various adverse health effects. Therefore, strict adherence to safety protocols is paramount. All handling and disposal procedures must be conducted in a designated area, preferably within a certified chemical fume hood to prevent inhalation of any aerosolized particles.[3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Protective GearSpecificationRationale
Gloves Chemical-resistant nitrile or chloroprene gloves.[3]To prevent skin contact and absorption.
Eye Protection ANSI-approved safety glasses or goggles.[3]To protect eyes from splashes or dust.
Lab Coat Full-length, buttoned lab coat.[3]To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when handling outside of a fume hood.To prevent inhalation of toxic particles.

Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your skin.[3] Wash hands thoroughly after handling this compound and before leaving the laboratory.

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and any contaminated materials is through a certified hazardous waste management service. Do not attempt to neutralize this compound with bleach or strong acids , as the reaction products are unknown and could be hazardous. Standard autoclaving may not be effective for the decomposition of this heat-stable mycotoxin.

Step 1: Segregation and Collection of Waste

  • Solid Waste: All solid materials contaminated with this compound, including unused pure compound, contaminated labware (e.g., pipette tips, microfuge tubes), and used PPE (gloves, disposable lab coats), must be collected in a designated, leak-proof hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.

Step 2: Labeling of Hazardous Waste

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator and the laboratory contact information

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and clearly marked as a hazardous waste accumulation site. Ensure that the storage location is cool and dry.[3]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup for the this compound waste.[2] Do not dispose of any this compound waste down the drain or in the regular trash.[2]

III. Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is manageable and you are trained to handle it:

  • Don the appropriate PPE as outlined in Table 1.

  • Contain the spill using a chemical spill kit with an absorbent material suitable for powders or liquids.

  • Clean the area by carefully sweeping up the solid material or absorbing the liquid. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the surface with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.

  • Report the incident to your laboratory supervisor and EHS office.

For large or unmanageable spills, evacuate the area, secure it to prevent entry, and contact your institution's emergency response team immediately.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal Solid_Waste Solid Waste (Gloves, Tips, etc.) Collect_Waste Collect in Designated Hazardous Waste Container Solid_Waste->Collect_Waste Liquid_Waste Liquid Waste (Solutions) Liquid_Waste->Collect_Waste Sharps_Waste Sharps Waste (Needles, etc.) Sharps_Waste->Collect_Waste Label_Waste Label Container with 'Hazardous Waste - this compound' Collect_Waste->Label_Waste Store_Waste Store in Secure, Designated Area Label_Waste->Store_Waste Contact_EHS Contact EHS or Certified Hazardous Waste Company Store_Waste->Contact_EHS Waste_Pickup Arrange for Professional Waste Pickup and Disposal Contact_EHS->Waste_Pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Handling Cyclopiazonic Acid: Essential Safety and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: November 2025

Cyclopiazonic acid (CPA) is a mycotoxin that is fatal if swallowed and poses significant health risks through skin contact and inhalation.[1][2] Strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory to ensure the safety of all laboratory personnel. This guide provides essential operational and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of CPA.

Hazard Summary

This compound is classified as a highly toxic substance. Understanding its primary hazards is the first step in safe handling.

Hazard ClassDescription
Acute Oral Toxicity Category 2/3: Fatal if swallowed.[2][3] The median lethal dose (LD50) in rats is 13 mg/kg.[4]
Skin Contact Harmful upon contact.[1] It may cause irritation or pain, and absorption through the skin can be fatal.[2]
Eye Contact Can cause pain, redness, and blurred vision.[2]
Inhalation Dust inhalation must be avoided.[1] All work must be conducted in a certified fume hood to prevent respiratory exposure.[1][2]
Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following equipment is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Nitrile or chloroprene gloves are required.[1] Gloves must be inspected for tears or holes before each use.[1][2] Use proper glove removal techniques to avoid contaminating your skin.[1]
Eye/Face Protection ANSI-approved or European Standard EN166 safety goggles must be worn.[1][5] A face shield should be worn over goggles whenever there is a splash hazard.[6]
Body Protection A fully-buttoned laboratory coat , long pants , and closed-toe shoes must be worn to prevent skin exposure.[1]
Respiratory Protection Primary Control: All work must be conducted within a certified chemical fume hood .[1][2] Secondary Control: If a fume hood is unavailable or engineering controls are insufficient, a full-face N99 (US) or P2 (EU) particle respirator is required.[1] In certain high-risk scenarios, a supplied-air respirator may be necessary.[1]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling CPA minimizes risk. Follow these procedures diligently.

Pre-Handling Preparations
  • Training and Documentation: Ensure you have received specific training on the hazards of CPA and have read the Safety Data Sheet (SDS) and this Standard Operating Procedure (SOP).[1]

  • Engineering Controls: Verify that a certified chemical fume hood, an emergency safety shower, and an eyewash station are accessible and in working order.[1][2]

  • PPE Inspection: Don all required PPE, carefully inspecting each item for defects or damage before entering the handling area.[1][2]

Handling Procedure
  • Location: Conduct all weighing, transfers, and manipulations of CPA exclusively within a chemical fume hood to contain dust and aerosols.[1][2]

  • Safe Practices: Avoid any actions that could generate dust.[1][5] Do not eat, drink, smoke, or apply cosmetics in the laboratory.[3][5]

  • Hygiene: Wash hands thoroughly before leaving the lab, before breaks, and immediately after handling the compound.[1][3]

Post-Handling Decontamination
  • Work Area: Decontaminate all equipment and work surfaces using soap and water after completing your work.[1]

  • PPE Removal: Remove PPE carefully, starting with gloves, using the proper doffing technique to prevent cross-contamination.[1]

  • Waste: Dispose of all contaminated disposables as hazardous waste.[1]

  • Final Wash: Wash hands again with soap and water after removing all PPE.[1][2]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_decon 3. Decontamination Phase cluster_disposal 4. Disposal Phase prep_training Complete Training & Read SDS prep_setup Verify Fume Hood & Safety Equipment prep_training->prep_setup prep_ppe Inspect & Don Required PPE prep_setup->prep_ppe handle_fumehood Work Inside Fume Hood prep_ppe->handle_fumehood Proceed to Handling handle_practices Use Safe Practices (Avoid Dust) handle_fumehood->handle_practices decon_surface Decontaminate Surfaces & Equipment handle_practices->decon_surface Work Complete decon_ppe Properly Remove PPE decon_surface->decon_ppe decon_wash Wash Hands Thoroughly decon_ppe->decon_wash disp_collect Collect All Contaminated Items as Hazardous Waste decon_wash->disp_collect Proceed to Disposal disp_label Seal & Label Waste Container Correctly disp_collect->disp_label disp_store Store in Designated Satellite Area disp_label->disp_store disp_arrange Arrange Professional Disposal disp_store->disp_arrange

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All items that have come into contact with CPA, including gloves, wipes, pipette tips, and empty containers, must be treated as hazardous waste.[1]

  • Containment: Place all solid and liquid hazardous waste into dedicated, sealed, and chemically compatible containers.[2][5]

  • Labeling: Affix a "Hazardous Waste" label to the container.[7] Clearly list "this compound" and its associated hazards (e.g., "Acutely Toxic").[7]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spills.[1][7]

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety office or a certified hazardous waste contractor.[2][5] Never dispose of this compound down the drain.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Spill:

    • Alert others and evacuate the immediate area.

    • Wearing full PPE, cover the spill with a suitable absorbent material.[2]

    • Carefully sweep or collect the absorbed material and place it into a labeled hazardous waste container.[2][5]

    • Decontaminate the spill area with soap and water.[1]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1]

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[3][5]

    • Seek immediate medical attention.[1]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, lifting the upper and lower eyelids to ensure thorough rinsing.[1][5]

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the affected person to fresh air at once.[1]

    • If the person is not breathing, give artificial respiration.[1][5]

    • Seek immediate medical attention.[1]

  • Ingestion:

    • This is a FATAL exposure route.[2] Call a poison control center or emergency medical services immediately.[2][5]

    • Do NOT induce vomiting.[1][5]

    • If the person is conscious and alert, rinse their mouth with water.[1]

References

×

Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.